Tamarixin
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O12/c1-31-12-3-2-8(4-10(12)25)20-21(17(28)15-11(26)5-9(24)6-13(15)32-20)34-22-19(30)18(29)16(27)14(7-23)33-22/h2-6,14,16,18-19,22-27,29-30H,7H2,1H3/t14-,16-,18+,19-,22+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXASPPWQHFOWPL-LFXZADKFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Tamarixin: Chemical Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tamarixin, a naturally occurring flavonoid, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. The information presented herein is intended to serve as a valuable resource for researchers actively engaged in natural product chemistry, pharmacology, and drug discovery.
Chemical Structure and Identification
This compound is classified as a flavonoid glycoside. Its chemical structure consists of a flavonoid aglycone, specifically isorhamnetin (B1672294) (a methylated derivative of quercetin), linked to a glucose molecule.
Table 1: Chemical Identification of this compound
| Identifier | Value |
| CAS Number | 27542-39-8[1] |
| Molecular Formula | C₂₂H₂₂O₁₂[1] |
| Molecular Weight | 478.4 g/mol [1] |
| IUPAC Name | 5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one[1] |
| Canonical SMILES | COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O)O[1] |
| InChI Key | JXASPPWQHFOWPL-LFXZADKFSA-N[1] |
Physicochemical Properties
Detailed experimental data on the physicochemical properties of pure this compound are not extensively reported in publicly available literature. However, based on its chemical structure as a flavonoid glycoside, certain properties can be inferred. It is expected to be a crystalline solid at room temperature with some degree of solubility in polar organic solvents. Further experimental determination of properties such as melting point, boiling point, and solubility in various solvents is crucial for its development as a therapeutic agent.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR: A known ¹³C NMR spectrum for this compound is available and serves as a key tool for its identification. The chemical shifts in the spectrum correspond to the carbon atoms in both the isorhamnetin and glucose moieties.
¹H NMR: While a specific ¹H NMR spectrum for this compound was not found in the performed search, the expected spectrum would show signals corresponding to the aromatic protons of the flavonoid rings, the methoxy (B1213986) group protons, and the protons of the glucose unit.
Infrared (IR) Spectroscopy
An experimental IR spectrum for this compound is not widely published. However, the spectrum is expected to show characteristic absorption bands for the hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) functional groups present in its structure.
Mass Spectrometry (MS)
Mass spectrometry is a critical technique for determining the molecular weight and fragmentation pattern of a compound. While detailed experimental MS data for this compound is limited, analysis of related flavonoids suggests that electrospray ionization (ESI) would be a suitable method. The fragmentation pattern would likely involve the cleavage of the glycosidic bond, yielding ions corresponding to the isorhamnetin aglycone and the glucose moiety.
Biological Activities and Signaling Pathways
This compound has been reported to exhibit a range of biological activities, primarily based on studies of extracts from plants of the Tamarix genus. It is important to note that much of the mechanistic insight is derived from studies on the closely related compound, Tamarixetin, and extracts of Tamarix species.
Table 2: Summary of Reported Biological Activities of this compound and Related Compounds
| Biological Activity | Description | Potential Signaling Pathways Implicated (primarily from related compounds) |
| Antioxidant | Possesses the ability to scavenge free radicals and reduce oxidative stress. This is a common property of flavonoids, attributed to their phenolic hydroxyl groups. | Enhancement of enzymatic antioxidant systems (SOD, POD, CAT) and non-enzymatic pathways involving flavonoid biosynthesis. |
| Anticancer | Extracts containing this compound have demonstrated cytotoxic effects against various cancer cell lines. | PI3K-Akt and MAPK signaling pathways (as observed with Tamarixetin in breast cancer). Erk1/2 and p38 MAPK pathways leading to G2/M cell cycle arrest (as seen with Tamarix gallica extracts in colon cancer). |
| Antimicrobial | Shows inhibitory activity against certain pathogenic microorganisms. | The precise mechanisms are not well-elucidated but are likely related to the disruption of microbial cell membranes or inhibition of essential enzymes. |
| Hepatoprotective | May offer protection to the liver from damage induced by toxins. | Mechanisms are still under investigation but may be linked to its antioxidant and anti-inflammatory properties. |
Signaling Pathway Diagram: Putative Anticancer Mechanism
The following diagram illustrates a potential signaling pathway involved in the anticancer effects of this compound, based on findings for the related compound Tamarixetin.
Caption: Putative anticancer signaling pathway of this compound.
Experimental Protocols
Isolation of this compound from Plant Material
A general procedure for the extraction and isolation of flavonoids from plant sources, such as the leaves or flowers of Tamarix species, is outlined below.
Caption: General workflow for the isolation of this compound.
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity of potential medicinal agents.
Caption: Workflow for the in vitro MTT cytotoxicity assay.
Conclusion
This compound is a promising flavonoid with demonstrated antioxidant, anticancer, and antimicrobial potential. While its basic chemical structure is well-defined, there is a clear need for further research to establish a complete physicochemical and spectroscopic profile. Elucidating the specific signaling pathways through which this compound exerts its biological effects will be critical for its future development as a therapeutic agent. The experimental workflows provided in this guide offer a foundation for researchers to build upon in their investigation of this intriguing natural product.
References
Unraveling the In Vitro Mechanisms of Tamarixetin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: While the initial topic of interest was Tamarixin, a thorough review of the scientific literature reveals a significant lack of specific in vitro studies on this particular compound. The vast majority of research focuses on crude extracts of various Tamarix species or the closely related and more extensively studied flavonoid, Tamarixetin . This technical guide will, therefore, focus on the in vitro mechanism of action of Tamarixetin, a major bioactive constituent of the Tamarix genus, to provide a comprehensive overview of the anti-cancer properties attributed to compounds within this plant family.
Executive Summary
Tamarixetin, a flavonoid derived from Quercetin, has demonstrated significant anti-cancer potential in various in vitro models.[1] This document provides a detailed examination of its mechanism of action, focusing on its effects on cell proliferation, apoptosis, and cell cycle regulation in cancer cells. Furthermore, it elucidates the key signaling pathways modulated by Tamarixetin, supported by quantitative data and detailed experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel oncology therapeutics.
Anti-Proliferative Activity of Tamarixetin
Tamarixetin exhibits potent anti-proliferative effects across a range of cancer cell lines. In vitro studies have consistently shown a dose- and time-dependent inhibition of cancer cell growth.
Quantitative Analysis of Anti-Proliferative Effects
The half-maximal inhibitory concentration (IC50) values of Tamarixetin have been determined in several breast cancer cell lines, highlighting its efficacy.
| Cell Line | Treatment Duration (h) | IC50 (µM) | Reference |
| MCF-7 | 48 | ~50 | [2] |
| MDA-MB-231 | 48 | ~50 | [2] |
| MDA-MB-468 | 48 | ~50 | [2] |
| MDA-MB-453 | 48 | >50 | [2] |
| T47D | 48 | ~100 |
Table 1: IC50 values of Tamarixetin in various breast cancer cell lines.
Experimental Protocol: Cell Proliferation Assay (MTT Assay)
The anti-proliferative activity of Tamarixetin is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.
-
Treatment: Cells are treated with varying concentrations of Tamarixetin (e.g., 0, 10, 25, 50, 100 µM) for 24, 48, and 72 hours.
-
MTT Addition: Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the concentration of Tamarixetin.
Induction of Apoptosis
A key mechanism underlying the anti-cancer activity of Tamarixetin is the induction of apoptosis, or programmed cell death.
Evidence of Apoptosis
-
Morphological Changes: Treatment with Tamarixetin leads to characteristic apoptotic morphologies, including cell shrinkage, membrane blebbing, and the formation of apoptotic bodies.
-
Biochemical Markers: Tamarixetin treatment results in an increased percentage of apoptotic cells as determined by Annexin V-FITC/Propidium Iodide staining and flow cytometry. It also leads to the activation of key executioner caspases, such as caspase-3.
-
Mitochondrial Involvement: Tamarixetin induces a reduction in the mitochondrial membrane potential, suggesting the involvement of the intrinsic apoptotic pathway. This is further supported by the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic proteins Bcl-2 and Bcl-xL.
Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay
-
Cell Treatment: Cells are treated with Tamarixetin at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.
-
Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to the cell suspension, which is then incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Cell Cycle Arrest
Tamarixetin has been shown to interfere with the normal progression of the cell cycle in cancer cells, leading to cell cycle arrest.
G2/M Phase Arrest
Studies on breast and colon cancer cells have demonstrated that Tamarixetin induces cell cycle arrest at the G2/M phase. This is associated with alterations in the expression of key cell cycle regulatory proteins.
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment and Fixation: Cells are treated with Tamarixetin, harvested, washed with PBS, and fixed in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Fixed cells are washed with PBS and stained with a solution containing PI and RNase A for 30 minutes at 37°C.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
Modulation of Signaling Pathways
The anti-cancer effects of Tamarixetin are mediated through the modulation of critical intracellular signaling pathways that regulate cell survival, proliferation, and apoptosis.
PI3K/Akt Signaling Pathway
In silico and in vitro studies have identified the PI3K/Akt signaling pathway as a key target of Tamarixetin. Tamarixetin has been shown to suppress the phosphorylation of Akt in liver cancer cells. The PI3K/Akt pathway is a central regulator of cell survival and proliferation, and its inhibition by Tamarixetin contributes to its pro-apoptotic effects.
Caption: Tamarixetin inhibits the PI3K/Akt signaling pathway.
MAPK (ERK and p38) Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathways, including the ERK and p38 pathways, are also implicated in the mechanism of action of compounds from Tamarix species. While studies on Tamarix gallica extracts (which contain Tamarixetin) have shown involvement of the Erk1/2 and p38 pathways in G2/M cell cycle arrest in colon cancer cells, the specific effects of isolated Tamarixetin on these pathways require further investigation. In liver cancer cells, Tamarixetin has been shown to suppress the phosphorylation of ERKs.
Caption: Tamarixetin modulates the MAPK signaling pathway.
Conclusion
Tamarixetin, a key bioactive flavonoid from the Tamarix genus, exhibits potent in vitro anti-cancer activity through a multi-faceted mechanism of action. It effectively inhibits cancer cell proliferation, induces apoptosis via the intrinsic mitochondrial pathway, and causes cell cycle arrest at the G2/M phase. These effects are mediated, at least in part, through the modulation of the PI3K/Akt and MAPK signaling pathways. While further research is needed to fully elucidate the therapeutic potential of Tamarixetin and to investigate the specific activities of this compound, the existing data strongly support the continued exploration of these natural compounds as promising candidates for the development of novel anti-cancer agents.
References
The Biological Activity of Tamarixin: A Technical Guide for Researchers
An In-depth Examination of the Pharmacological Potential of a Promising Flavonoid
Introduction
Tamarixin (B1643344) is a naturally occurring flavonoid, a class of polyphenolic secondary metabolites found in plants. Primarily isolated from species of the Tamarix genus, this compound and its derivatives have garnered significant scientific interest due to their diverse and potent biological activities. This technical guide provides a comprehensive overview of the current understanding of this compound's bioactivity, with a focus on its anti-inflammatory, antioxidant, anticancer, and enzyme-inhibiting properties. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the therapeutic potential of this flavonoid.
Core Biological Activities of this compound
This compound exhibits a broad spectrum of pharmacological effects, which are summarized below. The quantitative data from various in vitro and in vivo studies are presented in structured tables for comparative analysis.
Anti-inflammatory Activity
This compound has demonstrated significant anti-inflammatory properties in various experimental models. Its mechanism of action primarily involves the modulation of key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. By inhibiting these pathways, this compound reduces the production of pro-inflammatory cytokines and mediators.
Table 1: Quantitative Data on the Anti-inflammatory Activity of this compound and Related Extracts
| Biological Effect | Model System | Compound/Extract | Concentration/Dose | Observed Effect | Reference |
| Inhibition of Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 macrophages | Tamarix africana shoot extract | 160 µg/mL | 53.5% reduction in NO release | [1] |
| Reduction of Paw Edema | Carrageenan-induced paw edema in mice | Tamarixinin A | 20 mg/kg | 46% inhibition of paw edema | [2] |
| Decreased Pro-inflammatory Cytokines | Serum from Collagen-Induced Arthritis (CIA) mice | Tamarixinin A | Not specified | Significant reduction in TNF-α and IL-1β | [2] |
| Inhibition of Pro-inflammatory Cytokines | LPS-stimulated macrophages | Tamarixinin A | Not specified | Significant inhibition of TNF-α and IL-6 secretion | [2] |
Antioxidant Activity
The antioxidant capacity of this compound is a cornerstone of its biological activity. It can directly scavenge free radicals and also enhance the endogenous antioxidant defense systems through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.
Table 2: Quantitative Data on the Antioxidant Activity of this compound and Related Extracts
| Assay | Compound/Extract | IC50 Value | Reference |
| DPPH Radical Scavenging | Methanol (B129727) extract of Tamarix indica | 7.98 ± 0.87 µg/mL | [3] |
| DPPH Radical Scavenging | Aqueous extract of Tamarix indica | 14.49 ± 1.01 µg/mL | [3] |
| DPPH Radical Scavenging | Methanol extract of Tamarix aphylla leaves | 0.91 mg/mL | [4] |
| DPPH Radical Scavenging | Ethanolic extract of Tamarix aphylla leaves | 0.14 mg/mL | [4] |
| DPPH Radical Scavenging | Acetonic extract of Tamarix aphylla leaves | 0.08 mg/mL | [4] |
| DPPH Radical Scavenging | Aqueous extract of Tamarix aphylla leaves | 0.17 mg/mL | [4] |
| DPPH Radical Scavenging | Tamarix gallica shoot extract | 3.3 µg/mL | [5] |
Anticancer Activity
This compound has shown promise as an anticancer agent by inhibiting cell proliferation, inducing apoptosis (programmed cell death), and preventing metastasis. Its anticancer effects are linked to its ability to modulate signaling pathways crucial for cancer cell survival and progression, such as the PI3K/Akt pathway.
Table 3: Quantitative Data on the Anticancer Activity of this compound and Related Extracts
| Biological Effect | Cell Line | Compound/Extract | IC50 Value | Reference |
| Inhibition of Cell Growth | A-549 (lung carcinoma) | Tamarix africana shoot extract | 34 µg/mL | [1] |
| Inhibition of Cell Proliferation | HepG2 (hepatocellular carcinoma) | Tamarix articulata methanolic extract | 271.1 ± 4.4 µg/mL | [6] |
| Inhibition of Cell Proliferation | Huh7D12 (hepatocellular carcinoma) | Tamarix articulata methanolic extract | 298.3 ± 7.1 µg/mL | [6] |
| Inhibition of Cell Proliferation | Hep3B (hepatocellular carcinoma) | Tamarix articulata methanolic extract | 336.7 ± 6.1 µg/mL | [6] |
| Inhibition of Cell Growth | Caco-2 (colon cancer) | Tamarix gallica shoot, leaf, and flower extracts (100 µg/mL) | ~62% inhibition | [5] |
Enzyme Inhibitory Activity
This compound and extracts from Tamarix species have been shown to inhibit various enzymes, including α-glucosidase and α-amylase, which are key targets in the management of type 2 diabetes. This suggests a potential role for this compound in glycemic control.
Table 4: Quantitative Data on the Enzyme Inhibitory Activity of this compound and Related Extracts
| Enzyme | Compound/Extract | IC50 Value | Reference |
| α-Glucosidase | Tamarix nilotica 50% ethanol (B145695) extract | 12.5 µg/mL | [7] |
| α-Glucosidase | Tamarix nilotica aqueous extract | 24.8 µg/mL | [7] |
| α-Glucosidase | Tamarix nilotica 30% methanol fraction | 5.21 µg/mL | [7] |
| α-Amylase | Ethanolic extract of Tamarix gallica | 1.116 ± 0.051 mg/mL | [8] |
| α-Glucosidase | Ethanolic extract of Tamarix gallica | 0.402 ± 0.2 mg/mL | [8] |
| Prolyl Endopeptidase | Isotamarixen | Significant inhibition | [9] |
Signaling Pathways Modulated by this compound
The biological activities of this compound are underpinned by its ability to interact with and modulate key intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the proposed mechanisms of action.
Caption: this compound inhibits the NF-κB signaling pathway.
Caption: this compound modulates the MAPK signaling cascade.
Caption: this compound activates the Nrf2 antioxidant pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound's biological activities.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common spectrophotometric method for determining the antioxidant activity of a compound.
-
Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The decrease in absorbance at 517 nm is proportional to the concentration of the antioxidant.
-
Procedure:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.
-
Prepare various concentrations of the test compound (this compound) and a standard antioxidant (e.g., ascorbic acid) in methanol.
-
In a 96-well microplate, add a specific volume of the test compound or standard to a defined volume of the DPPH solution. A control well should contain only methanol and the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.
-
The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.
-
Caption: Workflow for the DPPH radical scavenging assay.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of viable cells.
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specific period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and untreated control.
-
After the treatment period, add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium containing MTT and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm with a reference wavelength of 630 nm using a microplate reader.
-
Calculate the percentage of cell viability using the formula: % Cell Viability = (A_sample / A_control) x 100 Where A_sample is the absorbance of the treated cells and A_control is the absorbance of the untreated control cells.
-
The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined from a dose-response curve.
-
Caption: Workflow for the MTT cell viability assay.
Carrageenan-Induced Paw Edema in Rodents
This is a widely used in vivo model to evaluate the anti-inflammatory activity of pharmacological agents.
-
Principle: Subplantar injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a biphasic acute inflammatory response characterized by edema (swelling). The first phase is mediated by the release of histamine, serotonin, and bradykinin, while the second phase is associated with the production of prostaglandins (B1171923) and nitric oxide.
-
Procedure:
-
Acclimatize animals (e.g., Wistar rats or Swiss albino mice) for at least one week before the experiment.
-
Divide the animals into groups: a control group, a standard drug group (e.g., indomethacin), and test groups receiving different doses of this compound.
-
Measure the initial paw volume of each animal using a plethysmometer.
-
Administer the test compound (this compound) or standard drug orally or intraperitoneally.
-
After a specific time (e.g., 30-60 minutes), inject a 1% solution of carrageenan in saline into the subplantar region of the right hind paw of each animal. The left paw can be injected with saline as a control.
-
Measure the paw volume at different time intervals after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Calculate the percentage of inhibition of edema for each group compared to the control group.
-
Conclusion
This compound is a flavonoid with a compelling profile of biological activities, including potent anti-inflammatory, antioxidant, anticancer, and enzyme-inhibiting properties. Its mechanisms of action involve the modulation of critical cellular signaling pathways, making it a promising candidate for further investigation and development as a therapeutic agent for a range of diseases. The data and protocols presented in this technical guide provide a solid foundation for researchers to explore the full potential of this remarkable natural compound. Further in-depth studies, including preclinical and clinical trials, are warranted to translate these promising in vitro and in vivo findings into tangible clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Nuclear factor-κB plays an important role in Tamarixetin-mediated inhibition of matrix metalloproteinase-9 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulation of gene expression of various phase I and phase II drug-metabolizing enzymes by tamoxifen in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The impact of PTEN tumor suppressor gene on acquiring resistance to tamoxifen treatment in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Altered TAB1:IKK Interaction Promotes TGF-β-Mediated NF-κB Activation During Breast Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer [frontiersin.org]
- 8. MAP Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Spectroscopic Elucidation of Tamarixin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectroscopic data for Tamarixin, a flavonoid glycoside also known as Isorhamnetin-3-O-glucopyranoside. The structural elucidation of this natural product is critical for its potential applications in pharmacology and drug development. This document summarizes the key Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, outlines the experimental protocols for its analysis, and presents logical workflows for its characterization.
Core Spectroscopic Data
The structural confirmation of this compound (Isorhamnetin-3-O-glucopyranoside) relies on a combination of one- and two-dimensional NMR techniques, along with high-resolution mass spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR are fundamental for assigning the chemical shifts of the protons and carbons in both the aglycone (Isorhamnetin) and the glucopyranoside moiety.
Table 1: ¹³C NMR Spectroscopic Data for this compound
| Carbon No. | Chemical Shift (δ) in ppm |
| 2 | 157.4 |
| 3 | 134.8 |
| 4 | 179.2 |
| 5 | 162.9 |
| 6 | 99.8 |
| 7 | 166.0 |
| 8 | 94.8 |
| 9 | 158.4 |
| 10 | 105.6 |
| 1' | 122.9 |
| 2' | 113.2 |
| 3' | 148.1 |
| 4' | 150.8 |
| 5' | 116.0 |
| 6' | 124.1 |
| 3-OCH₃ | 56.4 |
| 1'' | 104.2 |
| 2'' | 75.8 |
| 3'' | 78.2 |
| 4'' | 71.3 |
| 5'' | 77.9 |
| 6'' | 62.5 |
Note: Data compiled from representative spectra of Isorhamnetin-3-O-glucopyranoside.
Table 2: ¹H NMR Spectroscopic Data for this compound
| Proton No. | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |
| H-6 | 6.21 | d | 2.1 |
| H-8 | 6.41 | d | 2.1 |
| H-2' | 7.95 | d | 2.2 |
| H-5' | 6.91 | d | 8.5 |
| H-6' | 7.58 | dd | 8.5, 2.2 |
| 3'-OCH₃ | 3.87 | s | |
| H-1'' | 5.26 | d | 7.6 |
| H-2'' | 3.45-3.55 | m | |
| H-3'' | 3.45-3.55 | m | |
| H-4'' | 3.45-3.55 | m | |
| H-5'' | 3.45-3.55 | m | |
| H-6''a | 3.72 | dd | 12.0, 5.2 |
| H-6''b | 3.58 | dd | 12.0, 2.1 |
Note: Data compiled from representative spectra of Isorhamnetin-3-O-glucopyranoside.
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) is crucial for determining the elemental composition and exact mass of this compound.
Table 3: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₂₂H₂₂O₁₂ |
| Exact Mass | 478.1111 |
| Molecular Weight | 478.41 |
| Ionization Mode | ESI |
| Observed Ion [M+H]⁺ | 479.1189 |
Experimental Protocols
The acquisition of high-quality spectroscopic data is contingent on meticulous experimental procedures.
Sample Preparation
-
Extraction and Isolation : this compound is typically extracted from the plant material of Tamarix species using methanol (B129727) or ethanol. The crude extract is then subjected to fractionation using solvents of increasing polarity.[1] Final purification is achieved through chromatographic techniques such as column chromatography on silica (B1680970) gel or Sephadex LH-20, followed by preparative High-Performance Liquid Chromatography (HPLC).
-
NMR Sample Preparation : A purified sample of this compound (5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆, CD₃OD) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid signal overlap with the analyte.
-
MS Sample Preparation : A dilute solution of the purified compound in a suitable solvent (e.g., methanol, acetonitrile) is prepared. The solution is often acidified with a small amount of formic acid to promote protonation for positive ion mode analysis.
Instrumentation and Data Acquisition
-
NMR Spectroscopy : ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).[2] Standard pulse sequences are used for 1D spectra (¹H, ¹³C, DEPT). 2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for unambiguous assignment of all proton and carbon signals.
-
Mass Spectrometry : High-resolution mass spectra are typically acquired using a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an electrospray ionization (ESI) source and a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap.[3][4]
Visualization of Analytical Workflows
The following diagrams illustrate the logical flow of the spectroscopic analysis of this compound.
References
- 1. Chemical profiling and cytotoxic potential of the n-butanol fraction of Tamarix nilotica flowers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Three New Benzophenone Derivatives from Selaginella tamariscina - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polyphenols from Tamarix nilotica: LC⁻ESI-MSn Profiling and In Vivo Antifibrotic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LC-HRMS methods for the quantification of two artemisinin drugs and their metabolites in rat blood and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Biological Significance of Tamarixin: A Technical Guide
An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals
Introduction
Tamarixin, a term often referring to glycosidic derivatives of the O-methylated flavonol tamarixetin (B191864) (4'-O-methylquercetin), represents a class of natural products with growing interest in the scientific community. These compounds are found in various plant species and have demonstrated a range of biological activities, including anti-inflammatory and anti-cancer properties. This technical guide provides a comprehensive overview of the discovery, historical context, and key experimental data related to this compound. It is designed to serve as a foundational resource for researchers and professionals in drug development, offering detailed methodologies and insights into the signaling pathways modulated by these compounds.
Historical Context and Discovery
The story of this compound is intrinsically linked to the phytochemical exploration of the genus Tamarix, from which its aglycone, tamarixetin, was first isolated. Early investigations into the chemical constituents of various Tamarix species, such as Tamarix nilotica, date back to the 1970s and 1980s. Researchers like El-Sissi, Nawwar, and their colleagues were pioneers in identifying a variety of flavonoids from these plants.[1][2] While the aglycone tamarixetin was identified in these early studies, the specific glycosidic forms, which can be collectively referred to as "this compound," have been isolated and characterized over a more extended period from a diverse range of plant sources.
A significant example of the isolation and characterization of a specific tamarixetin glycoside is the identification of tamarixetin 3-O-rhamnoglucoside from the leaves of Begonia versicolar in 2014.[3] This discovery, along with the ongoing identification of new tamarixetin glycosides from other plant families, underscores the widespread distribution and structural diversity of these compounds in nature.[4] A 2024 review of literature from 1976 to 2023 highlights the continuous research interest in tamarixetin and its glycosides, summarizing their pharmacological effects and pharmacokinetic properties.[5]
Experimental Protocols: Isolation and Characterization
The isolation and structural elucidation of tamarixetin glycosides are crucial for their further study and potential therapeutic development. The following protocols are based on the successful isolation of tamarixetin 3-O-rhamnoglucoside from Begonia versicolar.
Plant Material and Extraction
-
Plant Material: Fresh leaves of the source plant (e.g., Begonia versicolar) are collected and authenticated.
-
Extraction: The air-dried and powdered leaves are subjected to sequential extraction with solvents of increasing polarity. A common starting point is maceration with methanol (B129727) at room temperature. The resulting crude extract is then concentrated under reduced pressure.
Fractionation and Purification
-
Solvent Partitioning: The crude methanol extract is suspended in water and successively partitioned with solvents such as n-hexane, and ethyl acetate (B1210297) to separate compounds based on their polarity.
-
Column Chromatography: The ethyl acetate fraction, typically rich in flavonoids, is subjected to column chromatography.
-
Silica (B1680970) Gel Chromatography: The fraction is applied to a silica gel column and eluted with a gradient of solvents, such as a mixture of chloroform (B151607) and methanol, with increasing polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Sephadex LH-20 Chromatography: Fractions showing the presence of the target compound are further purified on a Sephadex LH-20 column, using an isocratic solvent system like 100% methanol to remove smaller impurities.
-
Structure Elucidation
The purified compound is identified and its structure elucidated using a combination of spectroscopic techniques:
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To determine the compound's absorption maxima, providing initial clues about the flavonoid structure.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, which helps in identifying the aglycone and sugar moieties.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are used to determine the complete chemical structure, including the position of the sugar linkage and the methylation site.
Quantitative Data
The following tables summarize key quantitative data from the isolation and characterization of tamarixetin 3-O-rhamnoglucoside.
| Parameter | Value |
| Melting Point | 195-197°C |
| UV λmax (MeOH) | 257, 357 nm |
| ¹H-NMR (500MHz, CD₃OD) | Chemical Shift (δ) | Coupling Constant (J) |
| H-6' | 7.61 (dd) | 8.5 Hz |
| H-2' | 7.66 (d) | 2.0 Hz |
| H-5' | 6.88 (d) | 8.5 Hz |
| H-8 | 6.38 (d) | 2.0 Hz |
| H-6 | 6.19 (d) | 2.5 Hz |
| H-1/Glu | 5.10 (d) | 7.5 Hz |
| H-1/rha | 4.51 (br s) | |
| OCH₃ | 3.35 (s) | |
| H-6/rha | 1.1 (d) | 6.0 Hz |
Signaling Pathways and Mechanism of Action
While much of the mechanistic research has focused on the aglycone, tamarixetin, the findings provide a strong foundation for understanding the biological effects of its glycosides. Tamarixetin has been shown to modulate several key signaling pathways involved in inflammation and cancer.
Anti-inflammatory Signaling
Tamarixetin exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB (Nuclear Factor kappa B) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways.
-
NF-κB Pathway: In inflammatory conditions, the NF-κB transcription factor is activated, leading to the expression of pro-inflammatory genes. Tamarixetin has been shown to inhibit the nuclear translocation and activity of NF-κB, thereby reducing the production of inflammatory mediators.
-
MAPK Pathway: The MAPK cascade, involving kinases like JNK, p38, and ERK, is another critical regulator of inflammation. Tamarixetin can suppress the phosphorylation and activation of these kinases, leading to a downstream reduction in inflammatory responses.
-
Nrf2 Pathway: Tamarixetin has also been found to activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, which plays a crucial role in the antioxidant response and cytoprotection.
References
- 1. researchgate.net [researchgate.net]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. jocpr.com [jocpr.com]
- 4. Five New Tamarixetin Glycosides from Astragalus thracicus Griseb. Including Some Substituted with the Rare 3-Hydroxy-3-methylglutaric Acid and Their Collagenase Inhibitory Effects In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Research Progress of Tamarixetin and its Glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Potential Therapeutic Targets of Tamarixin and Related Compounds from Tamarix Species
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Scientific literature specifically investigating the therapeutic targets of the isolated flavonoid Tamarixin is limited. This document provides a comprehensive overview based on available research on extracts from the Tamarix genus, which contain this compound, and the closely related, more extensively studied flavonoid, Tamarixetin . This information is intended to guide further research and drug discovery efforts.
Introduction
This compound is a naturally occurring flavonoid, specifically a methyl derivative of quercetin (B1663063) glucoside, found in various species of the Tamarix plant genus[1][2]. Plants of this genus have a history of use in traditional medicine for treating a range of ailments, including inflammation and hepatic disorders[3][4]. Modern phytochemical analysis has identified a wealth of bioactive compounds in Tamarix species, including flavonoids, tannins, and phenolic acids, which are believed to contribute to their therapeutic effects[1][5].
This guide focuses on elucidating the potential therapeutic targets of these compounds, with a primary focus on anti-inflammatory and anti-cancer activities. Due to the greater body of research on the related flavonoid, Tamarixetin (4'-O-methylquercetin), its mechanisms and targets are presented here as a valuable proxy to inform the potential bioactivity of this compound.
Potential Therapeutic Targets in Oncology
Research into extracts from Tamarix species and the related compound Tamarixetin has revealed significant anti-cancer potential, primarily centered on the induction of cell cycle arrest and apoptosis.
Cell Cycle Regulation in Colon Cancer (Tamarix gallica Extract)
Methanolic extracts from Tamarix gallica have demonstrated a significant inhibitory effect on the growth of human colon cancer cells (Caco-2)[6][7]. The primary mechanism involves the arrest of the cell cycle at the G2/M phase, preventing mitotic division and proliferation[7]. This effect is linked to the modulation of key cell cycle-associated proteins.
Key Molecular Targets:
-
MAP Kinases (Erk1/2 & p38): The extract's activity is associated with the modulation of the Erk1/2 and p38 signaling pathways, which are crucial regulators of cell proliferation and apoptosis[7].
-
Checkpoint Kinases (Chk1 & Chk2): These kinases are critical for DNA damage response and cell cycle checkpoint control. Their modulation by the extract contributes to the G2/M arrest[7].
-
Cyclin B1: As a key regulatory protein for entry into mitosis, the alteration of Cyclin B1 levels is a direct effector of the observed G2/M arrest[7].
Predicted Targets of Tamarixetin in Breast Cancer
An in silico study combining reverse docking and network pharmacology predicted several key protein targets for Tamarixetin in breast cancer[8]. These targets are central to neoplastic signaling and are negatively correlated with patient survival, highlighting their therapeutic relevance.
Top Predicted Hub Targets:
-
AKT1 (Protein Kinase B): A pivotal node in the PI3K/AKT signaling pathway, which governs cell survival, proliferation, and metabolism.
-
ESR1 (Estrogen Receptor 1): A primary driver in the majority of breast cancers, making it a critical therapeutic target.
-
HSP90AA1 (Heat Shock Protein 90 Alpha Class A Member 1): A molecular chaperone required for the stability and function of numerous oncogenic proteins.
In vitro validation of these predictions showed that Tamarixetin inhibits proliferation, increases reactive oxygen species (ROS), and reduces mitochondrial membrane potential, ultimately leading to cell death in breast cancer cells[8].
Potential Therapeutic Targets in Inflammation
The anti-inflammatory properties of Tamarixetin have been investigated, revealing a mechanism that shifts the cytokine balance from a pro-inflammatory to an anti-inflammatory state. This makes it a candidate for conditions like bacterial sepsis[9][10].
Key Molecular Targets & Mechanisms:
-
Pro-inflammatory Cytokines: Tamarixetin reduces the secretion of various inflammatory cytokines by dendritic cells following activation by lipopolysaccharide (LPS)[9].
-
Interleukin-10 (IL-10): A key anti-inflammatory cytokine. Tamarixetin actively promotes the secretion of IL-10 and increases the population of IL-10-secreting immune cells[9][10]. This dual action is crucial for dampening excessive inflammatory responses.
Quantitative Data Summary
The following tables summarize the quantitative data from studies on Tamarix extracts. Note the absence of specific IC50 values for isolated this compound against molecular targets.
Table 1: Antioxidant and Cytotoxic Activity of Tamarix Extracts
| Species | Extract Type | Assay | Result | Reference |
|---|---|---|---|---|
| Tamarix gallica | Methanolic Shoot | DPPH Antioxidant | IC50 = 3.3 µg/ml | [6][7] |
| Tamarix gallica | Methanolic Shoot | Caco-2 Cell Growth | ~62% inhibition at 100 µg/ml | [7] |
| Tamarix gallica | Methanolic Leaf | Caco-2 Cell Growth | ~62% inhibition at 100 µg/ml | [7] |
| Tamarix gallica | Methanolic Flower | Caco-2 Cell Growth | ~62% inhibition at 100 µg/ml | [7] |
| T. aphylla | Ethanolic Leaves | DPPH Antioxidant | EC50 = 0.81 mg/ml |[11] |
Experimental Protocols
Cancer Cell Growth Inhibition Assay (MTT & Direct Counting)
-
Objective: To assess the cytotoxic or cytostatic effect of a compound on cancer cell lines.
-
Methodology:
-
Cell Seeding: Human cancer cells (e.g., Caco-2, HL-60) are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of the test compound (e.g., Tamarix extract, Tamarixetin) or a vehicle control (e.g., DMSO).
-
Incubation: Plates are incubated for a defined period (e.g., 72 hours).
-
Assessment (MTT): MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial dehydrogenases convert MTT into a purple formazan (B1609692) product. The formazan is then solubilized, and the absorbance is measured spectrophotometrically. A decrease in absorbance indicates reduced cell viability[12].
-
Assessment (Trypan Blue): For direct cytotoxicity assessment, cells are collected, stained with Trypan blue, and counted using a hemocytometer. Non-viable cells with compromised membranes take up the blue dye[12].
-
Cell Cycle Analysis by DAPI Staining
-
Objective: To determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
-
Methodology:
-
Cell Treatment: Cells are treated with the test compound for a specified duration.
-
Fixation: Cells are harvested and fixed, typically with cold ethanol, to permeabilize the cell membrane.
-
Staining: Fixed cells are stained with a fluorescent DNA-binding dye, such as DAPI (4',6-diamidino-2-phenylindole)[7].
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. The intensity of the fluorescence signal from the DNA-binding dye is directly proportional to the amount of DNA in each cell.
-
Analysis: The data is used to generate a histogram plot. Cells in G1 phase have a 2n DNA content, cells in G2 and M phases have a 4n DNA content, and cells in S phase have a DNA content between 2n and 4n. An accumulation of cells in the 4n peak indicates a G2/M arrest[7].
-
DPPH Radical Scavenging Assay
-
Objective: To measure the antioxidant capacity of a compound.
-
Methodology:
-
Preparation: A solution of DPPH (2,2-diphenyl-1-picrylhydrazyl), a stable free radical, is prepared in a solvent like methanol. The solution has a deep violet color.
-
Reaction: The test compound (e.g., Tamarix extract) is added to the DPPH solution at various concentrations.
-
Incubation: The mixture is incubated in the dark for a period (e.g., 30 minutes).
-
Measurement: If the test compound has antioxidant properties, it will donate a hydrogen atom to the DPPH radical, neutralizing it and causing the solution to lose its color (turning from violet to yellow). The change in absorbance is measured using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration required to scavenge 50% of the DPPH radicals) is determined[6][11].
-
Conclusion and Future Directions
The available evidence strongly suggests that compounds within the Tamarix genus, including this compound and the related flavonoid Tamarixetin, possess significant therapeutic potential, particularly in oncology and inflammatory diseases. The primary mechanisms appear to involve the modulation of critical signaling pathways such as MAP kinases (Erk1/2, p38) and the PI3K/AKT axis, leading to cell cycle arrest and apoptosis in cancer cells[7][8]. In inflammation, the ability to suppress pro-inflammatory cytokines while promoting anti-inflammatory IL-10 presents a promising strategy for treating immune dysregulation[9].
However, a critical gap exists in the literature regarding the specific molecular targets of isolated this compound. Future research should prioritize:
-
Isolation and Purification: Development of robust protocols for isolating pure this compound from Tamarix species.
-
Target Identification: Employing unbiased screening methods such as affinity chromatography-mass spectrometry, thermal proteome profiling, and activity-based protein profiling to identify the direct binding partners of this compound.
-
In-depth Mechanistic Studies: Validating identified targets and elucidating the downstream signaling consequences of this compound binding in relevant cellular and preclinical models of cancer and inflammation.
-
Structure-Activity Relationship (SAR) Studies: Comparing the activity of this compound with Tamarixetin, quercetin, and other related flavonoids to understand the role of specific chemical modifications (e.g., methylation, glycosylation) in target engagement and efficacy.
A thorough investigation into these areas will be crucial for translating the therapeutic potential of this compound into novel drug development programs.
References
- 1. mdpi.com [mdpi.com]
- 2. Pharmacological Efficacy of Tamarix aphylla: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory, anti-pyretic and analgesic activities of Tamarix dioica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antioxidant and antimicrobial activities of the edible medicinal halophyte Tamarix gallica L. and related polyphenolic constituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Morphological, phytochemical, and pharmacological properties of the genus Tamarix in Kazakhstan species: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer effect of Tamarix gallica extracts on human colon cancer cells involves Erk1/2 and p38 action on G2/M cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer effect of Tamarix gallica extracts on human colon cancer cells involves Erk1/2 and p38 action on G2/M cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Tamarixetin Exhibits Anti-inflammatory Activity and Prevents Bacterial Sepsis by Increasing IL-10 Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. revues.imist.ma [revues.imist.ma]
- 12. researchgate.net [researchgate.net]
In Silico Modeling of Tamarixin Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in silico modeling of Tamarixin, a flavonoid with significant therapeutic potential. Given the limited direct research on this compound, this guide leverages data from its close structural analog, Tamarixetin, to explore its interactions with various protein targets. This document outlines potential molecular targets, summarizes quantitative data from relevant studies, details experimental validation protocols, and visualizes key signaling pathways and workflows.
Introduction to this compound and In Silico Modeling
This compound is a naturally occurring flavonoid found in plants of the Tamarix genus. Like other flavonoids, it is being investigated for its potential anti-inflammatory, anticancer, and antidiabetic properties. In silico modeling, which involves computational techniques to simulate and predict molecular interactions, is a powerful tool in drug discovery and development.[1] By employing methods such as molecular docking and molecular dynamics simulations, researchers can predict the binding affinity and interaction patterns of small molecules like this compound with specific protein targets, thereby elucidating their mechanism of action and guiding further experimental studies.[2][3]
Potential Protein Targets for this compound
Based on the observed biological activities of Tamarixetin and related flavonoids from Tamarix species, several protein targets have been identified as relevant for in silico modeling studies. These targets are primarily associated with inflammation, cancer, and metabolic disorders.
Table 1: Potential Protein Targets for this compound
| Target Protein | Biological Process | Rationale for Targeting |
| Cyclooxygenase-2 (COX-2) | Inflammation | COX-2 is a key enzyme in the inflammatory pathway, and its inhibition is a common strategy for anti-inflammatory drugs. Studies on Tamarix aphylla extracts have shown a reduction in COX-2 levels.[4] |
| Tumor Necrosis Factor-alpha (TNF-α) | Inflammation, Cancer | TNF-α is a pro-inflammatory cytokine involved in systemic inflammation and is also implicated in the progression of cancer. Extracts from Tamarix aphylla have been shown to reduce TNF-α levels.[4] |
| Interleukin-1 beta (IL-1β) | Inflammation | IL-1β is another crucial pro-inflammatory cytokine. Its levels are reduced by extracts of Tamarix aphylla. |
| α-Glucosidase | Diabetes | This enzyme is involved in carbohydrate digestion, and its inhibition can help manage blood glucose levels. Extracts from Tamarix species have demonstrated inhibitory activity against α-glucosidase. |
| α-Amylase | Diabetes | Similar to α-glucosidase, this enzyme plays a role in carbohydrate metabolism. Inhibition of α-amylase is a therapeutic target for diabetes. |
| Mitogen-activated protein kinases (MAPKs) | Cancer, Inflammation | MAPKs are involved in various signaling cascades that regulate cell proliferation, differentiation, and apoptosis. Tamarixetin has been shown to suppress MAPK activation. |
| Nuclear factor-κB (NF-κB) | Inflammation, Cancer | NF-κB is a transcription factor that plays a central role in regulating the immune response to infection and is also implicated in cancer. Tamarixetin has been observed to inhibit the NF-κB signaling pathway. |
| Nuclear factor erythroid 2-related factor 2 (Nrf2) | Oxidative Stress | Nrf2 is a key transcription factor that regulates the antioxidant response. Tamarixetin has been shown to activate the Nrf2 signaling pathway. |
Quantitative Data on Tamarixetin Interactions
The following tables summarize the available quantitative data on the biological activity of Tamarixetin and extracts from Tamarix species, which can serve as a benchmark for in silico predictions for this compound.
Table 2: In Vitro Enzyme Inhibition by Tamarix Species Extracts
| Plant Extract | Enzyme | IC50 (µg/mL) |
| Tamarix dioica (ethyl acetate (B1210297) fraction) | α-Glucosidase | 122.81 ± 2.05 |
Table 3: Cytotoxicity of Tamarixetin against Breast Cancer Cell Lines
| Cell Line | IC50 (µM) after 24h | IC50 (µM) after 48h |
| MCF-7 | 48.3 ± 1.5 | 35.2 ± 1.8 |
| MDA-MB-231 | 55.6 ± 2.1 | 42.8 ± 2.5 |
Table 4: In Silico ADMET Prediction for Tamarixetin
| Property | Prediction |
| AMES Test | Not carcinogenic |
| Bioavailability Score | 0.55 |
Note: The ADMET predictions suggest that Tamarixetin has favorable drug-like properties.
Experimental Protocols
Detailed experimental protocols are crucial for validating the findings of in silico models. Below are methodologies for key assays relevant to the study of this compound's interactions.
α-Glucosidase Inhibition Assay
This assay is used to determine the inhibitory effect of a compound on the α-glucosidase enzyme.
-
Preparation of Solutions:
-
Prepare a solution of α-glucosidase from Saccharomyces cerevisiae in a phosphate (B84403) buffer (pH 6.8).
-
Prepare solutions of the test compound (e.g., this compound) at various concentrations in the same phosphate buffer.
-
Prepare a solution of the substrate, p-nitrophenyl-α-d-glucopyranoside (pNPG), in the phosphate buffer.
-
Acarbose is used as a positive control.
-
-
Assay Procedure:
-
In a 96-well plate, add a specific volume of the test compound solution and the α-glucosidase solution.
-
Incubate the mixture at 37°C for a defined period (e.g., 5-15 minutes).
-
Initiate the reaction by adding the pNPG solution to the wells.
-
Incubate the plate again at 37°C for a specific duration (e.g., 15-20 minutes).
-
Stop the reaction by adding a solution of sodium carbonate.
-
Measure the absorbance of the resulting p-nitrophenol at 405 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
The IC50 value, which is the concentration of the inhibitor required to achieve 50% inhibition, is determined by plotting the percentage of inhibition against the inhibitor concentration.
-
Molecular Docking
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.
-
Preparation of Protein and Ligand:
-
The three-dimensional structure of the target protein is obtained from a protein database like the Protein Data Bank (PDB).
-
The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning charges.
-
The 2D structure of the ligand (this compound) is drawn using a chemical drawing tool and converted to a 3D structure. The ligand's geometry is then optimized.
-
-
Docking Simulation:
-
A docking software (e.g., AutoDock, Glide) is used to perform the simulation.
-
The binding site on the protein is defined.
-
The software then explores various possible conformations of the ligand within the binding site and calculates the binding energy for each conformation.
-
-
Analysis of Results:
-
The docking results are analyzed to identify the best binding pose, which is typically the one with the lowest binding energy.
-
The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed.
-
Visualizations
The following diagrams, generated using the DOT language, illustrate key signaling pathways and a general workflow for in silico modeling of this compound.
Signaling Pathways
Caption: Anti-inflammatory signaling pathway potentially modulated by this compound.
Caption: Potential anticancer signaling pathway influenced by this compound.
Experimental and In Silico Workflow
Caption: Integrated workflow for in silico modeling and experimental validation.
Conclusion
This technical guide provides a foundational understanding of the in silico modeling of this compound interactions, drawing upon data from its closely related analog, Tamarixetin. The presented information on potential protein targets, quantitative biological activity, and detailed experimental protocols offers a roadmap for researchers and drug development professionals. The visualized signaling pathways and workflows provide a clear conceptual framework for initiating and conducting further research into the therapeutic potential of this compound. Future studies should focus on direct in silico modeling of this compound to confirm and expand upon the findings presented here, ultimately paving the way for its potential development as a novel therapeutic agent.
References
- 1. Flavonoids-Macromolecules Interactions in Human Diseases with Focus on Alzheimer, Atherosclerosis and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Molecular Docking, Molecular Dynamics Simulations, Computational Screening to Design Quorum Sensing Inhibitors Targeting LuxP of Vibrio harveyi and Its Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Quest for Tamarixin: A Technical Guide to its Natural Sources and Abundance
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide has been compiled detailing the natural sources, abundance, and biochemical pathways related to Tamarixin, a flavonoid of significant interest to the scientific community. This whitepaper serves as a critical resource for researchers, scientists, and drug development professionals, providing in-depth data and methodologies to facilitate further investigation into this promising natural compound.
This compound, also known as Tamarixetin, is a methylated flavonol that has been identified in various plant species, most notably within the genus Tamarix. This guide offers a consolidated overview of its presence across different species and plant tissues, presents detailed experimental protocols for its extraction and quantification, and visualizes its biosynthetic origins and known signaling interactions.
Natural Abundance of this compound
This compound has been qualitatively identified in several species of the Tamarix genus, including Tamarix ramosissima, Tamarix aphylla, Tamarix gallica, and Tamarix chinensis[1][2][3][4]. While precise quantitative data for this compound remains relatively sparse in publicly available literature, existing studies provide valuable insights into the concentration of total flavonoids and related phenolic compounds in these plants. This information is crucial for directing extraction and isolation efforts.
The table below summarizes the available quantitative data for total phenolic and flavonoid content in various Tamarix species, which provides a foundational context for the potential abundance of this compound. It is important to note that this compound is a constituent of the total flavonoid content.
| Plant Species | Plant Part | Extraction Solvent | Total Phenolic Content (mg GAE/g DW) | Total Flavonoid Content (mg QE/g DW) | Reference |
| Tamarix gallica | Flowers | Methanol (B129727) | 135.36 | Not Reported | [5] |
| Tamarix gallica | Aerial Parts | Ethanol (B145695) | 17.4 ± 0.41 | 16.24 ± 1.14 | |
| Tamarix gallica | Aerial Parts | Methanol | 15.02 ± 1.74 | 9.86 ± 1.78 | |
| Tamarix gallica | Aerial Parts | Aqueous | 7.59 ± 1.42 | 8.3 ± 0.48 | |
| Tamarix aphylla | Leaves | Ethyl Acetate | 39.3 | Not Reported |
GAE: Gallic Acid Equivalents; QE: Quercetin Equivalents; DW: Dry Weight.
Experimental Protocols
A critical aspect of studying this compound involves robust and reproducible experimental methodologies. This guide outlines a comprehensive protocol for the extraction and quantification of this compound from plant materials, synthesized from established methods for flavonoid analysis.
Protocol for Extraction and Quantification of this compound
1. Plant Material Preparation:
-
Collect fresh plant material (leaves or flowers).
-
Air-dry the material in a shaded, well-ventilated area until constant weight.
-
Grind the dried material into a fine powder using a mechanical grinder.
2. Extraction:
-
Soxhlet Extraction:
-
Place the powdered plant material (e.g., 50 g) in a cellulose (B213188) thimble.
-
Extract with methanol or ethanol (500 mL) in a Soxhlet apparatus for 6-8 hours.
-
-
Maceration:
-
Suspend the powdered plant material in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) at a 1:10 (w/v) ratio.
-
Agitate the mixture at room temperature for 24-48 hours.
-
-
Solvent Removal:
-
Filter the extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at 40-50°C to obtain the crude extract.
-
3. Purification (Optional but Recommended for High Purity):
-
The crude extract can be further purified using column chromatography on silica (B1680970) gel or Sephadex LH-20, eluting with a gradient of solvents (e.g., hexane-ethyl acetate, followed by ethyl acetate-methanol) to isolate this compound.
4. Quantification by High-Performance Liquid Chromatography (HPLC):
-
Chromatographic System: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is suitable.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient elution is typically employed. A common mobile phase consists of two solvents:
-
Solvent A: Acetonitrile
-
Solvent B: 0.1% Formic acid in Water
-
-
Gradient Program:
-
0-5 min: 10-20% A
-
5-20 min: 20-40% A
-
20-30 min: 40-60% A
-
30-35 min: 60-10% A (return to initial conditions)
-
35-40 min: 10% A (equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm or 365 nm are suitable for flavonoids. A DAD can scan a range to determine the optimal wavelength.
-
Standard Preparation: Prepare a stock solution of pure this compound standard in methanol. Create a series of dilutions to generate a calibration curve.
-
Sample Preparation: Dissolve a known amount of the dried extract in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.
-
Quantification: Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard. Quantify the amount of this compound using the calibration curve.
Visualizing the Pathways
To provide a clearer understanding of the biochemical context of this compound, this guide includes diagrams generated using the DOT language for key pathways.
Biosynthesis of this compound
This compound, being a flavonoid, is synthesized in plants through the well-established phenylpropanoid and flavonoid biosynthesis pathways. The following diagram illustrates the general steps leading to the formation of Quercetin, the immediate precursor to this compound. The final step involves the methylation of Quercetin by a specific O-methyltransferase.
Experimental Workflow for this compound Analysis
The logical flow of operations for the extraction and quantification of this compound is depicted in the following workflow diagram.
Known Signaling Interactions of Tamarixetin
Preliminary research suggests that Tamarixetin may exert its biological effects, particularly its anti-cancer properties, through the modulation of specific cellular signaling pathways. The following diagram illustrates some of the reported interactions of Tamarixetin within a cancer cell context.
This technical guide provides a solid foundation for researchers embarking on the study of this compound. The compiled data, detailed protocols, and visual representations of complex pathways are intended to streamline future research efforts and accelerate the exploration of this flavonoid's full therapeutic potential. Further quantitative studies across a broader range of Tamarix species and geographical locations are warranted to build a more complete picture of this compound's natural abundance.
References
Methodological & Application
Application Notes and Protocols for Tamarixin Extraction and Purification
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the extraction and purification of tamarixin (B1643344), a bioactive flavonoid found in plants of the Tamarix genus. The methodologies outlined are based on established techniques for the isolation of flavonoids and related polyphenolic compounds from plant materials. Additionally, this document presents quantitative data on the biological activity of closely related compounds and illustrates the key signaling pathways potentially modulated by this compound, based on current scientific literature.
Introduction
This compound is a flavonoid that has been identified in various Tamarix species, plants with a long history in traditional medicine for treating a range of ailments.[1] Flavonoids as a class are known for their diverse pharmacological effects, including antioxidant, anti-inflammatory, and anticancer properties. While specific research on this compound is limited, studies on the closely related flavonoid tamarixetin (B191864) and the tannin tamarixinin A, also found in Tamarix species, suggest significant therapeutic potential. These compounds have been shown to modulate key signaling pathways involved in inflammation and cancer, such as the NF-κB, MAPK, and PI3K-Akt pathways.[2][3][4][5][6][7]
This document provides a comprehensive guide for the extraction of a flavonoid-rich fraction from Tamarix species and a subsequent purification strategy to isolate this compound. The protocols are designed to be adaptable for laboratory-scale research and early-stage drug discovery.
Experimental Protocols
Plant Material Collection and Preparation
-
Collection: Collect the aerial parts (leaves and flowers) of Tamarix gallica or a related Tamarix species during the flowering season.
-
Authentication: Ensure proper botanical identification of the plant material. A voucher specimen should be deposited in a recognized herbarium.
-
Drying: Air-dry the plant material in the shade at room temperature for 7-10 days until brittle.
-
Grinding: Grind the dried plant material into a fine powder using a mechanical grinder.
-
Storage: Store the powdered plant material in an airtight container in a cool, dark, and dry place to prevent degradation of bioactive compounds.
Extraction of Crude Flavonoid Extract
This protocol is based on the widely used solvent extraction method for polyphenols from plant materials.[8][9][10]
-
Maceration:
-
Weigh 500 g of the dried plant powder and place it in a large glass container.
-
Add 5 L of 70% methanol (B129727) (MeOH) in water to the powder.
-
Stir the mixture thoroughly and seal the container.
-
Allow the mixture to macerate for 72 hours at room temperature with occasional shaking.
-
-
Filtration and Concentration:
-
Filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue.
-
Repeat the extraction process on the plant residue two more times with fresh 70% methanol to ensure maximum yield.
-
Combine all the filtrates.
-
Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude methanolic extract.
-
Liquid-Liquid Partitioning (Fractionation)
This step separates compounds based on their polarity.
-
Solvent Preparation: Prepare solutions of ethyl acetate (B1210297) (EtOAc) and n-butanol (n-BuOH).
-
Fractionation:
-
Dissolve the crude methanolic extract in distilled water.
-
Transfer the aqueous solution to a separatory funnel.
-
Perform successive extractions with solvents of increasing polarity, starting with ethyl acetate followed by n-butanol.
-
For each solvent, add an equal volume to the aqueous solution, shake vigorously for 5-10 minutes, and allow the layers to separate.
-
Collect the respective solvent layers. Repeat this process three times for each solvent.
-
Combine the respective fractions (ethyl acetate and n-butanol).
-
-
Concentration: Concentrate the ethyl acetate and n-butanol fractions separately using a rotary evaporator to yield the respective dried fractions. The ethyl acetate fraction is expected to be enriched with flavonoids like this compound.
Purification by Column Chromatography
This protocol outlines the purification of the flavonoid-rich ethyl acetate fraction using column chromatography.
-
Column Packing:
-
Prepare a slurry of silica (B1680970) gel (60-120 mesh) in a non-polar solvent (e.g., hexane).
-
Pack a glass column (e.g., 5 cm diameter, 60 cm length) with the silica gel slurry, ensuring no air bubbles are trapped.
-
Wash the packed column with the initial mobile phase.
-
-
Sample Loading:
-
Adsorb a known amount of the dried ethyl acetate fraction onto a small amount of silica gel.
-
Carefully load the adsorbed sample onto the top of the packed column.
-
-
Elution:
-
Elute the column with a gradient of solvents with increasing polarity. A common solvent system is a gradient of chloroform-methanol or ethyl acetate-methanol.
-
Start with 100% chloroform (B151607) and gradually increase the percentage of methanol.
-
-
Fraction Collection:
-
Collect the eluate in fractions of a fixed volume (e.g., 20 mL).
-
-
Monitoring:
-
Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify fractions containing the compound of interest. Use a suitable solvent system for TLC and visualize the spots under UV light or by using a spraying reagent (e.g., vanillin-sulfuric acid).
-
Pool the fractions that show a similar TLC profile corresponding to the desired flavonoid.
-
-
Final Purification:
-
The pooled fractions can be further purified using preparative High-Performance Liquid Chromatography (HPLC) for higher purity.
-
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
An analytical HPLC method can be developed to determine the purity of the isolated this compound.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by the UV spectrum of the purified compound (typically around 280 nm for flavonoids).
-
Injection Volume: 20 µL.
-
Quantification: Purity can be assessed by the peak area percentage.
Data Presentation
The following tables summarize quantitative data on the biological activities of tamarixetin and tamarixinin A, compounds structurally and functionally related to this compound. This data provides a benchmark for the potential efficacy of purified this compound.
Table 1: In Vitro Anticancer Activity of Tamarixetin
| Cell Line | Treatment Concentration (µM) | Incubation Time (h) | % Inhibition of Cell Proliferation |
| MCF-7 | 50 | 48 | 92.70% |
| MDA-MB-231 | 50 | 48 | 71.02% |
| MDA-MB-468 | 50 | 48 | 88.14% |
| T47D | 100 | 48 | 86.68% |
| (Data adapted from a study on the anti-proliferative effects of tamarixetin on breast cancer cell lines.[4]) |
Table 2: Anti-inflammatory Activity of Tamarixinin A
| Model | Treatment | Effect |
| LPS-induced macrophages | Tamarixinin A (5-20 µM) | Dose-dependent suppression of p38, ERK, JNK, and p65 phosphorylation |
| Adjuvant-induced arthritis (rats) | Tamarixinin A (12.5 and 25 mg/kg) | Significant decrease in the expression of p65 |
| (Data adapted from a study on the anti-arthritic effects of tamarixinin A.[2]) |
Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow
The following diagram illustrates the workflow for the extraction and purification of this compound.
Caption: Workflow for this compound Extraction and Purification.
Potential Signaling Pathways Modulated by this compound
Based on the known anti-inflammatory and anticancer activities of related compounds like tamarixetin and tamarixinin A, the following diagram illustrates the potential signaling pathways that this compound may modulate.
Caption: Potential Signaling Pathways Modulated by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Tamarixinin A Alleviates Joint Destruction of Rheumatoid Arthritis by Blockade of MAPK and NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Systematic understanding of anti-tumor mechanisms of Tamarixetin through network and experimental analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Tamarixetin Protects Chondrocytes against IL-1β-Induced Osteoarthritis Phenotype by Inhibiting NF-κB and Activating Nrf2 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tamarixinin A Alleviates Joint Destruction of Rheumatoid Arthritis by Blockade of MAPK and NF-κB Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aensiweb.com [aensiweb.com]
- 9. ffhdj.com [ffhdj.com]
- 10. In vitro comparative evaluation of Tamarix gallica extracts for antioxidant and antidiabetic activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Quantitative Analysis of Tamarixin using HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tamarixin, a flavonoid found in various species of the Tamarix genus, has garnered interest for its potential pharmacological activities.[1][2] Accurate and precise quantification of this compound in plant extracts and pharmaceutical formulations is crucial for quality control, dosage determination, and further research into its therapeutic applications. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used analytical technique for the quantification of flavonoids due to its high resolution, sensitivity, and specificity.[3]
This document provides a detailed application note and protocol for the quantitative analysis of this compound using a Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method.
Principle of the Method
The method utilizes RP-HPLC to separate this compound from other components in the sample matrix. A C18 column is used as the stationary phase, and a mobile phase consisting of a mixture of an aqueous solvent (with a pH modifier like formic or acetic acid) and an organic solvent (like acetonitrile (B52724) or methanol) is used for elution.[4] The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Detection and quantification are achieved using a UV-Vis detector at a wavelength where this compound exhibits maximum absorbance. The concentration of this compound in a sample is determined by comparing its peak area to a calibration curve generated from standard solutions of known concentrations.
Experimental Protocols
Materials and Reagents
-
This compound standard (purity >98%)
-
HPLC grade acetonitrile
-
HPLC grade methanol (B129727)
-
HPLC grade water
-
Formic acid (or acetic acid), analytical grade
-
Plant material or other sample matrix containing this compound
-
0.45 µm syringe filters
Instrumentation and Chromatographic Conditions
-
HPLC System: A system equipped with a quaternary or binary pump, an autosampler, a column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for flavonoid separation.
-
Mobile Phase: A gradient elution is often employed for complex samples like plant extracts. A typical mobile phase consists of:
-
Solvent A: 0.1% Formic acid in water
-
Solvent B: Acetonitrile
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
Preparation of Standard Solutions
-
Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase.
Sample Preparation (from Plant Material)
-
Extraction:
-
Accurately weigh about 1 g of the dried and powdered plant material.
-
Perform extraction using a suitable solvent such as methanol or ethanol, often with the aid of ultrasonication or Soxhlet extraction. For Tamarix aphylla, an ethanolic extraction has been described.
-
-
Filtration: Filter the extract through a 0.45 µm syringe filter before injecting it into the HPLC system to remove any particulate matter.
Method Validation
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose. The following parameters should be assessed:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components. This can be demonstrated by the absence of interfering peaks at the retention time of this compound in a blank sample.
-
Linearity: The linearity of the method should be established by analyzing a series of standard solutions of different concentrations. The correlation coefficient (R²) of the calibration curve should be ≥ 0.999.
-
Accuracy: The accuracy of the method can be determined by performing recovery studies. This involves spiking a blank matrix with a known concentration of this compound and calculating the percentage recovery.
-
Precision: The precision of the method is expressed as the relative standard deviation (RSD%) of a series of measurements. It should be evaluated at two levels:
-
Repeatability (Intra-day precision): Analysis of replicate samples on the same day.
-
Intermediate Precision (Inter-day precision): Analysis of replicate samples on different days.
-
-
Limit of Detection (LOD): The lowest concentration of the analyte that can be detected but not necessarily quantified.
-
Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.
Data Presentation
HPLC System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| Resolution | > 1.5 (between this compound and the nearest eluting peak) |
Method Validation Data for this compound (Illustrative)
Disclaimer: The following data is illustrative for a typical flavonoid analysis and should be established specifically for a validated this compound method.
| Parameter | Result |
| Linearity Range (µg/mL) | 1 - 100 |
| Correlation Coefficient (R²) | ≥ 0.999 |
| Accuracy (Recovery %) | 98 - 102% |
| Precision (RSD%) | |
| - Intra-day | < 2.0% |
| - Inter-day | < 3.0% |
| Limit of Detection (LOD) (µg/mL) | ~0.1 |
| Limit of Quantification (LOQ) (µg/mL) | ~0.3 |
Quantitative Analysis of this compound in a Sample
The concentration of this compound in a sample is calculated using the linear regression equation obtained from the calibration curve:
y = mx + c
Where:
-
y is the peak area of this compound in the sample.
-
m is the slope of the calibration curve.
-
x is the concentration of this compound in the sample.
-
c is the y-intercept of the calibration curve.
Alternatively, the concentration can be calculated based on the response factor of a single standard.
Visualizations
Caption: Experimental workflow for the quantitative analysis of this compound.
Caption: Logical relationship of HPLC method development and validation.
References
Application Notes and Protocols for Tamarixetin Cell-Based Assays
Introduction
Tamarixetin, a methylated derivative of quercetin, is a naturally occurring flavonoid that has garnered significant interest for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities.[1][2][3] In vitro cell culture assays are fundamental tools for elucidating the mechanisms of action of Tamarixetin and quantifying its biological effects. These application notes provide detailed protocols for assessing the cytotoxicity, anti-inflammatory, and antioxidant potential of Tamarixetin in cell-based models, intended for researchers, scientists, and professionals in drug development.
Section 1: Cytotoxicity and Anti-Proliferative Assays
Tamarixetin has demonstrated cytotoxic and anti-proliferative effects against various cancer cell lines.[1] The following protocols are designed to quantify these effects.
Data Summary: Cytotoxicity of Tamarixetin
| Cell Line | Assay Type | Incubation Time | IC50 Value | Reference |
| Lung Cancer | ||||
| A549 | MTT Assay | Not Specified | 19.6 µM | [1] |
| HCC44 | MTT Assay | Not Specified | 20.3 µM | |
| Leukemia | ||||
| U937 | Not Specified | Not Specified | 5.5 µM | |
| HL-60 | Not Specified | Not Specified | 7.5 µM | |
| Molt-3 | Not Specified | Not Specified | 7.5 µM | |
| K562 | Not Specified | Not Specified | 24 µM |
Experimental Protocol: MTT Assay for Cell Viability
This protocol is a standard method to assess cell viability by measuring the metabolic activity of cells.
Materials:
-
Tamarixetin (dissolved in DMSO)
-
Target cancer cell lines (e.g., A549, HCC44)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Tamarixetin in complete medium. Remove the old medium from the wells and add 100 µL of the Tamarixetin dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Experimental Workflow: Cytotoxicity Assessment
Section 2: Anti-Inflammatory Assays
Tamarixetin has been shown to exert anti-inflammatory effects by modulating key signaling pathways such as NF-κB.
Data Summary: Anti-Inflammatory Effects of Tamarixetin
| Cell Type | Assay | Stimulant | Effect | Reference |
| Dendritic Cells | Cytokine Production (ELISA) | LPS or E. coli | Reduced secretion of inflammatory cytokines | |
| Chondrocytes | Western Blot | IL-1β | Inhibition of NF-κB and MAPK signaling | |
| Chondrocytes | Immunofluorescence | IL-1β | Attenuated ROS production |
Experimental Protocol: NF-κB Inhibition Assay (Reporter Gene Assay)
This protocol describes a method to assess the inhibitory effect of Tamarixetin on NF-κB activation using a luciferase reporter gene.
Materials:
-
Cell line stably transfected with an NF-κB luciferase reporter construct (e.g., C2C12-NF-κB-Luc)
-
Tamarixetin (dissolved in DMSO)
-
Complete cell culture medium
-
TNF-α (or another NF-κB activator like LPS)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Plate the reporter cells in a 96-well white, clear-bottom plate at an appropriate density and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with various concentrations of Tamarixetin for 1-2 hours before stimulation.
-
Stimulation: Add TNF-α (e.g., 10 ng/mL) to the wells to induce NF-κB activation. Include appropriate controls (unstimulated, stimulated with vehicle).
-
Incubation: Incubate the plate for 6-24 hours at 37°C.
-
Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's protocol for the luciferase assay reagent.
-
Data Analysis: Normalize the luciferase activity to a measure of cell viability (e.g., from a parallel MTT assay) and calculate the percentage of inhibition of NF-κB activity.
Signaling Pathway: Tamarixetin's Inhibition of the NF-κB Pathway
Section 3: Antioxidant Activity Assays
Tamarixetin has been reported to possess antioxidant properties, which can be evaluated using cell-based assays that measure the reduction of oxidative stress.
Data Summary: Antioxidant Effects of Tamarixetin
| Cell Type | Assay | Oxidative Stressor | Effect | Reference |
| Chondrocytes | DCFH-DA Assay | IL-1β | Attenuated ROS production | |
| Not Specified | Not Specified | Not Specified | Enhances activity of antioxidant enzymes (SOD, CAT) |
Experimental Protocol: Cellular Antioxidant Activity (CAA) Assay
This assay measures the ability of a compound to prevent the formation of fluorescent dichlorofluorescein (DCF) from DCFH-DA in cells subjected to an oxidative challenge.
Materials:
-
Hepatoma cell line (e.g., HepG2)
-
Tamarixetin
-
Complete cell culture medium
-
96-well black, clear-bottom plate
-
DCFH-DA solution
-
AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) solution
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 96-well black plate and grow to confluence.
-
Compound Loading: Wash the cells with PBS and incubate with Tamarixetin at various concentrations along with DCFH-DA for 1 hour.
-
Oxidative Stress Induction: Remove the treatment solution, wash the cells, and add AAPH solution to induce oxidative stress.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence at an excitation of 485 nm and an emission of 535 nm every 5 minutes for 1 hour.
-
Data Analysis: Calculate the area under the curve for fluorescence versus time and determine the CAA units, which reflect the antioxidant activity.
Signaling Pathway: Tamarixetin's Modulation of Nrf2 and MAPK Pathways
References
Application Notes and Protocols for the Synthesis and Bioactivity of Tamarixin Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of Tamarixin (4'-O-methylquercetin) and its derivatives, along with detailed protocols for evaluating their biological activities. This document is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug discovery who are interested in exploring the therapeutic potential of this class of flavonoids.
Introduction
This compound, a naturally occurring O-methylated flavonol, and its derivatives have garnered significant scientific interest due to their diverse pharmacological properties. As a derivative of quercetin (B1663063), this compound exhibits a range of biological activities, including antioxidant, anti-inflammatory, anticancer, and antidiabetic effects.[1][2] The methylation at the 4'-position of the B-ring is believed to enhance its metabolic stability and bioavailability compared to its parent compound, quercetin.[3] This has prompted further investigation into the synthesis of various this compound derivatives to explore their structure-activity relationships and identify novel therapeutic agents. This document outlines the synthetic strategies for preparing this compound derivatives and provides detailed protocols for assessing their key bioactivities.
Synthesis of this compound and its Derivatives
The synthesis of this compound and its derivatives typically starts from the readily available flavonoid, quercetin. The key challenge in the synthesis is the regioselective modification of the multiple hydroxyl groups present on the quercetin scaffold.
Partial Synthesis of this compound (4'-O-methylquercetin)
A five-step partial synthesis of this compound from quercetin has been reported with a good overall yield.[4] This method involves a series of protection and deprotection steps to achieve selective methylation at the 4'-hydroxyl group.
Experimental Protocol:
Step 1: Protection of the 3',4'-catechol group.
-
Quercetin is reacted with dichlorodiphenylmethane (B138671) in diphenyl ether at 175°C for 30 minutes to selectively protect the adjacent hydroxyl groups on the B-ring.[4]
Step 2: Protection of the 3- and 7-hydroxyl groups.
-
The product from Step 1 is then treated with methoxymethyl chloride (MOMCl) in the presence of potassium carbonate in acetone (B3395972) under reflux for 6 hours. This step protects the more reactive 3- and 7-hydroxyl groups.[4]
Step 3: Deprotection of the 3',4'-diphenylmethylene ketal.
-
The diphenylmethylene protecting group is removed by hydrogenolysis using 10% palladium on carbon as a catalyst in a mixture of THF and ethanol (B145695) under a hydrogen atmosphere for 8 hours.[4]
Step 4: Selective methylation of the 4'-hydroxyl group.
-
The resulting compound is treated with iodomethane (B122720) in the presence of potassium carbonate in DMF for 8 hours to selectively methylate the 4'-hydroxyl group.[4]
Step 5: Deprotection of the MOM groups.
-
The final step involves the removal of the MOM protecting groups using hydrochloric acid in a mixture of diethyl ether and dichloromethane (B109758) at room temperature for 6 hours to yield this compound.[4]
Synthesis of this compound Glycosides
The synthesis of this compound glycosides can be achieved through the glycosylation of a partially protected this compound aglycone with a suitable glycosyl donor. For example, the synthesis of tamarixetin (B191864) 3-O-neohesperidoside has been reported.[5]
General Protocol Outline:
-
Preparation of a partially protected this compound aglycone: This involves selectively protecting the hydroxyl groups that are not to be glycosylated.
-
Glycosylation: The protected aglycone is then reacted with an activated glycosyl donor (e.g., a glycosyl bromide or trichloroacetimidate) in the presence of a promoter.
-
Deprotection: The protecting groups on the sugar and the aglycone are removed to yield the final this compound glycoside.
Synthesis of O-Alkylated and Acylated this compound Derivatives
Further derivatization of this compound can be achieved through O-alkylation or acylation of the remaining free hydroxyl groups. The principles for these reactions are similar to those used for other flavonoids like quercetin.[6][7] Regioselectivity can be controlled by using appropriate protecting group strategies or by exploiting the differential reactivity of the hydroxyl groups.
General Protocol for O-Alkylation:
-
A partially protected this compound derivative is reacted with an alkyl halide (e.g., butyl bromide, geranyl bromide) in the presence of a base such as potassium carbonate in a suitable solvent like acetonitrile.[6] Subsequent deprotection yields the desired O-alkylated derivative.
General Protocol for Acylation:
-
Acylation can be performed using an acyl chloride or anhydride (B1165640) in the presence of a base. Enzymatic acylation using lipases has also been explored for flavonoids to achieve regioselectivity.[8]
Bioactivity of this compound Derivatives: Data Presentation
The synthesized this compound derivatives can be screened for various biological activities. The following tables summarize the reported IC50 values for this compound and related compounds in key bioassays.
| Compound | Antioxidant Activity (DPPH Assay) IC50 (µM) | Anticancer Activity (MCF-7 cells) IC50 (µM) | α-Glucosidase Inhibition IC50 (µg/mL) |
| This compound | ~2.5[9] | ~50-100 (cell line dependent)[10] | 122.81 (ethyl acetate (B1210297) fraction of T. dioica)[11] |
| Quercetin | ~4.5[9] | >100[12] | - |
| Isorhamnetin (B1672294) | ~6.0[9] | - | - |
| Kaempferol | ~8.0[9] | - | - |
| Rutin | ~12.0[9] | - | - |
| Acarbose (B1664774) | - | - | 151.1[13][14] |
Note: IC50 values can vary depending on the specific experimental conditions.
Experimental Protocols for Bioactivity Assays
Protocol for DPPH Radical Scavenging Assay (Antioxidant Activity)
This protocol is used to determine the free radical scavenging capacity of the synthesized this compound derivatives.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Test compounds (this compound derivatives)
-
Positive control (e.g., Ascorbic acid or Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep purple color.
-
Preparation of test compounds: Dissolve the this compound derivatives and the positive control in methanol to prepare stock solutions. Prepare serial dilutions of the stock solutions.
-
Assay:
-
Add 100 µL of the DPPH solution to each well of a 96-well plate.
-
Add 100 µL of the different concentrations of the test compounds or the positive control to the wells.
-
For the blank, add 100 µL of methanol instead of the test compound.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the blank and Abs_sample is the absorbance of the test compound.
-
IC50 Determination: The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.[9]
Protocol for MTT Assay (Anticancer Activity)
This protocol assesses the cytotoxic effects of the synthesized this compound derivatives on cancer cell lines.
Materials:
-
Cancer cell line (e.g., MCF-7, MDA-MB-231)
-
Complete cell culture medium
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Test compounds (this compound derivatives)
-
Positive control (e.g., Doxorubicin)
-
96-well cell culture plate
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives and the positive control in the cell culture medium. Replace the medium in the wells with the medium containing the test compounds.
-
Incubation: Incubate the plate for 48-72 hours in a CO2 incubator at 37°C.[10]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength of around 570 nm using a microplate reader.
-
Calculation: The percentage of cell viability is calculated as: % Viability = (Abs_sample / Abs_control) x 100 Where Abs_sample is the absorbance of the cells treated with the test compound and Abs_control is the absorbance of the untreated cells.
-
IC50 Determination: The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.[10]
Protocol for α-Glucosidase Inhibition Assay (Antidiabetic Activity)
This protocol is used to evaluate the potential of this compound derivatives to inhibit the α-glucosidase enzyme, which is a target for type 2 diabetes treatment.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Phosphate (B84403) buffer (pH 6.8)
-
Test compounds (this compound derivatives)
-
Positive control (e.g., Acarbose)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of solutions:
-
Dissolve the α-glucosidase enzyme in phosphate buffer.
-
Dissolve pNPG (the substrate) in phosphate buffer.
-
Dissolve the test compounds and acarbose in a suitable solvent (e.g., DMSO) and then dilute with phosphate buffer.
-
-
Assay:
-
Add 50 µL of the test compound solution or positive control to the wells of a 96-well plate.
-
Add 50 µL of the α-glucosidase solution to each well and incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of the pNPG solution to each well.
-
-
Incubation: Incubate the plate at 37°C for 20 minutes.
-
Termination of reaction: Stop the reaction by adding 100 µL of 0.2 M sodium carbonate solution.
-
Measurement: Measure the absorbance of the yellow-colored p-nitrophenol produced at 405 nm using a microplate reader.
-
Calculation: The percentage of inhibition is calculated as: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the reaction without the inhibitor and Abs_sample is the absorbance of the reaction with the inhibitor.
-
IC50 Determination: The IC50 value (the concentration of the compound that inhibits the enzyme activity by 50%) is determined from the dose-response curve.[13][14]
Signaling Pathways Modulated by this compound Derivatives
This compound has been shown to exert its anticancer and anti-inflammatory effects by modulating key signaling pathways, including the PI3K/Akt and MAPK pathways.[15][16]
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial regulator of cell survival, proliferation, and growth. Aberrant activation of this pathway is a hallmark of many cancers. This compound has been shown to inhibit the phosphorylation of Akt, a key downstream effector of PI3K.[15][16]
Caption: this compound inhibits the PI3K/Akt signaling pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and apoptosis. The MAPK family includes ERK, JNK, and p38 kinases. This compound has been demonstrated to inhibit the phosphorylation of JNK and p38 in response to inflammatory stimuli.[15]
Caption: this compound inhibits the JNK and p38 MAPK signaling pathways.
Experimental Workflows
Synthesis Workflow
Caption: General workflow for the synthesis of this compound derivatives.
Bioactivity Screening Workflow
Caption: Workflow for screening the bioactivity of this compound derivatives.
References
- 1. Research Progress of Tamarixetin and its Glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Study on Pharmacokinetic and Bioavailability of Tamarixetin after Intravenous and Oral Administration to Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An efficient partial synthesis of 4′-O-methylquercetin via regioselective protection and alkylation of quercetin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of tamarixetin and isorhamnetin 3-O-neohesperidoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, Characterization and Cytotoxicity of Alkylated Quercetin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Unveiling Natural and Semisynthetic Acylated Flavonoids: Chemistry and Biological Actions in the Context of Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Systematic understanding of anti-tumor mechanisms of Tamarixetin through network and experimental analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. In vitro α-glucosidase inhibitory activity of Tamarix nilotica shoot extracts and fractions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro α-glucosidase inhibitory activity of Tamarix nilotica shoot extracts and fractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
Tamarixin Formulations for In Vivo Preclinical Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the formulation and in vivo administration of Tamarixin (also known as Tamarixetin), a naturally occurring flavonoid with demonstrated anti-cancer and anti-inflammatory properties. The following sections detail vehicle preparation for various administration routes, protocols for in vivo efficacy studies, and an overview of the key signaling pathway modulated by this compound.
Data Presentation: Pharmacokinetics of this compound in Rats
The following table summarizes the key pharmacokinetic parameters of this compound in rats following intravenous and oral administration. This data is crucial for designing in vivo studies and determining appropriate dosing regimens.
| Pharmacokinetic Parameter | Intravenous Administration (2 mg/kg) | Oral Administration (20 mg/kg) |
| Tmax (h) | ~0 | 0.61 |
| Cmax (ng/mL) | 967.93 ± 899.16 | 49.72 ± 38.31 |
| T½ (h) | 0.03 | 9.68 |
| AUC(0–24 h) (ng/mL·h) | 134.29 ± 74.53 | 163.63 ± 72.29 |
| AUC(0–∞) (ng/mL·h) | 138.63 ± 75.43 | 226.08 ± 122.53 |
| Oral Bioavailability (F) | - | 20.3 ± 12.4% |
Data compiled from a pharmacokinetic study in rats[1]. Values are presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: Formulation of this compound for In Vivo Administration
This protocol details the preparation of this compound formulations for oral, intravenous, and intraperitoneal administration in rodent models.
Materials:
-
This compound powder
-
Carboxymethyl cellulose (B213188) sodium (CMC-Na)
-
Sterile water for injection
-
Normal saline (0.9% NaCl)
-
5% Dextrose solution
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 400 (PEG 400)
-
Sterile syringes and needles
-
Vortex mixer
-
Sonicator (optional)
Formulation for Oral Administration (Gavage):
A common vehicle for oral administration of hydrophobic compounds like this compound is a suspension in an aqueous vehicle containing a suspending agent.
-
Vehicle Preparation: Prepare a 0.5% (w/v) solution of CMC-Na in sterile water. Mix vigorously using a vortex mixer until the CMC-Na is fully dissolved.
-
Suspension Preparation: Weigh the required amount of this compound powder. Add a small volume of the 0.5% CMC-Na vehicle to the powder to create a paste. Gradually add the remaining vehicle while vortexing to achieve the desired final concentration (e.g., 2 mg/mL for a 20 mg/kg dose in a 10 mL/kg dosing volume).
-
Homogenization: Ensure the suspension is homogeneous before each administration by vortexing. Sonication can be used to improve the uniformity of the suspension.
Formulation for Intravenous (IV) Injection:
Due to the poor water solubility of this compound, a co-solvent system is often necessary for intravenous administration.
-
Co-solvent Vehicle Preparation: A common co-solvent system is a mixture of PEG 400, ethanol, and normal saline or 5% dextrose. A suggested starting ratio is 10:10:80 (v/v/v) of PEG 400:Ethanol:Saline.
-
Dissolution: Dissolve the this compound powder in the PEG 400 and ethanol mixture first. Once fully dissolved, slowly add the normal saline or 5% dextrose solution while mixing to reach the final desired concentration (e.g., 0.2 mg/mL for a 2 mg/kg dose in a 10 mL/kg dosing volume).
-
Clarity and Sterility: The final solution should be clear and free of precipitation. Filter the solution through a 0.22 µm sterile filter before injection.
Formulation for Intraperitoneal (IP) Injection:
For intraperitoneal injections, a clear, sterile solution is preferred to minimize irritation.
-
Vehicle Selection: A suitable vehicle for IP injection is a solution of 5% glucose and 2% DMSO in sterile water[2].
-
Dissolution: Dissolve the this compound powder in the DMSO first. Then, add the 5% glucose solution to achieve the final desired concentration (e.g., 0.1 mg/mL for a 1 mg/kg dose in a 10 mL/kg dosing volume).
-
Sterility: Ensure the final solution is sterile by filtering it through a 0.22 µm sterile filter before injection.
Protocol 2: In Vivo Anti-Cancer Efficacy Study - Xenograft Mouse Model
This protocol outlines a general procedure for evaluating the anti-cancer efficacy of this compound in a subcutaneous xenograft mouse model. This protocol can be adapted for various cancer cell lines.
Animal Model:
-
Athymic nude mice (e.g., BALB/c nude), 6-8 weeks old.
Experimental Procedure:
-
Cell Culture: Culture a human cancer cell line known to be sensitive to PI3K/Akt pathway inhibition (e.g., PLC/PRF/5 or HepG2 for liver cancer, HT-29 or HCT-116 for colorectal cancer) in the appropriate cell culture medium[3][4].
-
Tumor Cell Implantation:
-
Harvest the cancer cells during their logarithmic growth phase.
-
Resuspend the cells in sterile phosphate-buffered saline (PBS) at a concentration of 1 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the right flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Allow the tumors to grow to a palpable size (approximately 50-100 mm³).
-
Randomly assign the mice into treatment and control groups (n=8-10 mice per group).
-
-
Treatment Administration:
-
Control Group: Administer the vehicle solution (e.g., 0.5% CMC-Na for oral administration) following the same schedule as the treatment group.
-
This compound Treatment Group: Administer this compound at a predetermined dose and schedule (e.g., 20 mg/kg, orally, once daily for 14-21 days)[3]. The administration route and dosage should be based on pharmacokinetic and toxicity data.
-
-
Monitoring and Endpoints:
-
Measure the tumor volume every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Weigh the excised tumors.
-
A portion of the tumor tissue can be fixed in formalin for histological analysis (e.g., H&E staining, immunohistochemistry for proliferation and apoptosis markers) or snap-frozen for molecular analysis (e.g., Western blotting to assess protein expression and phosphorylation).
-
Signaling Pathway and Experimental Workflow Visualization
This compound's Mechanism of Action: Inhibition of the PI3K/Akt Signaling Pathway
This compound has been shown to exert its anti-cancer effects by inhibiting the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway. This pathway is a critical regulator of cell proliferation, survival, and growth. In many cancers, this pathway is hyperactivated, promoting tumor progression. This compound's inhibition of this pathway leads to decreased cancer cell proliferation and increased apoptosis.
Caption: this compound inhibits the PI3K/Akt signaling pathway.
Experimental Workflow: In Vivo Xenograft Study
The following diagram illustrates the key steps in conducting an in vivo xenograft study to evaluate the anti-cancer efficacy of this compound.
Caption: Workflow for a xenograft efficacy study.
References
- 1. Study on Pharmacokinetic and Bioavailability of Tamarixetin after Intravenous and Oral Administration to Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Pro-Apoptotic Activity of Tamarixetin on Liver Cancer Cells Via Regulation Mitochondrial Apoptotic Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Testing Tamarixin Antimicrobial Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the antimicrobial properties of Tamarixin, a compound derived from the Tamarix genus. The following protocols for antimicrobial susceptibility testing are based on established methods for natural products.
Data Presentation
The antimicrobial efficacy of extracts from various Tamarix species, which contain this compound and other polyphenolic compounds, has been documented against a range of pathogenic microorganisms.[1][2][3][4] The following tables summarize the reported quantitative data from in vitro studies.
Table 1: Antibacterial Activity of Tamarix Extracts (Zone of Inhibition)
| Bacterial Strain | Tamarix Species & Extract | Concentration | Zone of Inhibition (mm) | Reference |
| Methicillin-resistant Staphylococcus aureus (MRSA) | T. aphylla (Smoked ethanolic leaf extract) | 200 µg/mL | 25 | [5] |
| Staphylococcus aureus | T. nilotica (Methanolic leaf extract) | 2 mg/mL | - | [6] |
| Escherichia coli | T. aphylla (Smoked ethanolic leaf extract) | 400 µg/mL | - | [5] |
| Colistin-resistant E. coli (CR-E. coli) | T. aphylla (Smoked ethanolic leaf extract) | 400 µg/mL | - | [5] |
| Pseudomonas aeruginosa | T. nilotica (Methanolic leaf extract) | 1 mg/mL | - | [6] |
| Klebsiella pneumoniae | T. dioica (Crude methanolic extract) | 10 mg/ml | 48% inhibition | [7][8] |
| Salmonella typhi | T. dioica (Crude methanolic extract) | 10 mg/ml | 22% inhibition | [7][8] |
Table 2: Antifungal Activity of Tamarix Extracts (Inhibition)
| Fungal Strain | Tamarix Species & Extract | Concentration | % Inhibition | Reference |
| Aspergillus niger | T. dioica (Crude methanolic extract) | 10 mg/ml | 74% | [7][8] |
| Aspergillus fumigatus | T. dioica (Crude methanolic extract) | 10 mg/ml | 57.14% | [7][8] |
| Aspergillus flavus | T. dioica (Crude methanolic extract) | 10 mg/ml | 30.77% | [7][8] |
| Candida albicans | T. nilotica (Methanolic leaf extract) | 1 mg/mL | - | [6] |
Table 3: Minimum Inhibitory Concentration (MIC) of Tamarix Extracts
| Bacterial Strain | Tamarix Species & Extract | MIC (µg/mL) | Reference |
| Methicillin-resistant S. aureus (MRSA) | T. aphylla (Silver nanoparticle formulation) | 100 | [5] |
| Colistin-resistant E. coli (CR-E. coli) | T. aphylla (Silver nanoparticle formulation) | 100 | [5] |
| Enterococcus faecalis | T. balansae | 62.5 - 250 | [4] |
| Staphylococcus aureus | T. balansae | 62.5 - 250 | [4] |
| Escherichia coli | T. balansae | 125 | [4] |
| Pseudomonas aeruginosa | T. balansae | 62.5 - 250 | [4] |
Experimental Protocols
Disk Diffusion Assay for Preliminary Screening
The disk diffusion method is a widely used preliminary test to assess the antimicrobial activity of plant extracts.[9][10][11][12]
Materials:
-
Mueller-Hinton Agar (B569324) (MHA) plates
-
Sterile filter paper disks (6 mm diameter)
-
This compound extract of known concentration
-
Bacterial cultures (adjusted to 0.5 McFarland standard)
-
Positive control (e.g., standard antibiotic disks)
-
Negative control (solvent used to dissolve extract)
-
Sterile swabs, forceps, and micropipettes
-
Incubator
Procedure:
-
Prepare MHA plates, ensuring the agar depth is uniform (approximately 4 mm).[11]
-
Adjust the turbidity of the overnight bacterial culture with sterile saline to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[11]
-
Dip a sterile swab into the standardized bacterial suspension, remove excess liquid by pressing it against the inside of the tube, and swab the entire surface of the MHA plate to ensure a uniform lawn of bacteria.[13]
-
Aseptically apply sterile filter paper disks impregnated with a known concentration of this compound extract onto the agar surface using sterile forceps.[12][13]
-
Also, place positive and negative control disks on the plate at a sufficient distance from each other.[13]
-
Allow the plates to stand for a short period to permit diffusion of the extract into the agar.
-
Invert the plates and incubate at 37°C for 18-24 hours.[13]
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters (mm).[9][13]
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[14][15]
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other suitable broth
-
This compound extract stock solution
-
Standardized bacterial suspension (5 x 10⁵ CFU/mL)
-
Positive control (broth + inoculum)
-
Negative control (broth only)
-
Growth indicator dye (e.g., resazurin, optional)
Procedure:
-
Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate.
-
Add 100 µL of the this compound stock solution to the first well and perform two-fold serial dilutions by transferring 100 µL from each well to the next.[16][17] Discard 100 µL from the last well.
-
Inoculate each well (except the negative control) with 100 µL of the standardized bacterial inoculum, resulting in a final volume of 200 µL per well.[16]
-
Include a positive control (no antimicrobial agent) and a negative control (no bacteria) on each plate.[16]
-
Seal the plate and incubate at 37°C for 18-24 hours.[16]
-
The MIC is the lowest concentration of the extract that shows no visible turbidity (bacterial growth).[14][16] The use of a growth indicator dye can aid in visualizing the results.[18]
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[14][19][20] This test is performed after the MIC has been determined.[16]
Materials:
-
MHA plates
-
MIC plate from the previous experiment
-
Sterile micropipettes and spreader
Procedure:
-
Following the determination of the MIC, select the wells that show no visible growth (the MIC well and all wells with higher concentrations).[16]
-
From each of these clear wells, take a 100 µL aliquot and plate it onto a fresh MHA plate.[16][21]
-
Also, plate an aliquot from the positive growth control well to ensure the initial inoculum was viable.
-
Incubate the MHA plates at 37°C for 24 hours.[21]
-
The MBC is the lowest concentration of the antimicrobial agent that results in a 99.9% reduction in CFU/mL compared to the initial inoculum, or the concentration that produces no more than a specified number of colonies (e.g., ten).[19][21]
Visualizations
Experimental Workflow
Caption: Workflow for antimicrobial susceptibility testing of this compound.
Potential Antimicrobial Mechanisms of Action
While the specific signaling pathways of this compound are not fully elucidated, the antimicrobial activity of polyphenolic compounds often involves several mechanisms.
Caption: Potential mechanisms of antimicrobial action for this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Enhanced antibacterial and anti-biofilm activity of <i>Tamarix aphylla</i> ethanolic extract and its silver nanoparticles - International Journal of Health Sciences [intjhs.org]
- 6. Investigation of Antimicrobial and Antioxidant Properties of Tamarix nilotica (Ehrenb.) Bunge Leaf Extract Against Catheter-Associated Urinary Tract Infections (CAUTIs) in Al Kharj Governorate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Setting the Stage: Essential Materials and Methods for Disc Diffusion Testing of Plant Extracts [plantextractwholesale.com]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 12. Preliminary Screening of Antibacterial Activity Using Crude Extracts of Hibiscus rosa sinensis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. asm.org [asm.org]
- 14. qlaboratories.com [qlaboratories.com]
- 15. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Validation of a method of broth microdilution for the determination of antibacterial activity of essential oils - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 20. microbe-investigations.com [microbe-investigations.com]
- 21. 3.3.2. Minimum Bactericidal Concentration (MBC) [bio-protocol.org]
Tamarixin in Cancer Cell Line Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Tamarixin, a flavonoid with demonstrated anti-cancer properties, in cancer cell line studies. This document details the methodologies for key experiments, summarizes quantitative data on its efficacy, and illustrates the signaling pathways involved.
Introduction
This compound, an O-methylated flavonol, has emerged as a compound of interest in oncology research due to its potential as a chemotherapeutic agent. Studies have shown that this compound can inhibit cell proliferation, induce programmed cell death (apoptosis), and halt the cell cycle in various cancer cell lines. Its mechanism of action often involves the modulation of key signaling pathways that are frequently dysregulated in cancer, such as the PI3K/AKT/mTOR and MAPK/ERK pathways. These notes are intended to serve as a guide for researchers investigating the anti-cancer effects of this compound in a laboratory setting.
Data Presentation: Efficacy of this compound and Related Extracts
The following tables summarize the quantitative data from studies on this compound and extracts from the Tamarix genus, demonstrating their cytotoxic and anti-proliferative effects on various cancer cell lines.
Table 1: IC50 Values of Tamarix Extracts in Cancer Cell Lines
| Cancer Cell Line | Extract/Compound | IC50 Value | Reference |
| HepG2 (Hepatocellular Carcinoma) | Tamarix articulata methanolic extract | 271.1 ± 4.4 µg/mL | [1][2] |
| Huh7D12 (Hepatocellular Carcinoma) | Tamarix articulata methanolic extract | 298.3 ± 7.1 µg/mL | [1][2] |
| Hep3B (Hepatocellular Carcinoma) | Tamarix articulata methanolic extract | 336.7 ± 6.1 µg/mL | [1] |
| Caco-2 (Colon Cancer) | Tamarix gallica leaf extract | ~50 µg/mL | |
| A-549 (Lung Carcinoma) | Tamarix tetragyna leaf extract | 23.90 µg/mL | |
| HT-29 (Colorectal Carcinoma) | Tamarixetin | Dose-dependent reduction in proliferation | |
| HCT-116 (Colorectal Carcinoma) | Tamarixetin | Dose-dependent reduction in proliferation |
Table 2: Effects of this compound and Tamarix Extracts on Cell Cycle Distribution
| Cancer Cell Line | Treatment | Effect | Percentage of Cells in Arrested Phase | Reference |
| MCF-7 (Breast Cancer) | Tamarixetin | G2/M Arrest | Data not specified | |
| Caco-2 (Colon Cancer) | T. gallica shoot extract (100 µg/ml, 72h) | G2/M Arrest | 47.3% | |
| Caco-2 (Colon Cancer) | T. gallica flower extract (100 µg/ml, 72h) | G2/M Arrest | 48.1% | |
| Caco-2 (Colon Cancer) | T. gallica leaf extract (100 µg/ml, 72h) | G2/M Arrest | 47.1% | |
| HepG2 (Hepatocellular Carcinoma) | T. articulata methanolic extract | G0/G1 Arrest | Data not specified | |
| A-549 (Lung Carcinoma) | T. tetragyna leaf extract | G2/M Arrest | Data not specified | |
| HL-60 (Leukemia) | Tamarixetin (30 µM) | G2/M Arrest | Data not specified |
Signaling Pathways Modulated by this compound
This compound exerts its anti-cancer effects by targeting critical signaling pathways involved in cell growth, survival, and proliferation. The diagrams below, generated using Graphviz, illustrate the key pathways affected.
Caption: PI3K/AKT/mTOR signaling pathway inhibition by this compound.
Caption: Modulation of the MAPK/ERK pathway by this compound.
Experimental Workflow
The following diagram outlines a typical workflow for assessing the anti-cancer effects of this compound on a cancer cell line.
References
Application Notes and Protocols: Assessing the Antioxidant Capacity of Tamarixetin
For the Attention of: Researchers, Scientists, and Drug Development Professionals.
Subject: Comprehensive Methodologies for the In Vitro and Cellular Assessment of Tamarixetin's Antioxidant Capacity.
Note on Nomenclature: Initial searches for "Tamarixin" did not yield specific results. It is highly probable that this was a typographical error for Tamarixetin , a known flavonoid and a methylated derivative of Quercetin. This document pertains to the assessment of Tamarixetin.
Introduction
Tamarixetin is a flavonoid recognized for its potential pharmacological properties, including antioxidant and anti-inflammatory effects.[1] Quantifying the antioxidant capacity of Tamarixetin is a critical step in its evaluation as a potential therapeutic agent. This document provides detailed protocols for several widely accepted chemical and cellular assays to determine its ability to neutralize free radicals and mitigate oxidative stress. The assays covered include both chemical-based methods (DPPH, ABTS, FRAP, ORAC) and a more biologically relevant cell-based method (Cellular Antioxidant Activity - CAA). Additionally, the role of Tamarixetin in modulating the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses, is discussed.[2][3]
Chemical-Based Antioxidant Capacity Assays
Chemical assays are rapid, high-throughput methods used to determine the radical scavenging or reducing capacity of a compound.
Summary of Quantitative Data
The following table summarizes typical antioxidant capacity values for Tamarixetin and related flavonoids. These values, often expressed as IC50 (the concentration required to inhibit 50% of the radical) or Trolox Equivalents (TE), provide a basis for comparison.
| Assay | Compound | IC50 (µM) | Antioxidant Capacity | Source |
| DPPH | Tamarixetin | 37.0 | Radical Scavenging Activity | [4] |
| DPPH | Kaempferol 4'-methyl ether | 35.2 | Radical Scavenging Activity | [4] |
| DPPH | Quercetin | ~1.89 µg/mL | Radical Scavenging Activity | |
| ABTS | Quercetin | ~4.68 µg/mL | Radical Scavenging Activity | |
| ORAC | Quercetin | High | Oxygen Radical Absorbance | |
| CAA | Quercetin | High | Cellular Antioxidant Activity |
Note: Direct IC50 values for Tamarixetin in all assays are not widely published. Data for the structurally similar flavonoid Quercetin is provided for comparative context. Lower IC50 values indicate higher antioxidant activity.
Experimental Workflow: Chemical Assays
The general workflow for these spectrophotometric assays is outlined below.
Caption: General workflow for chemical antioxidant assays.
Detailed Protocols
2.3.1 DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow.
-
Materials:
-
Tamarixetin
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
96-well microplate
-
Microplate reader
-
Ascorbic acid or Trolox (positive control)
-
-
Protocol:
-
Prepare Tamarixetin Solutions: Prepare a stock solution of Tamarixetin in methanol (e.g., 1 mg/mL). Create a series of dilutions to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Prepare DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of each Tamarixetin dilution to respective wells.
-
Add 100 µL of the DPPH solution to each well.
-
Control wells: Contain 100 µL of methanol and 100 µL of the DPPH solution.
-
Blank wells: Contain 200 µL of methanol.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity: % Scavenging = [(A_control - A_sample) / A_control] x 100 Plot the % scavenging against Tamarixetin concentration to determine the IC50 value.
-
2.3.2 ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.
-
Materials:
-
Tamarixetin
-
ABTS diammonium salt
-
Potassium persulfate
-
Ethanol or Phosphate-Buffered Saline (PBS)
-
96-well microplate
-
Microplate reader
-
Trolox (positive control)
-
-
Protocol:
-
Prepare ABTS Radical Solution:
-
Prepare a 7 mM ABTS solution and a 2.45 mM potassium persulfate solution.
-
Mix equal volumes of the two solutions and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the radical cation.
-
-
Prepare Working Solution: Dilute the ABTS radical solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare Tamarixetin Solutions: Prepare a stock solution and serial dilutions as described for the DPPH assay.
-
Assay Procedure:
-
In a 96-well plate, add 20 µL of each Tamarixetin dilution to respective wells.
-
Add 180 µL of the diluted ABTS radical solution to each well.
-
-
Incubation: Incubate the plate at room temperature for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of ABTS radical scavenging activity and the IC50 value as described for the DPPH assay.
-
2.3.3 FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.
-
Materials:
-
Tamarixetin
-
Acetate (B1210297) buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM)
-
Ferrous sulfate (B86663) (FeSO₄) for standard curve
-
96-well microplate
-
Microplate reader
-
-
Protocol:
-
Prepare FRAP Reagent: Prepare the working FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
Prepare Tamarixetin and Standard Solutions: Prepare serial dilutions of Tamarixetin and FeSO₄ (for the standard curve) in a suitable solvent.
-
Assay Procedure:
-
In a 96-well plate, add 10 µL of each Tamarixetin dilution or standard.
-
Add 220-240 µL of the pre-warmed FRAP working solution to each well.
-
-
Incubation: Incubate the plate at 37°C for 15-30 minutes.
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: Calculate the FRAP value by comparing the change in absorbance of the sample to the FeSO₄ standard curve. Results are expressed as µM Fe(II) equivalents.
-
2.3.4 ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals generated by AAPH.
-
Materials:
-
Tamarixetin
-
Fluorescein (B123965) sodium salt (fluorescent probe)
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) (radical generator)
-
Phosphate (B84403) buffer (75 mM, pH 7.4)
-
Trolox (standard)
-
96-well black microplate
-
Fluorescence microplate reader with temperature control
-
-
Protocol:
-
Prepare Solutions: Prepare working solutions of Trolox standards, Tamarixetin samples, fluorescein (e.g., 70 nM), and AAPH (e.g., 12-75 mM) in phosphate buffer.
-
Assay Procedure:
-
In a 96-well black plate, add 25 µL of each Tamarixetin dilution, Trolox standard, or buffer (blank).
-
Add 150 µL of the fluorescein working solution to all wells.
-
-
Incubation: Incubate the plate at 37°C for 30 minutes in the plate reader.
-
Initiate Reaction: Add 25 µL of the AAPH solution to all wells to start the reaction.
-
Measurement: Immediately begin kinetic measurement of fluorescence every 1-2 minutes for at least 60 minutes. (Excitation: 485 nm, Emission: 520-538 nm).
-
Calculation: Calculate the Area Under the Curve (AUC) for each sample, standard, and blank. Determine the Net AUC by subtracting the blank's AUC. Plot a standard curve of Net AUC vs. Trolox concentration. Results are expressed as µM Trolox Equivalents (TE).
-
Cellular Antioxidant Activity (CAA) Assay
The CAA assay is a more biologically relevant method as it measures antioxidant activity within a cellular environment, accounting for cell uptake and metabolism.
Experimental Workflow: CAA Assay
References
- 1. Tamarixetin: A Promising Bioflavonoid Against Acetaminophen-Induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Tamarixetin Protects Chondrocytes against IL-1β-Induced Osteoarthritis Phenotype by Inhibiting NF-κB and Activating Nrf2 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Tamarixin Solubility and Biological Assays
Welcome to the technical support center for Tamarixin. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered when working with this compound in biological assays, with a primary focus on solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
A1: this compound is a flavonoid, a class of polyphenolic secondary metabolites found in plants. It is a major phytochemical constituent of plants from the Tamarix genus, such as Tamarix gallica.[1] this compound has several reported biological activities, including hepatoprotective, antioxidant, anticancer, and antimicrobial effects.[1][2]
Q2: I'm having trouble dissolving this compound for my experiments. What solvents are recommended?
A2: Flavonoids like this compound generally have low solubility in water but are soluble in polar organic solvents.[2] For biological assays, Dimethyl Sulfoxide (DMSO) and ethanol (B145695) are the most commonly recommended solvents. It is advisable to prepare a concentrated stock solution in one of these organic solvents first, which can then be diluted to the final working concentration in your aqueous assay buffer or cell culture medium.
Q3: What is the maximum concentration of DMSO or ethanol that is safe for my cell-based assays?
A3: High concentrations of organic solvents can be toxic to cells. As a general guideline, the final concentration of DMSO in your cell culture medium should be kept below 0.5% (v/v), and for ethanol, it is often recommended to stay below 0.1% (v/v) to avoid solvent-induced cytotoxicity. However, the tolerance can be cell-line specific, so it is best to run a solvent toxicity control experiment for your specific cell line.
Q4: At what concentrations should I test this compound in my biological assays?
A4: The effective concentration of this compound can vary depending on the specific assay and cell line being used. For initial screening in anticancer assays, a common starting range is between 1 µM and 100 µM. For antioxidant assays, concentrations can also vary. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q5: How should I store my this compound stock solution?
A5: this compound stock solutions in organic solvents should be stored at -20°C or -80°C to ensure stability and prevent degradation. It is also recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Protect the solution from light, as flavonoids can be light-sensitive.
Troubleshooting Guides
Issue 1: this compound precipitates out of solution when diluted in aqueous buffer or media.
| Possible Cause | Troubleshooting Step |
| Low aqueous solubility | The final concentration of this compound in the aqueous solution may be too high, exceeding its solubility limit. Try lowering the final concentration. |
| Solvent shock | Adding the concentrated organic stock solution directly to the aqueous buffer can cause the compound to precipitate. Try adding the stock solution dropwise while vortexing or stirring the aqueous solution to facilitate mixing. |
| Temperature effects | Solubility can be temperature-dependent. Ensure your aqueous buffer or media is at the appropriate temperature (e.g., 37°C for cell culture) before adding the this compound stock solution. |
| pH of the buffer | The ionization state of flavonoids can be influenced by pH, which in turn affects solubility. Ensure the pH of your buffer is compatible with your experiment and consider testing slight variations in pH if precipitation persists. |
Issue 2: Inconsistent or unexpected results in biological assays.
| Possible Cause | Troubleshooting Step |
| Compound degradation | This compound may have degraded due to improper storage or handling. Ensure stock solutions are stored correctly (at low temperature, protected from light) and avoid repeated freeze-thaw cycles. Prepare fresh dilutions from the stock for each experiment. |
| Solvent interference | The concentration of the organic solvent (e.g., DMSO, ethanol) in the final assay volume might be too high, affecting the biological system. Always include a vehicle control (media with the same concentration of solvent) in your experiments to account for any solvent effects. |
| Interaction with assay components | This compound may interact with components of your assay, such as proteins in the serum of cell culture media or certain dyes. Review the literature for potential interactions or perform control experiments to test for them. |
| Inaccurate concentration | Ensure accurate pipetting and dilution of the stock solution to achieve the desired final concentration. |
Data Presentation: Solubility of Structurally Similar Flavonoids
While specific quantitative solubility data for this compound is limited in the literature, the following table provides solubility information for Kaempferol, a structurally similar flavonoid, which can be used as a guideline.
| Compound | Solvent | Approximate Solubility |
| Kaempferol | Dimethyl Sulfoxide (DMSO) | ~10 mg/mL |
| Kaempferol | Ethanol | ~11 mg/mL |
| Kaempferol | Dimethylformamide (DMF) | ~3 mg/mL |
| Kaempferol | 1:4 solution of Ethanol:PBS (pH 7.2) | ~0.2 mg/mL |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Objective: To prepare a concentrated stock solution of this compound for use in biological assays.
-
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Vortex the tube until the this compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: In Vitro Anticancer Activity - MTT Assay
-
Objective: To determine the cytotoxic effect of this compound on cancer cell lines.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Phosphate-buffered saline (PBS)
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Include a vehicle control (medium with DMSO only) and a no-treatment control.
-
Replace the medium in the wells with the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the control and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).[3]
-
Protocol 3: In Vitro Antioxidant Activity - DPPH Radical Scavenging Assay
-
Objective: To evaluate the free radical scavenging activity of this compound.
-
Materials:
-
This compound stock solution (in ethanol or methanol)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (B129727)
-
Methanol
-
96-well plate or cuvettes
-
Spectrophotometer
-
-
Procedure:
-
Prepare different concentrations of this compound in methanol from the stock solution.
-
Add the this compound solutions to the wells of a 96-well plate.
-
Add the DPPH solution to each well. Include a control with methanol instead of the this compound solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
Determine the IC50 value, which is the concentration of this compound that scavenges 50% of the DPPH radicals.
-
Visualization of Signaling Pathways and Workflows
Caption: Experimental workflow for assessing this compound's anticancer activity.
Caption: this compound's potential anticancer signaling pathways.
Caption: Antioxidant mechanism of this compound via ROS scavenging.
References
Technical Support Center: Isolation of Tamarixetin from Plant Extracts
Welcome to the Technical Support Center for Tamarixetin Isolation. This resource is designed for researchers, scientists, and drug development professionals engaged in the extraction and purification of Tamarixetin from plant sources, particularly from the Tamarix genus. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the isolation process.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the isolation of Tamarixetin, helping you to identify and resolve issues that may be impacting your yield and purity.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Crude Extract | Inefficient initial extraction: The solvent system may not be optimal for extracting Tamarixetin, or the extraction parameters (time, temperature, particle size) may be inadequate. | Solvent Selection: Tamarixetin is a flavonoid, and its glycosides are polar. Use polar solvents like methanol (B129727) or ethanol (B145695), or aqueous mixtures (e.g., 70-80% ethanol or methanol) for initial extraction. For the aglycone, solvents like ethyl acetate (B1210297) can be effective.[1] Parameter Optimization: Ensure the plant material is finely ground to increase surface area. Optimize extraction time and temperature; slightly elevated temperatures (40-60°C) can improve efficiency, but avoid excessive heat which can degrade the compound.[2] |
| Low Purity of Tamarixetin in Crude Extract | Co-extraction of impurities: Plant extracts are complex mixtures containing numerous other compounds like chlorophyll (B73375), tannins, and other flavonoids with similar polarities to Tamarixetin.[3] | Pre-extraction cleanup: For non-polar impurities, a pre-extraction wash with a non-polar solvent like hexane (B92381) can be performed.[1] Liquid-Liquid Partitioning: After initial extraction, perform liquid-liquid partitioning. For example, an aqueous methanol extract can be partitioned against ethyl acetate to selectively extract Tamarixetin and other flavonoids of similar polarity, leaving more polar impurities in the aqueous phase.[1] |
| Difficulty in Separating Tamarixetin from Other Flavonoids | Similar chromatographic behavior: Other flavonoids present in Tamarix species, such as quercetin (B1663063) and kaempferol, have very similar chemical structures and polarities to Tamarixetin, making their separation by chromatography challenging.[4][5] | Optimize Column Chromatography: Use a combination of different stationary phases. Start with silica (B1680970) gel column chromatography. If co-elution occurs, further purify the fractions using Sephadex LH-20 (size exclusion chromatography) or reverse-phase chromatography (e.g., C18).[6][7] Solvent Gradient: Employ a gradient elution strategy with a carefully selected solvent system. For silica gel, a gradient of increasing polarity (e.g., chloroform-methanol or ethyl acetate-methanol) can be effective.[1][6] |
| Degradation of Tamarixetin During Isolation | Instability under certain conditions: Flavonoids can be sensitive to pH, light, and high temperatures, leading to degradation during lengthy extraction and purification procedures.[8][9] Tamarixetin in a methanol solution is stable at room temperature for about 12 hours.[8] | Control pH: Avoid strongly acidic or alkaline conditions during extraction and purification.[8] Protect from Light: Work in low-light conditions or use amber glassware to prevent photodegradation. Temperature Control: Use moderate temperatures for solvent evaporation (e.g., rotary evaporator at ≤ 40°C).[10] Storage: Store extracts and purified fractions at low temperatures (-20°C) under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[10][11] |
| Inaccurate Quantification of Tamarixetin | Matrix effects in analytical methods: Co-eluting compounds from the plant matrix can interfere with the detection and quantification of Tamarixetin, especially in techniques like HPLC-UV.[8] | Method Validation: Use a validated analytical method, such as HPLC-MS/MS, which offers higher selectivity and sensitivity compared to HPLC-UV.[8] Use of Internal Standard: Employ an internal standard with similar chemical properties and retention time to Tamarixetin to correct for variations in sample preparation and instrument response.[8] Matrix-matched calibration: Prepare calibration standards in a blank plant matrix extract to compensate for matrix effects.[8] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent for the initial extraction of Tamarixetin from Tamarix plant material?
A1: For a broad-spectrum flavonoid extraction that includes Tamarixetin and its glycosides, a mixture of ethanol or methanol with water (e.g., 70-80% alcohol) is a good starting point due to its ability to extract compounds with a wide range of polarities.[1] For specifically targeting the aglycone (Tamarixetin), ethyl acetate can be used in subsequent liquid-liquid partitioning steps.[1]
Q2: How can I remove chlorophyll from my initial plant extract?
A2: Chlorophyll is a common non-polar impurity. A pre-extraction wash of the dried plant material with a non-polar solvent like hexane will remove a significant amount of chlorophyll.[1] Alternatively, after the initial extraction with a polar solvent, the crude extract can be partitioned with hexane to remove chlorophyll.
Q3: What are the most common impurities I can expect to find alongside Tamarixetin?
A3: The most common impurities are other flavonoids with similar structures, such as quercetin, kaempferol, and their glycosides, which are also found in Tamarix species.[4][5] Tannins and other phenolic compounds are also likely to be co-extracted.
Q4: What are the optimal storage conditions for purified Tamarixetin?
A4: Purified Tamarixetin should be stored as a solid in a cool, dark, and dry place, preferably at -20°C or lower, under an inert atmosphere (nitrogen or argon) to prevent degradation.[10][11] Solutions of Tamarixetin in organic solvents like methanol should be used fresh or stored at low temperatures for short periods.[8]
Q5: Which analytical technique is best for the final quantification of Tamarixetin?
A5: While HPLC-UV can be used, HPLC-MS/MS is the preferred method for accurate and sensitive quantification of Tamarixetin in complex matrices like plant extracts.[8] This technique provides higher selectivity and can overcome issues of co-eluting impurities that might affect UV detection.
Experimental Protocols
Protocol 1: Extraction and Initial Purification of Tamarixetin
This protocol describes a general procedure for the extraction and initial purification of Tamarixetin from dried and powdered Tamarix plant material (e.g., leaves and stems).
Materials:
-
Dried and powdered Tamarix plant material
-
n-Hexane
-
80% Methanol (Methanol/Water, 8:2 v/v)
-
Ethyl acetate
-
Distilled water
-
Rotary evaporator
-
Separatory funnel
-
Filter paper
Procedure:
-
Defatting: Macerate 100 g of the powdered plant material with 500 mL of n-hexane for 24 hours at room temperature to remove non-polar compounds like chlorophyll and lipids. Filter the mixture and discard the hexane extract. Air-dry the plant residue.
-
Methanolic Extraction: Macerate the defatted plant material with 1 L of 80% methanol for 48 hours at room temperature with occasional shaking. Filter the extract and repeat the extraction process on the residue two more times. Combine the methanolic extracts.
-
Solvent Evaporation: Concentrate the combined methanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain a crude extract.
-
Liquid-Liquid Partitioning: Suspend the crude extract in 200 mL of distilled water and transfer to a separatory funnel. Partition the aqueous suspension sequentially with 3 x 200 mL of ethyl acetate.
-
Fraction Collection: Collect the ethyl acetate fractions and combine them. Concentrate the combined ethyl acetate fraction using a rotary evaporator to yield the flavonoid-rich extract containing Tamarixetin.
Protocol 2: Column Chromatography for Tamarixetin Purification
This protocol outlines a two-step column chromatography procedure for the purification of Tamarixetin from the flavonoid-rich extract.
Materials:
-
Flavonoid-rich extract (from Protocol 1)
-
Silica gel (for column chromatography)
-
Sephadex LH-20
-
Solvents: Chloroform (B151607), Methanol, Ethyl acetate (analytical grade)
-
Glass column
-
Fraction collector
-
Thin Layer Chromatography (TLC) plates (silica gel)
Procedure:
Step 1: Silica Gel Column Chromatography
-
Column Packing: Prepare a silica gel column using a suitable slurry packing method with chloroform.
-
Sample Loading: Dissolve the flavonoid-rich extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried sample onto the top of the prepared column.
-
Elution: Elute the column with a gradient of increasing polarity, starting with 100% chloroform and gradually increasing the proportion of methanol (e.g., Chloroform:Methanol 99:1, 98:2, 95:5, etc.).
-
Fraction Collection and Analysis: Collect fractions of a suitable volume and monitor the separation using TLC. Spot each fraction on a TLC plate and develop it in a suitable solvent system (e.g., Chloroform:Methanol 9:1). Visualize the spots under UV light (254 nm and 365 nm).
-
Pooling Fractions: Combine the fractions that show a major spot corresponding to the expected Rf value of Tamarixetin. Evaporate the solvent from the pooled fractions.
Step 2: Sephadex LH-20 Column Chromatography
-
Column Preparation: Swell the Sephadex LH-20 in methanol for at least 3 hours and then pack it into a glass column.
-
Sample Application: Dissolve the partially purified extract from the silica gel column in a small volume of methanol and load it onto the Sephadex LH-20 column.
-
Isocratic Elution: Elute the column with 100% methanol.
-
Fraction Monitoring: Collect fractions and monitor them by TLC as described above.
-
Final Purification: Combine the pure fractions containing Tamarixetin and evaporate the solvent to obtain the purified compound. Confirm the identity and purity using analytical techniques such as HPLC, LC-MS, and NMR.[6][7][12]
Quantitative Data Summary
The following table summarizes typical quantitative data that may be obtained during the analysis of Tamarixetin.
| Parameter | Method | Value | Reference |
| Extraction Recovery | HPLC-MS/MS | 91.4% - 100.0% | [8] |
| Matrix Effect | HPLC-MS/MS | 99.4% - 107.4% | [8] |
| Linearity Range (in plasma) | HPLC-MS/MS | 5 - 4000 ng/mL | [8] |
| Intraday Precision (%RSD) | HPLC-MS/MS | < 8.7% | [8] |
| Interday Precision (%RSD) | HPLC-MS/MS | < 4.8% | [8] |
| Accuracy | HPLC-MS/MS | ± 9.5% | [8] |
Visualizations
Experimental Workflow for Tamarixetin Isolation
Caption: Workflow for the isolation and purification of Tamarixetin.
Troubleshooting Logic for Low Tamarixetin Yield
Caption: Troubleshooting guide for low Tamarixetin yield.
References
- 1. ffhdj.com [ffhdj.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. In vitro comparative evaluation of Tamarix gallica extracts for antioxidant and antidiabetic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. View of Isolation of phytoconstituents and evaluation of biological potentials of Berberis hispanica from Algeria | Bangladesh Journal of Pharmacology [banglajol.info]
- 8. Study on Pharmacokinetic and Bioavailability of Tamarixetin after Intravenous and Oral Administration to Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Long-term stability of quercetin nanocrystals prepared by different methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
optimizing Tamarixin dosage for cell-based experiments
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers and scientists optimize the dosage of Tamarixin for cell-based experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, cell-permeable small molecule inhibitor designed to target the kinase activity of Pathway Kinase 1 (PK1) in the hypothetical "Cell Survival Pathway." By inhibiting the phosphorylation of the downstream effector, Substrate X, this compound effectively blocks the signaling cascade that promotes cell proliferation and survival. Its selectivity makes it a valuable tool for studying the specific roles of the PK1 pathway in various cellular contexts.
Q2: How should I prepare and store a stock solution of this compound?
A2: this compound is typically supplied as a lyophilized powder. We recommend preparing a high-concentration stock solution (e.g., 10 mM) in sterile dimethyl sulfoxide (B87167) (DMSO).[1] To prepare the stock, dissolve the powder completely by vortexing. For long-term storage, aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.
Q3: What is the recommended starting concentration for my experiments?
A3: The optimal concentration of this compound is highly dependent on the cell line and the specific assay. As a starting point, we recommend performing a dose-response experiment with a wide range of concentrations. A common starting range is from 0.1 nM to 10 µM.[2] For initial screening, concentrations around the reported IC50 value for a similar cell line are often used (see Table 1).
Q4: What is the maximum final concentration of DMSO I should use in my cell culture?
A4: High concentrations of DMSO can be toxic to cells and may affect experimental outcomes.[3][4] It is crucial to keep the final concentration of DMSO in the cell culture medium as low as possible, typically below 0.5%.[3][5] Always include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as your highest this compound dose.[2]
Q5: How stable is this compound in cell culture medium?
A5: For optimal results, it is best to prepare fresh dilutions of this compound in your cell culture medium for each experiment.[2] Storing the inhibitor in media for extended periods is not recommended, as its stability can be affected by factors like pH, temperature, and interaction with media components.
Troubleshooting Guide
This section addresses common issues encountered during this compound dosage optimization.
Issue 1: High levels of cell death are observed even at low this compound concentrations.
| Potential Cause | Recommended Solution |
| Inhibitor concentration is too high. | Perform a dose-response curve starting with much lower concentrations (e.g., picomolar range) to find the optimal non-toxic window.[2] |
| Solvent (DMSO) toxicity. | Ensure the final DMSO concentration is non-toxic for your specific cell line (generally <0.5%, ideally ≤0.1%).[3][6] Run a vehicle-only control to assess solvent toxicity. |
| Prolonged exposure time. | Reduce the incubation time. A time-course experiment can determine the minimum duration required to observe the desired effect.[2] |
| Cell line is highly sensitive. | Some cell lines are inherently more sensitive. Use a lower seeding density or confirm the reported sensitivity of your cell line in the literature. |
Issue 2: No significant effect or inhibition is observed at expected concentrations.
| Potential Cause | Recommended Solution |
| Inhibitor concentration is too low. | Increase the concentration of this compound. Consult Table 1 for typical IC50 values and ensure your dose range brackets these values.[2] |
| Inhibitor has degraded. | Prepare a fresh stock solution from the lyophilized powder. Ensure proper storage conditions (-20°C or -80°C, protected from light). |
| Serum protein binding. | Components in fetal bovine serum (FBS) can bind to small molecules, reducing their effective concentration.[7][8] Consider reducing the serum percentage during treatment or using serum-free medium for short-term experiments.[9] |
| Incorrect timing of treatment. | For signaling pathway studies, cells often require serum starvation before treatment to reduce basal pathway activation, followed by stimulation to induce the pathway.[10] |
| Low target protein expression. | Confirm that your cell line expresses the target protein (PK1) at sufficient levels using Western blot or qPCR. |
Issue 3: Inconsistent results or high variability between replicate experiments.
| Potential Cause | Recommended Solution |
| Inconsistent cell seeding. | Ensure a uniform, single-cell suspension before seeding plates. Use a hemocytometer or automated cell counter for accurate cell counts. Avoid edge effects on microplates by not using the outer wells or by filling them with sterile PBS.[11] |
| Inhibitor precipitation. | Visually inspect the medium after adding this compound. If precipitation occurs, prepare a fresh, lower-concentration working solution from the stock. |
| Variable incubation times. | Use a precise timer for all incubation steps across all plates and experiments to ensure consistency.[11] |
| Mycoplasma contamination. | Regularly test cell cultures for mycoplasma, as it can significantly alter cellular responses and lead to unreliable data. |
Quantitative Data Summary
Table 1: Hypothetical IC50 Values for this compound in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor where the response is reduced by half. It is a critical measure of the inhibitor's potency.
| Cell Line | Cancer Type | IC50 (nM) | Assay |
| MCF-7 | Breast Cancer | 85 | Cell Viability (MTT) |
| A549 | Lung Cancer | 150 | Cell Viability (MTT) |
| U-87 MG | Glioblastoma | 220 | Cell Viability (MTT) |
| PC-3 | Prostate Cancer | 450 | Cell Viability (MTT) |
Table 2: Recommended Starting Concentration Ranges for Common Assays
| Assay Type | Recommended Starting Range | Key Considerations |
| Cell Viability (e.g., MTT, MTS) | 0.1 nM - 10 µM | Use a logarithmic dilution series to cover a wide range and accurately determine the IC50.[12] |
| Western Blot (Pathway Inhibition) | 0.5x to 10x IC50 | The concentration needed to inhibit a signaling pathway may be different from that required to induce cell death. |
| Apoptosis Assay (e.g., Annexin V) | 1x to 20x IC50 | Higher concentrations or longer incubation times may be required to induce apoptosis. |
| Cell Cycle Analysis | 0.2x to 5x IC50 | Use concentrations that induce cytostatic, not cytotoxic, effects. |
Experimental Protocols
Protocol 1: Determining this compound IC50 using MTT Cell Viability Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability to determine the IC50 value of this compound.[13] Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals.[14][15]
Materials:
-
Selected cell line (e.g., MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)[16]
-
DMSO (cell culture grade)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[12]
-
Incubate overnight at 37°C, 5% CO2 to allow cells to adhere.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in culture medium. A common approach is a 10-point, 3-fold serial dilution starting from 10 µM.
-
Include a "no-treatment" control (medium only) and a "vehicle" control (medium with the highest DMSO concentration used).
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions.
-
Incubate for the desired exposure time (e.g., 48 or 72 hours).[13]
-
-
MTT Assay:
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.[17]
-
Carefully aspirate the medium containing MTT without disturbing the crystals.
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[12][13]
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.[9][12]
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.[13]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percent viability against the log of the this compound concentration and use non-linear regression (sigmoidal dose-response curve) to determine the IC50 value.[13]
-
Protocol 2: Western Blot Analysis of PK1 Pathway Inhibition
This protocol assesses the efficacy of this compound by measuring the phosphorylation status of its downstream target, Substrate X.[10]
Materials:
-
Cell line expressing the PK1 pathway
-
6-well plates
-
This compound stock solution
-
Serum-free medium
-
Stimulating ligand (if required)
-
Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors[18]
-
Primary antibodies (anti-phospho-Substrate X, anti-total-Substrate X, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Plate cells in 6-well plates and grow to 70-80% confluency.[10]
-
Serum-starve the cells for 4-6 hours to reduce basal pathway activation.[10]
-
Pre-treat cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for 1-2 hours.
-
Stimulate the cells with the appropriate ligand (if necessary) for 10-15 minutes to induce PK1 pathway phosphorylation.[10] Include a non-stimulated control.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells once with ice-cold PBS.
-
Lyse the cells by adding 100 µL of ice-cold lysis buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.[19]
-
Incubate on ice for 30 minutes.
-
Centrifuge lysates at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.[10]
-
-
SDS-PAGE and Protein Transfer:
-
Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil for 5 minutes.[20]
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% nonfat dry milk or BSA in TBST for 1 hour at room temperature.[19]
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Substrate X) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.[10]
-
To normalize for protein loading, strip the membrane and re-probe for total Substrate X and a loading control like β-actin.[21]
-
Quantify band intensities using densitometry software. A decrease in the ratio of phosphorylated protein to total protein indicates pathway inhibition.[20]
-
Visualizations
References
- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 6. benchchem.com [benchchem.com]
- 7. Plasma protein binding - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. benchchem.com [benchchem.com]
- 11. azurebiosystems.com [azurebiosystems.com]
- 12. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. benchchem.com [benchchem.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. broadpharm.com [broadpharm.com]
- 17. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 19. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 20. benchchem.com [benchchem.com]
- 21. youtube.com [youtube.com]
Tamarixin stability and degradation studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of Tamoxifen (B1202). Note: The user's original query mentioned "Tamarixin," which is presumed to be a misspelling of "Tamoxifen," a widely used medication in cancer treatment and research.
Frequently Asked Questions (FAQs)
Q1: What is Tamoxifen and why is its stability important?
A1: Tamoxifen is a selective estrogen receptor modulator (SERM) used in the treatment and prevention of estrogen receptor-positive breast cancer.[1][2][3] Its stability is crucial as degradation can lead to a loss of therapeutic efficacy and the formation of potentially toxic byproducts.[4][5]
Q2: What are the main factors that can cause Tamoxifen to degrade?
A2: Tamoxifen is sensitive to several environmental factors. The primary causes of degradation are exposure to light (photodegradation), heat, and certain pH conditions. Oxidation is another degradation pathway.
Q3: How should Tamoxifen be stored to ensure its stability?
A3: Tamoxifen, in both tablet and liquid oral solution forms, should be stored at room temperature, between 68°F to 77°F (20°C to 25°C). Liquid formulations should be kept in their original light-protective containers. It is also advised to minimize the air gap in storage containers to reduce the risk of oxidation. Refrigeration or freezing of the oral solution is not recommended.
Q4: What are the known degradation products of Tamoxifen?
A4: Under light exposure, Tamoxifen can undergo photoisomerization to its (E)-form, photocyclization to form phenanthrene (B1679779) derivatives, and photooxygenation to yield a benzophenone (B1666685) derivative. Other degradation products can arise from processes like N-demethylation and 4-hydroxylation, which are also part of its metabolic pathway.
Troubleshooting Guides
Issue 1: Inconsistent results in Tamoxifen stability studies.
-
Possible Cause 1: Inadequate control of environmental conditions.
-
Troubleshooting: Ensure that all experiments are conducted under controlled and consistent lighting, temperature, and humidity. Use a photostability chamber for light exposure studies and calibrated incubators for thermal stress testing.
-
-
Possible Cause 2: Variability in sample preparation.
-
Troubleshooting: Standardize all sample preparation steps, including solvent type, concentration, and handling procedures. Tamoxifen is soluble in organic solvents like ethanol (B145695), DMSO, and dimethylformamide (DMF). For aqueous solutions, it is recommended to first dissolve Tamoxifen in ethanol and then dilute with the aqueous buffer.
-
-
Possible Cause 3: Analytical method not validated.
-
Troubleshooting: Validate the analytical method (e.g., HPLC, UPLC-MS/MS) for linearity, accuracy, precision, and specificity according to ICH guidelines.
-
Issue 2: Unexpected peaks in chromatograms during stability analysis.
-
Possible Cause 1: Presence of degradation products.
-
Troubleshooting: Conduct forced degradation studies under various stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products. This will help in identifying the retention times of potential degradants. Use a mass spectrometer (LC-MS) to identify the mass of the unknown peaks and elucidate their structures.
-
-
Possible Cause 2: Contamination from solvents or glassware.
-
Troubleshooting: Use high-purity solvents and thoroughly clean all glassware. Run blank samples (solvent without the analyte) to check for any interfering peaks.
-
-
Possible Cause 3: Interaction with excipients in the formulation.
-
Troubleshooting: If analyzing a formulated product, test the stability of the placebo (formulation without the active pharmaceutical ingredient) under the same stress conditions to identify any peaks originating from excipient degradation.
-
Data Presentation
Table 1: Summary of Tamoxifen Forced Degradation Studies
| Stress Condition | Reagent/Details | Observed Degradation | Key Degradation Products |
| Acid Hydrolysis | 6 M HCl | Significant Degradation | Not specified in the provided context. |
| Alkaline Hydrolysis | Not specified | Appreciable degradation at basic pH | Not specified in the provided context. |
| Oxidative | 3% Hydrogen Peroxide | Minimal Degradation | Not specified in the provided context. |
| Thermal | Heat | Minimal Degradation | Not specified in the provided context. |
| Photolytic | UV light / Sunlight | Significant Degradation | (E)-isomer, phenanthrene derivatives, benzophenone derivative |
Experimental Protocols
Protocol 1: Forced Degradation Study of Tamoxifen
-
Preparation of Stock Solution: Prepare a stock solution of Tamoxifen in a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and ammonium (B1175870) acetate (B1210297) buffer).
-
Acid Degradation: Mix the stock solution with an equal volume of 6 M hydrochloric acid and keep at room temperature for a specified time. Neutralize the solution before analysis.
-
Alkaline Degradation: Mix the stock solution with a base (e.g., sodium hydroxide) and monitor for degradation over time.
-
Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide.
-
Thermal Degradation: Expose the stock solution to heat (e.g., 60°C) for a defined period.
-
Photodegradation: Expose the stock solution to UV light or simulated sunlight in a photostability chamber for a specified duration.
-
Analysis: Analyze the stressed samples at various time points using a validated stability-indicating HPLC or UPLC-MS/MS method.
Protocol 2: Stability-Indicating HPLC Method for Tamoxifen
-
Column: Luna® C18 LC Column or equivalent.
-
Mobile Phase: A mixture of methanol and ammonium acetate buffer (pH 4.5) in an 80:20 v/v ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 236 nm.
-
Column Temperature: 25±2 °C.
-
Injection Volume: 50 µL.
-
Method Validation: The method should be validated for linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ) as per ICH guidelines.
Visualizations
Caption: Workflow for a forced degradation study of Tamoxifen.
Caption: Simplified photodegradation pathway of Tamoxifen.
References
- 1. ClinPGx [clinpgx.org]
- 2. PharmGKB summary: tamoxifen pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tamoxifen: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Light-Induced Degradation of Tamoxifen in Liquid Formulations: Multivariate Kinetic Profiling, Stabilization Strategies, and Estrogen Receptor Binding - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Tamarixin Spectroscopic Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding interference during the spectroscopic analysis of Tamarixin.
Troubleshooting Guides
Issue 1: Inconsistent or Low Recovery of this compound During Sample Analysis
This issue can arise from problems with the analytical standard, sample extraction, or the analytical method itself.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low this compound recovery.
Detailed Steps:
-
Check Analytical Standard Integrity:
-
Action: Prepare a fresh working standard solution from a new or different stock vial. The current working standard may have degraded due to improper storage or handling.[1]
-
Action: If available, analyze a certified reference material (CRM) with a known concentration of this compound. This will help determine if the issue lies with your standard preparation or the analytical method.
-
-
Evaluate Extraction Efficiency:
-
Action: Perform a spike-and-recovery experiment by adding a known amount of this compound standard to a blank sample matrix before extraction.
-
Rationale: Inefficient extraction will lead to low recovery. The matrix itself can interfere with the extraction process.[2]
-
-
Assess for Matrix Effects:
-
Action: Conduct a post-extraction addition experiment. Compare the signal of this compound in a neat solution to the signal of this compound spiked into an extracted blank matrix.
-
Rationale: Co-eluting endogenous materials from the sample matrix can suppress or enhance the ionization of this compound, leading to inaccurate quantification.[2][3][4] If matrix effects are significant, consider further sample cleanup, dilution, or using a matrix-matched calibration curve.
-
Issue 2: Unexpected Peaks or High Baseline Noise in Chromatogram
This often indicates the presence of interfering substances or degradation of the this compound standard.
Troubleshooting Workflow:
Caption: Simplified troubleshooting for unexpected chromatographic peaks.
Detailed Steps:
-
Confirm Standard Degradation:
-
Action: Prepare a fresh standard solution and analyze it immediately. Compare the chromatogram to that of the suspect standard.
-
Rationale: This will confirm if the unexpected peaks are indeed due to degradation.[1]
-
Action: Verify the storage solvent and temperature of the degraded standard.
-
-
Check Blank Samples:
-
Action: Inject a solvent blank (the final solvent used to dissolve the extracted sample).
-
Rationale: This helps identify contamination from solvents or the HPLC system itself.
-
Action: Inject an extracted blank matrix sample (a sample without the analyte that has been through the entire extraction procedure).
-
Rationale: This will reveal if interfering peaks originate from the sample matrix.[2]
-
-
Optimize Chromatography:
-
Action: Adjust the chromatographic conditions (e.g., gradient, column chemistry) to separate this compound from the interfering compounds.[5]
-
Rationale: Improving chromatographic resolution can often resolve issues with co-eluting interferences.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of interference in this compound spectroscopic analysis? A1: Interference can be broadly categorized as:
-
Sample-Related: Impurities from synthesis, degradation products, or complex biological matrices can have overlapping spectral signals.[5]
-
Solvent-Related: The pH, polarity, and purity of the solvent can affect the spectral properties of this compound.
-
Instrument-Related: Baseline drift due to temperature fluctuations or an unstable light source can interfere with measurements.[5]
Q2: How does pH affect the UV-Vis spectrum of this compound? A2: The pH of the solution can significantly alter the UV-Vis spectrum of this compound, especially if it has acidic or basic functional groups. Changes in pH can lead to shifts in the absorption wavelength and intensity. It is crucial to control and report the pH of the solvent to ensure reproducibility.[5]
| pH | λmax (nm) (Hypothetical) | Molar Absorptivity (ε) (Hypothetical) |
| 3.0 | 275 | 12,500 |
| 7.0 | 282 | 14,000 |
| 9.0 | 295 | 18,500 |
Q3: My this compound signal is being suppressed in LC-MS analysis. What can I do? A3: This phenomenon is known as the matrix effect and is a common challenge in LC-MS, especially with electrospray ionization (ESI).[4] It occurs when co-eluting compounds from the sample matrix interfere with the ionization of this compound.[3][4]
-
Optimize Chromatography: Adjust the chromatographic conditions to separate this compound from the interfering compounds.
-
Improve Sample Cleanup: Use a more rigorous sample preparation method, such as solid-phase extraction (SPE), to remove matrix components.
-
Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components.
-
Use an Internal Standard: A stable isotope-labeled internal standard is the most effective way to compensate for matrix effects.[3][4]
| Sample Preparation Method | Matrix Effect (%) (Hypothetical) |
| Protein Precipitation | -65% (Suppression) |
| Liquid-Liquid Extraction | -25% (Suppression) |
| Solid-Phase Extraction (SPE) | -5% (Suppression) |
Q4: What are the ideal storage conditions for this compound analytical standards to prevent degradation? A4: Degradation of your this compound standard can be caused by several factors:[1]
-
Inappropriate Solvent: Some solvents can promote degradation over time.
-
Improper Storage Temperature: Storing the standard at room temperature or in a refrigerator for extended periods can accelerate degradation.
-
Light Exposure: Protecting standards from light is a general good laboratory practice.
For long-term storage, it is recommended to store this compound standards in a suitable solvent (e.g., acetonitrile:water) at -20°C or below, protected from light. Always refer to the supplier's certificate of analysis for specific storage recommendations.
Experimental Protocols
Protocol 1: Evaluation of Matrix Effects using Post-Extraction Addition
Objective: To determine the extent of ion suppression or enhancement on the this compound signal from the sample matrix.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike this compound standard into the mobile phase or reconstitution solvent at a known concentration (e.g., 50 ng/mL).
-
Set B (Blank Matrix Spike): Extract a blank matrix sample (e.g., plasma, urine) using the established sample preparation method. Spike this compound standard into the final extracted sample at the same concentration as Set A.
-
Set C (Blank Matrix): Extract a blank matrix sample without spiking any standard.
-
-
Analysis:
-
Analyze all three sets of samples by LC-MS/MS.
-
-
Calculation:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
A value between 85% and 115% is generally considered acceptable.
-
Protocol 2: Solid-Phase Extraction (SPE) for this compound from Plasma
Objective: To clean up a plasma sample and concentrate this compound prior to HPLC-UV or LC-MS analysis.
Methodology:
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of deionized water.
-
Loading: Load 500 µL of pre-treated plasma (e.g., diluted 1:1 with 2% phosphoric acid) onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute this compound from the cartridge with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
-
Analysis: The sample is now ready for injection into the HPLC or LC-MS system.
References
Technical Support Center: Tamarixin Extraction
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming challenges associated with low yields during Tamarixin extraction from Tamarix species.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the yield of this compound and other flavonoids from Tamarix species?
A1: Several critical factors can impact your extraction yield. These include the choice of solvent and its polarity, the extraction temperature and duration, the particle size of the plant material, and the solid-to-solvent ratio. The specific plant part used (leaves, flowers, etc.) and its collection time can also significantly affect the concentration of target compounds.[1][2]
Q2: Which solvents are most effective for extracting this compound and related phenolic compounds?
A2: The choice of solvent is crucial for efficient extraction. Polar solvents are generally more effective for extracting phenolic compounds like flavonoids. Studies on Tamarix species have shown that aqueous methanol (B129727) and aqueous ethanol (B145695) often provide higher yields of total phenolics and flavonoids compared to absolute alcohols or water alone.[3][4][5] For instance, one study on Tamarix gallica found that ethanolic extracts yielded the highest total phenolic and flavonoid content compared to methanolic and aqueous extracts. Another study on Tamarix aphylla indicated that an aqueous methanol mixture was superior for extracting total polyphenols.
Q3: Can advanced extraction techniques improve my this compound yield compared to traditional methods?
A3: Yes, modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) can significantly enhance extraction efficiency. These methods can lead to higher yields in shorter times and with less solvent consumption compared to conventional methods like maceration or Soxhlet extraction. For example, a study on rutin (B1680289) extraction from Tamarix chinensis found that MAE with an ionic liquid yielded a 102.4% higher yield than ultrasonic extraction and a 1.1% higher yield than heat reflux extraction.
Q4: How does the preparation of the plant material affect extraction efficiency?
A4: Proper preparation of the Tamarix plant material is a critical first step. The material should be dried to prevent degradation of the target compounds and then ground to a fine, uniform powder. A smaller particle size increases the surface area available for solvent contact, which significantly improves extraction efficiency.
Q5: At what temperature should I perform the extraction?
A5: Temperature is a double-edged sword in extraction. Higher temperatures can increase the solubility and diffusion rate of this compound, but excessive heat can lead to its degradation. The optimal temperature depends on the extraction method and solvent used. For conventional solvent extractions, temperatures around 60-70°C are often effective. For advanced techniques like UAE, optimal temperatures may be lower to prevent degradation caused by the high energy input.
Troubleshooting Guide for Low this compound Yield
This guide addresses common issues encountered during this compound extraction that may lead to lower than expected yields.
| Issue | Potential Cause | Recommended Solution |
| Consistently Low Yield | Inappropriate Solvent Choice: The polarity of the solvent may not be optimal for this compound. | Conduct small-scale trials with different solvents (e.g., methanol, ethanol, acetone) and their aqueous mixtures (e.g., 70-80% alcohol content) to find the most effective one for your specific plant material. |
| Suboptimal Extraction Parameters: The extraction time, temperature, or solid-to-solvent ratio may be inadequate. | Systematically optimize each parameter. For example, perform extractions at different temperatures (e.g., 40°C, 60°C, 80°C) and for varying durations (e.g., 1, 2, 4 hours for maceration; 15, 30, 45 minutes for UAE) to identify the optimal conditions. | |
| Poor Sample Preparation: The particle size of the plant material may be too large, limiting solvent penetration. | Ensure the dried Tamarix material is ground to a fine and uniform powder (e.g., 0.25-0.5 mm) to maximize the surface area for extraction. | |
| Yield Varies Between Batches | Inconsistent Plant Material: The concentration of this compound can vary depending on the plant's age, growing conditions, and harvest time. | If possible, standardize the source and collection time of your plant material. Analyze a small sample of each new batch to establish a baseline this compound content before proceeding with large-scale extraction. |
| Fluctuating Extraction Conditions: Inconsistent control over temperature, time, or agitation speed can lead to variable yields. | Use calibrated equipment and maintain strict control over all extraction parameters for each experiment. Ensure consistent agitation or stirring to promote efficient mass transfer. | |
| Degradation of Target Compound | Excessive Heat: this compound, like many flavonoids, can be sensitive to high temperatures, leading to degradation. | Lower the extraction temperature or shorten the extraction time. For heat-sensitive compounds, consider using non-thermal extraction methods like maceration at room temperature or optimizing UAE/MAE to use lower power and shorter durations. |
| Exposure to Light or Oxygen: Prolonged exposure to light and air can cause oxidative degradation of phenolic compounds. | Conduct the extraction and subsequent processing steps in a controlled environment, minimizing exposure to direct light and oxygen. Consider using amber glassware and inert gas blanketing if necessary. |
Data on Extraction Efficiency
The following tables summarize quantitative data on the extraction of phenolic compounds from Tamarix species.
Table 1: Comparison of Total Phenolic and Flavonoid Content in Tamarix gallica Extracts Using Different Solvents
| Solvent | Total Phenolic Content (mg GAE/g extract) | Total Flavonoid Content (mg QE/g extract) |
| Ethanol | 17.4 ± 0.41 | 16.24 ± 1.14 |
| Methanol | 15.02 ± 1.74 | 9.86 ± 1.78 |
| Water | 7.59 ± 1.42 | 8.3 ± 0.48 |
Data sourced from a study on the aerial parts of Tamarix gallica. Extraction was performed by steeping 50 g of powdered plant material in 250 mL of each solvent for 72 hours with occasional shaking.
Table 2: Comparison of Total Phenolic Content in Tamarix aphylla Leaf Extracts with Different Aqueous Solvents
| Solvent | Average Total Phenol Content (mg GAE/100g dry weight) |
| Aqueous Methanol | 262.26 |
| Aqueous Ethanol | Lower than aqueous methanol |
| Aqueous Acetone | Lower than aqueous methanol |
| Water | Lower than aqueous methanol |
Data indicates that aqueous methanol was the most effective solvent for extracting total polyphenols from Tamarix aphylla leaves.
Table 3: Relative Yield Increase with Microwave-Assisted Extraction (MAE) for Rutin from Tamarix chinensis
| Comparison | Yield Increase with MAE |
| MAE vs. Ultrasonic Extraction | 102.4% higher |
| MAE vs. Heat Reflux Extraction | 1.1% higher |
This study highlights the potential of MAE to significantly improve the extraction yield of flavonoids from Tamarix species compared to other methods.
Experimental Protocols
Protocol 1: Maceration for Total Flavonoid Extraction from Tamarix gallica
This protocol is based on a method described for the extraction of flavonoids from the aerial parts of Tamarix gallica.
-
Preparation of Plant Material:
-
Air-dry the aerial parts of Tamarix gallica in the shade.
-
Grind the dried plant material into a fine powder using a mechanical grinder.
-
-
Extraction:
-
Weigh 50 g of the powdered plant material.
-
Place the powder in a suitable flask and add 250 mL of 80% ethanol.
-
Seal the flask and allow it to steep for 72 hours at room temperature.
-
Agitate the mixture occasionally to ensure thorough extraction.
-
-
Filtration and Concentration:
-
Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant residue.
-
Concentrate the filtrate using a rotary evaporator at 40°C under reduced pressure to remove the solvent.
-
-
Drying and Storage:
-
Transfer the concentrated extract to a petri dish and dry completely.
-
Store the dried extract in a cool, dark, and dry place.
-
Protocol 2: Ultrasound-Assisted Extraction (UAE) of Flavonoids (General Protocol)
This is a general protocol that can be optimized for Tamarix species based on the principles of UAE for flavonoid extraction.
-
Preparation of Plant Material:
-
Dry and grind the Tamarix plant material to a fine powder (e.g., 40-60 mesh).
-
-
Extraction:
-
Place 10 g of the powdered material into a 250 mL flask.
-
Add 100 mL of 75% ethanol (a 1:10 solid-to-solvent ratio).
-
Place the flask in an ultrasonic bath.
-
Set the ultrasonic power (e.g., 80-150 W) and temperature (e.g., 40-60°C).
-
Sonicate for a specified time (e.g., 30 minutes).
-
-
Filtration and Concentration:
-
After extraction, filter the mixture to separate the extract.
-
Concentrate the extract using a rotary evaporator.
-
-
Drying and Storage:
-
Dry the concentrated extract and store it under appropriate conditions.
-
Note: The optimal parameters for UAE (power, temperature, time, and solvent ratio) should be determined experimentally for your specific application.
Visualizations
Caption: Experimental workflow for this compound extraction.
References
Technical Support Center: Refining HPLC Methods for Tamarixin Quantification
Welcome to the technical support center for the quantification of Tamarixin using High-Performance Liquid Chromatography (HPLC). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed methodologies for accurate and reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the HPLC analysis of this compound and other flavonoids.
Q1: Why am I observing peak tailing in my chromatogram?
A: Peak tailing is a common issue in flavonoid analysis and can be caused by several factors:
-
Secondary Interactions: Flavonoids like this compound have hydroxyl groups that can interact with active silanol (B1196071) groups on the silica-based C18 columns. This is a frequent cause of peak tailing.
-
Solution: Add an acidic modifier to your mobile phase, such as 0.1% formic acid or acetic acid. This helps to suppress the ionization of silanol groups, minimizing these secondary interactions.
-
-
Column Contamination: Residues from previous injections can accumulate on the column, leading to peak distortion.
-
Solution: Implement a robust column washing protocol between runs. Flushing with a strong solvent, like methanol (B129727) or acetonitrile (B52724), can help remove contaminants.
-
-
Column Overload: Injecting too concentrated a sample can lead to peak asymmetry.
-
Solution: Dilute your sample or reduce the injection volume.
-
Q2: My retention times are shifting between runs. What is the cause?
A: Fluctuating retention times can compromise the reliability of your quantification. Potential causes include:
-
Inconsistent Mobile Phase Composition: Minor variations in the preparation of the mobile phase, or the evaporation of the more volatile organic solvent, can lead to shifts in retention time.
-
Solution: Prepare fresh mobile phase for each run and keep the solvent reservoir covered to minimize evaporation. Ensure accurate and consistent measurements of all components.
-
-
Column Equilibration: Insufficient equilibration of the column with the initial mobile phase conditions before each injection can cause retention time drift, especially in gradient elution.
-
Solution: Increase the column equilibration time between injections to ensure the column is fully conditioned.
-
-
Temperature Fluctuations: Changes in ambient laboratory temperature can affect the viscosity of the mobile phase and the thermodynamics of the separation.
-
Solution: Use a column oven to maintain a constant and controlled temperature throughout the analysis.
-
-
Pump Performance: Issues with the HPLC pump, such as leaks or faulty check valves, can lead to an inconsistent flow rate.
-
Solution: Perform regular maintenance on your HPLC pump. Check for any visible leaks and listen for unusual noises.
-
Q3: I am seeing poor resolution between this compound and other compounds in my plant extract. How can I improve this?
A: Achieving good resolution is critical for accurate quantification, especially in complex matrices like plant extracts.
-
Optimize Mobile Phase Composition: The ratio of organic solvent (e.g., acetonitrile or methanol) to the aqueous phase is a critical parameter.
-
Solution: Experiment with different gradient profiles or isocratic compositions. A shallower gradient can often improve the separation of closely eluting peaks.
-
-
Adjust Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound and other phenolic compounds, thereby influencing their retention.
-
Solution: Modify the pH of the aqueous component of your mobile phase using additives like formic acid or acetic acid.
-
-
Column Selection: Not all C18 columns are the same. Differences in packing material, particle size, and end-capping can significantly impact selectivity.
-
Solution: If resolution is still an issue, consider trying a C18 column from a different manufacturer or a column with a different stationary phase chemistry.
-
Q4: My baseline is noisy. What are the potential sources and solutions?
A: A noisy baseline can interfere with the detection and integration of peaks, especially those of low concentration.
-
Contaminated Mobile Phase: Impurities in the solvents or additives can contribute to baseline noise.
-
Solution: Use HPLC-grade solvents and freshly prepared mobile phase. Filter the mobile phase through a 0.45 µm filter before use.
-
-
Air Bubbles in the System: Air bubbles passing through the detector flow cell will cause significant baseline disturbances.
-
Solution: Degas the mobile phase before use, either by sonication, vacuum filtration, or sparging with an inert gas. Most modern HPLC systems have an inline degasser.
-
-
Detector Lamp Issues: An aging detector lamp can lead to increased noise.
-
Solution: Check the lamp's energy output and replace it if it is below the manufacturer's recommended level.
-
Experimental Protocols
The following is a detailed methodology for the quantification of this compound in plant extracts, synthesized from multiple sources. This protocol should be adapted and validated for your specific instrumentation and sample matrix.
Sample Preparation from Tamarix Plant Material
-
Drying and Grinding: Air-dry the plant material (leaves, stems, or bark) at room temperature until a constant weight is achieved. Grind the dried material into a fine powder using a laboratory mill.
-
Extraction:
-
Accurately weigh approximately 1 g of the powdered plant material.
-
Perform extraction with a suitable solvent. Methanol is commonly used for the extraction of phenolic compounds from Tamarix species. A typical solid-to-solvent ratio is 1:20 (w/v).
-
The extraction can be carried out by maceration, sonication, or Soxhlet extraction. For maceration, allow the mixture to stand for 24 hours at room temperature with occasional shaking. For sonication, use an ultrasonic bath for 30-60 minutes.
-
-
Filtration and Concentration:
-
Filter the extract through Whatman No. 1 filter paper.
-
The solvent from the filtrate can be evaporated under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
-
Sample Solution Preparation:
-
Reconstitute the dried extract in a known volume of the initial mobile phase (e.g., 10 mL).
-
Filter the final solution through a 0.45 µm syringe filter before injecting it into the HPLC system.
-
HPLC Method for this compound Quantification
-
Instrumentation: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for flavonoid separation.
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid (v/v).
-
Solvent B: Acetonitrile.
-
-
Gradient Elution: A gradient elution is often necessary to achieve good separation in complex plant extracts. A representative gradient is as follows:
Time (min) % Solvent A % Solvent B 0 95 5 25 60 40 30 40 60 35 5 95 | 40 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: this compound and other flavonoids can be detected at multiple wavelengths. A common wavelength for the detection of a wide range of phenolic compounds is 280 nm. For more specific detection of flavonoids, wavelengths around 340-360 nm can be used. It is recommended to monitor multiple wavelengths to ensure the detection of all compounds of interest.
-
Injection Volume: 10-20 µL.
Method Validation
The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following parameters should be assessed:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components. This can be demonstrated by the absence of interfering peaks at the retention time of this compound in a blank sample and by performing forced degradation studies.
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 5-7 concentrations.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies using spiked samples.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Quantitative Data Summary
The following tables provide representative data for the validation of an HPLC method for flavonoid quantification, which can be used as a reference for the validation of a this compound-specific method.
Table 1: Linearity, LOD, and LOQ for Flavonoid Standards [1][2]
| Compound | Linearity Range (µg/mL) | Correlation Coefficient (r²) | LOD (µg/mL) | LOQ (µg/mL) |
| Daidzein | 1.25 - 20 | ≥ 0.997 | 0.34 | 1.03 |
| Genistein | 1.25 - 20 | ≥ 0.998 | 0.55 | 1.67 |
| Quercetin | 1.25 - 20 | ≥ 0.999 | 0.41 | 1.24 |
| Biochanin A | 1.25 - 20 | ≥ 0.996 | 0.96 | 2.92 |
Table 2: Accuracy and Precision Data for Flavonoid Standards [1][2]
| Compound | Concentration (µg/mL) | Recovery (%) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| Daidzein | 4 | 98.5 - 102.1 | ≤ 1.40 | ≤ 2.30 |
| 8 | 99.2 - 101.5 | ≤ 1.25 | ≤ 2.15 | |
| 12 | 98.9 - 101.8 | ≤ 1.35 | ≤ 2.25 | |
| Genistein | 4 | 97.8 - 103.2 | ≤ 1.50 | ≤ 2.40 |
| 8 | 98.5 - 102.5 | ≤ 1.45 | ≤ 2.35 | |
| 12 | 99.1 - 102.1 | ≤ 1.40 | ≤ 2.30 |
Visualizations
Experimental Workflow for this compound Quantification
Caption: Workflow for this compound quantification from plant material to data analysis.
Troubleshooting Logic for Common HPLC Issues
Caption: Decision tree for troubleshooting common HPLC issues in flavonoid analysis.
References
Technical Support Center: Tamarixin & Tamarix Extracts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the cytotoxicity of Tamarixin and related compounds found in Tamarix plant extracts, with a focus on addressing effects in non-cancerous cells.
Disclaimer: Scientific literature predominantly focuses on the cytotoxic effects of extracts from the Tamarix genus rather than the isolated compound "this compound." The information herein is primarily based on studies of Tamarix extracts. Researchers should validate these findings for any specific isolated compounds.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for the cytotoxic effects of Tamarix extracts?
A1: The cytotoxic effects of Tamarix extracts are primarily attributed to the induction of apoptosis (programmed cell death) and cell cycle arrest, particularly at the G2/M phase.[1][2] Bioactive components identified in these extracts, such as 2-Methoxy-4-vinylphenol, are known to contribute to these effects.[2] Additionally, these extracts possess antioxidant properties that may play a role in their overall biological activity.[3][4]
Q2: Do Tamarix extracts show selective cytotoxicity towards cancer cells over non-cancerous cells?
A2: Some studies suggest that methanolic extracts of Tamarix species exhibit a degree of selective cytotoxicity. For instance, one study noted that while the extracts were potent against A-549 lung cancer cells, they were less harmful to normal cells, indicating a higher selectivity index for cancer cells. Another study on Tamarix articulata extract showed a potent cytotoxic effect against hepatocellular carcinoma (HCC) cells while having a weaker effect on normal transformed liver cells.
Q3: What are the common methods to assess the cytotoxicity of Tamarix compounds?
A3: The most commonly employed method for assessing the cytotoxicity of Tamarix extracts and their components is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. Other methods that can be used include the Sulforhodamine B (SRB) assay, which measures total protein content, and the Lactate Dehydrogenase (LDH) assay, which quantifies cell membrane damage.
Q4: How can I mitigate the cytotoxic effects of a test compound on my non-cancerous control cells?
A4: Mitigating off-target cytotoxicity is a common challenge. Some general strategies include:
-
Time-Course Optimization: Reducing the exposure time of the compound to the cells can sometimes decrease toxicity in more sensitive non-cancerous lines while still affecting cancer cells.
-
Dose Reduction in Combination Therapies: Combining the primary compound with another agent that has a different mechanism of action may allow for lower, less toxic doses of each.
-
Inducing Temporary Cell Cycle Arrest: For normal proliferating cells, pretreatment with a cytostatic agent at a non-lethal concentration can induce a reversible G1 cell cycle arrest, making them less susceptible to cytotoxic agents that target dividing cells.
Troubleshooting Guide: Unexpected Cytotoxicity in Non-Cancerous Cells
| Issue | Possible Cause | Troubleshooting Steps |
| High cytotoxicity in non-cancerous cells at low concentrations | High sensitivity of the specific normal cell line. | Test a different non-cancerous cell line from a similar tissue of origin to see if the sensitivity is cell-type specific. |
| Prolonged exposure time. | Conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine an optimal incubation period that maximizes cancer cell death while minimizing toxicity to normal cells. | |
| Compound instability leading to toxic byproducts. | Prepare fresh stock solutions for each experiment and adhere to recommended storage conditions. | |
| Inconsistent results between experiments | Assay-related variability. | Ensure the linearity and sensitivity of your chosen cytotoxicity assay. Always include positive and negative controls. |
| Pipetting errors or improper mixing. | Use calibrated pipettes and ensure thorough but gentle mixing of reagents and cell suspensions. | |
| Contamination of cell cultures. | Regularly check cell cultures for any signs of contamination. | |
| Cytotoxicity observed in vehicle control | High concentration of the solvent (e.g., DMSO). | Ensure the final concentration of the vehicle in the culture medium is at a non-toxic level (typically ≤0.5% for DMSO). |
Data on Cytotoxicity of Tamarix Extracts
The following tables summarize the half-maximal inhibitory concentration (IC50) values from various studies on Tamarix extracts in different cell lines.
Table 1: IC50 Values of Tamarix tetragyna Methanolic Leaf Extract
| Cell Line | Cell Type | IC50 (µg/mL) |
| A-549 | Human Lung Carcinoma | 23.9 ± 1.31 |
| HCT-116 | Human Colon Carcinoma | 30.6 ± 1.62 |
| HepG2 | Human Liver Carcinoma | 44.5 ± 2.21 |
| MCF-7 | Human Breast Adenocarcinoma | 55.2 ± 2.84 |
| Data from a study on Tamarix tetragyna extracts. |
Table 2: IC50 Values of Tamarix articulata Methanolic Extract
| Cell Line | Cell Type | IC50 (µg/mL) |
| HepG2 | Human Liver Carcinoma | 271.1 ± 4.4 |
| Huh7D12 | Human Liver Carcinoma | 298.3 ± 7.1 |
| Hep3B | Human Liver Carcinoma | 336.7 ± 6.1 |
| This study also noted a weaker cytotoxic effect on normal transformed liver cells, suggesting selectivity. |
Experimental Protocols
MTT Assay for Cytotoxicity
This protocol is a standard method for assessing cell viability.
Materials:
-
Cancerous and non-cancerous cell lines
-
96-well plates
-
Complete cell culture medium
-
Tamarix extract or this compound compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, metabolically active cells will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Visualizations
Caption: Workflow for assessing and comparing cytotoxicity.
Caption: Proposed mechanism of Tamarix extract cytotoxicity.
Caption: Troubleshooting flowchart for unexpected cytotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. Phytochemical composition, in vitro cytotoxicity, and in silico docking properties of Tamarix tetragyna L - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antioxidant and Anticancer Activity of Tamarix Indica Aerial Extracts against DMBA/croton Oil-Induced Skin Carcinogenesis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antioxidant and Anticancer Activity of Tamarix Indica Aerial Extracts against DMBA/croton Oil-Induced Skin Carcinogenesis in Mice [journal.waocp.org]
improving the bioavailability of Tamarixin formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the development of Tamarixin formulations with improved bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound is a flavonoid, specifically a methyl derivative of tamarixetin, found in plants of the Tamarix genus.[1][2] Like many flavonoids, this compound exhibits poor water solubility. This low solubility is a primary factor limiting its dissolution in gastrointestinal fluids, which consequently leads to poor absorption and low oral bioavailability.[3] A pharmacokinetic study in rats reported the oral bioavailability of this compound to be approximately 20.3 ± 12.4%, indicating that a large portion of the orally administered dose does not reach systemic circulation.[3][4]
Q2: What are the primary strategies for improving the bioavailability of poorly soluble compounds like this compound?
A2: The main goal is to enhance the drug's dissolution rate and/or solubility. Several advanced formulation strategies can be employed:
-
Particle Size Reduction: Techniques like micronization and nanonization increase the surface area of the drug, which can lead to a higher dissolution velocity according to the Noyes-Whitney equation.
-
Solid Dispersions: This involves dispersing the drug in an amorphous form within a hydrophilic carrier matrix. This can increase the drug's solubility and dissolution rate.
-
Lipid-Based Formulations: Systems such as Self-Emulsifying Drug Delivery Systems (SEDDS), microemulsions, and solid lipid nanoparticles (SLNs) can improve the solubility of lipophilic drugs and may facilitate lymphatic uptake, bypassing first-pass metabolism.
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can mask the lipophilic nature of the drug molecule, thereby increasing its aqueous solubility.
Q3: How do I choose the best formulation strategy for this compound?
A3: The choice depends on several factors, including the specific physicochemical properties of this compound, the desired dosage form (e.g., tablet, capsule), and the available manufacturing capabilities. A systematic approach is recommended.
Troubleshooting Guide
Problem 1: My this compound formulation shows inconsistent dissolution profiles between batches.
| Potential Cause | Troubleshooting Step | Rationale |
| Raw Material Variability | Qualify and test incoming this compound API for consistent particle size distribution, polymorphism, and purity. | Inconsistent raw materials are a primary source of batch failure and variability. |
| Inadequate Mixing | Optimize mixing speed and time during formulation. For dry blends, use geometric dilution. For emulsions, ensure sufficient shear. | Proper mixing is crucial for achieving content uniformity and consistent performance. |
| Process Parameter Drift | Implement in-process controls (IPCs) to monitor critical process parameters (CPPs) like temperature, compression force, and heating/cooling rates. | Small deviations in manufacturing parameters can significantly impact the final product's dissolution characteristics. |
| Phase Separation or Precipitation (Lipid Formulations) | Screen different surfactants and co-surfactants. Check for drug-excipient incompatibility. | The stability of lipid-based systems is highly dependent on the proper selection and ratio of excipients. |
Problem 2: The this compound nanosuspension is showing particle aggregation over time.
| Potential Cause | Troubleshooting Step | Rationale |
| Insufficient Stabilizer | Increase the concentration of the surfactant or polymeric stabilizer (e.g., Tween-80, Poloxamer 188). | Stabilizers adsorb to the nanoparticle surface, providing a steric or electrostatic barrier that prevents agglomeration. |
| Inappropriate Stabilizer | Screen a panel of different stabilizers. The choice depends on the drug's surface properties. | Not all stabilizers are equally effective for a given API. Empirical screening is often necessary. |
| High Drug Loading | Reduce the concentration of this compound in the suspension. | Exceeding the optimal drug-to-stabilizer ratio can lead to instability and particle growth (Ostwald ripening). |
| Storage Conditions | Store the nanosuspension at the recommended temperature. Avoid freeze-thaw cycles unless the formulation is designed for it. | Temperature fluctuations can affect stabilizer performance and lead to irreversible aggregation. |
Problem 3: The amorphous solid dispersion of this compound recrystallizes during stability testing.
| Potential Cause | Troubleshooting Step | Rationale |
| Hygroscopicity | Select a less hygroscopic polymer carrier. Package the final dosage form with desiccants or in moisture-resistant packaging (e.g., alu-alu blisters). | Absorbed moisture can act as a plasticizer, increasing molecular mobility and facilitating recrystallization of the amorphous drug. |
| Low Glass Transition Temperature (Tg) | Choose a polymer with a higher Tg (e.g., PVP K90 instead of K30) to create a dispersion with a higher overall Tg. | A higher Tg indicates a more rigid matrix, which restricts the molecular mobility required for crystal formation. |
| Drug-Polymer Immiscibility | Ensure this compound is miscible with the chosen polymer. Use analytical techniques like DSC to confirm a single Tg for the dispersion. | If the drug and polymer are not fully miscible, phase separation can occur, leading to crystallization of the drug-rich domains. |
Quantitative Data Summary
The following table summarizes the pharmacokinetic parameters of this compound in rats after intravenous (IV) and oral (PO) administration, establishing a baseline for bioavailability enhancement studies.
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Intravenous (IV) | Oral (PO) |
| Dose | 10 mg/kg | 20 mg/kg |
| Cmax (ng/mL) | 967.93 ± 899.16 | 49.72 ± 38.31 |
| Tmax (h) | - | 0.81 ± 0.41 |
| AUC (0-t) (ng·h/mL) | 1007.30 ± 435.59 | 102.26 ± 63.02 |
| T½ (h) | 3.19 ± 1.55 | 9.68 ± 6.64 |
| Absolute Bioavailability (%) | - | 20.3 ± 12.4 |
| Data sourced from a study by Zhang et al. (2019). |
Experimental Protocols
Protocol 1: Preparation of a this compound Nanosuspension via Wet Milling
Objective: To produce a stable nanosuspension of this compound to enhance its dissolution rate.
Materials:
-
This compound API
-
Stabilizer solution (e.g., 2% w/v Poloxamer 188 in deionized water)
-
Milling media (e.g., Yttria-stabilized zirconium oxide beads, 0.5 mm diameter)
-
Planetary ball mill or similar high-energy media mill
-
Particle size analyzer (e.g., Dynamic Light Scattering)
Methodology:
-
Premix Preparation: Disperse 1 g of this compound powder into 50 mL of the 2% Poloxamer 188 solution. Stir with a magnetic stirrer for 30 minutes to ensure the powder is fully wetted.
-
Milling: Transfer the premix into a milling chamber containing 100 g of zirconium oxide beads.
-
Process: Mill the suspension at a specified speed (e.g., 2000 RPM) for a set duration (e.g., 4 hours). The optimal time and speed should be determined experimentally. Ensure the chamber is cooled to prevent overheating.
-
Sampling: At regular intervals (e.g., every 30 minutes), withdraw a small aliquot of the suspension for particle size analysis.
-
Termination: Stop the milling process once the desired particle size (e.g., Z-average < 200 nm) and Polydispersity Index (PDI < 0.3) are achieved and remain stable.
-
Separation: Separate the nanosuspension from the milling media by pouring the contents through a sieve.
-
Characterization: Characterize the final nanosuspension for particle size, PDI, zeta potential, and morphology (via SEM or TEM).
-
Storage: Store the nanosuspension in a sealed container at 4°C.
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the oral bioavailability of a novel this compound formulation compared to a control suspension.
Methodology:
-
Animal Model: Use healthy male Sprague-Dawley rats (200-250 g). Acclimatize animals for at least 7 days.
-
Grouping: Divide animals into three groups (n=6 per group):
-
Group A: Test Formulation (Oral)
-
Group B: Control Suspension (Oral)
-
Group C: IV Solution (for determining absolute bioavailability)
-
-
Dosing: Fast animals overnight before dosing. Administer the respective formulations. For oral groups, use gavage. For the IV group, inject into the tail vein.
-
Blood Sampling: Collect blood samples (approx. 200 µL) from the tail vein or jugular vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples (e.g., 4000 RPM for 10 min at 4°C) to separate the plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis: Extract this compound from plasma samples using a suitable method (e.g., protein precipitation or liquid-liquid extraction). Quantify the concentration of this compound using a validated LC-MS/MS method.
-
Data Analysis: Use pharmacokinetic software to calculate key parameters (AUC, Cmax, Tmax, T½). Calculate the relative bioavailability of the test formulation against the control, and the absolute bioavailability using the IV data.
Potential Mechanism of Action
While the primary focus is on bioavailability, understanding the downstream effects is crucial. Flavonoids like this compound often exert their biological effects through antioxidant pathways. The Nrf2 signaling pathway is a key regulator of cellular antioxidant responses.
References
- 1. Pharmacological Efficacy of Tamarix aphylla: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phytochemical and pharmacological properties of the genus Tamarix: a comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Study on Pharmacokinetic and Bioavailability of Tamarixetin after Intravenous and Oral Administration to Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Study on Pharmacokinetic and Bioavailability of Tamarixetin after Intravenous and Oral Administration to Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Anticancer Effects of Tamarixetin and Tamarix Extracts
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anticancer properties of Tamarixetin and various Tamarix plant extracts against established chemotherapeutic agents. The information is compiled from preclinical studies to offer a comprehensive overview of their potential as anticancer agents.
Introduction
The search for novel anticancer compounds has led to the investigation of natural products, including flavonoids and plant extracts. "Tamarixin" is not a commonly identified compound in scientific literature; however, research points to "Tamarixetin," a flavonoid derived from Quercetin, and extracts from the Tamarix genus (e.g., Tamarix gallica, Tamarix articulata, Tamarix indica, and Tamarix nilotica) as possessing significant anticancer activities. These activities are primarily attributed to the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways involved in cancer progression. This guide aims to validate and compare these anticancer effects with standard-of-care chemotherapy drugs.
Quantitative Data Comparison
The following tables summarize the cytotoxic effects (IC50 values), induction of apoptosis, and cell cycle arrest elicited by Tamarixetin, Tamarix extracts, and conventional anticancer drugs across various cancer cell lines.
Table 1: Comparative Cytotoxicity (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency.
| Compound/Extract | Cancer Cell Line | Cancer Type | IC50 Value (µg/mL) | IC50 Value (µM) | Reference(s) |
| Tamarix articulata (Methanolic Extract) | HepG2 | Hepatocellular Carcinoma | 271.1 ± 4.4 | - | [1][2][3] |
| Tamarix articulata (Methanolic Extract) | Huh7D12 | Hepatocellular Carcinoma | 298.3 ± 7.1 | - | [1][2] |
| Tamarix articulata (Methanolic Extract) | Hep3B | Hepatocellular Carcinoma | 336.7 ± 6.1 | - | |
| Tamarix nilotica (Ethyl Acetate Fraction) | Huh-7 | Hepatocellular Carcinoma | 49.1 ± 0.96 | - | |
| Tamarix nilotica (Ethyl Acetate Fraction) | A-549 | Lung Carcinoma | 137.9 ± 1.85 | - | |
| Tamarix tetragyna (Methanolic Leaf Extract) | A-549 | Lung Carcinoma | 23.90 | - | |
| Tamarix tetragyna (Methanolic Leaf Extract) | HCT-116 | Colon Carcinoma | 30.6 | - | |
| Tamarix indica (Methanolic Extract) | - | Skin Carcinogenesis | 7.98 ± 0.87 (DPPH) | - | |
| Tamarix indica (Aqueous Extract) | - | Skin Carcinogenesis | 14.49 ± 1.01 (DPPH) | - | |
| Tamarix gallica (Shoot/Flower/Leaf Extract) | Caco-2 | Colon Carcinoma | ~50-100 (for ~60% inhibition) | - | |
| Tamarixetin | HL-60 | Leukemia | - | 7.5 ± 1.6 | |
| Doxorubicin (Comparator) | A549 | Lung Carcinoma | - | 4.06 | |
| Doxorubicin (Comparator) | HepG2 | Hepatocellular Carcinoma | - | ~12.2 | |
| Doxorubicin (Comparator) | MCF-7 | Breast Cancer | - | ~2.5 | |
| Cisplatin (Comparator) | MCF-7 | Breast Cancer | 9.1 | - |
Note: Direct comparison of IC50 values should be done with caution due to variations in experimental conditions, such as incubation times and assay methods.
Table 2: Apoptosis and Cell Cycle Arrest
This table presents the quantitative effects of Tamarixetin and Tamarix extracts on the induction of apoptosis and cell cycle arrest in cancer cells.
| Compound/Extract | Cancer Cell Line | Effect | Observation | Reference(s) |
| Tamarix articulata (Methanolic Extract) | HepG2 | Apoptosis Induction | 23.1% apoptotic cells at 500 µg/mL | |
| Tamarix articulata (Methanolic Extract) | HepG2 | Cell Cycle Arrest | 18.1% of cells arrested in G0/G1 phase at 500 µg/mL | |
| Tamarix gallica (Shoot/Flower/Leaf Extract) | Caco-2 | Cell Cycle Arrest | ~47-48% of cells arrested in G2/M phase at 100 µg/mL | |
| Tamarix gallica (Alcoholic Extract) | HEp-2 | Apoptosis Induction | 3.63% early apoptotic and 7.17% late apoptotic cells at 0.1% concentration | |
| Tamarixetin | HL-60 | Apoptosis Induction (Sub-G1 population) | ~5-fold increase in apoptotic cells with 30 µM Tamarixetin | |
| Tamarixetin | HL-60 | Cell Cycle Arrest | Increase in G2/M phase from ~29% to 47% with Tamarixetin | |
| Tamarixetin | MCF-7 | Cell Death Induction | Increased number of dead cells observed with 50 µM and 100 µM Tamarixetin |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan (B1609692) crystals by metabolically active cells, which is indicative of cell viability.
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with various concentrations of the test compound (Tamarixetin, Tamarix extracts, or standard drugs) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The reference wavelength is typically set at 630 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay detects the externalization of phosphatidylserine (B164497) (PS) on the outer leaflet of the plasma membrane, an early marker of apoptosis, using fluorescein (B123965) isothiocyanate (FITC)-conjugated Annexin V. Propidium Iodide (PI) is used as a counterstain to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the test compounds for the indicated time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Necrotic cells: Annexin V-FITC negative and PI positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses the DNA-intercalating dye Propidium Iodide (PI) to stain cellular DNA. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) by flow cytometry.
Procedure:
-
Cell Seeding and Treatment: Culture and treat cells with the test compounds as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol (B145695) while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a PI staining solution containing RNase A (to prevent staining of RNA). Incubate in the dark for 30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data is then used to generate a histogram to determine the percentage of cells in each phase of the cell cycle.
Western Blot Analysis
Western blotting is a technique used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein.
Procedure:
-
Protein Extraction: Treat cells with the test compounds, then lyse the cells in a suitable lysis buffer to extract total protein. Determine the protein concentration using a protein assay (e.g., BCA assay).
-
Gel Electrophoresis: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p-Akt, p-ERK, Bcl-2, Bax) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Signaling Pathways and Mechanisms of Action
Tamarixetin and Tamarix extracts exert their anticancer effects by modulating several critical signaling pathways.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a key regulator of cell survival, proliferation, and growth. Its aberrant activation is common in many cancers. Tamarixetin has been shown to suppress the phosphorylation of Akt, thereby inhibiting this pro-survival pathway and promoting apoptosis.
References
- 1. Tamarix articulata Inhibits Cell Proliferation, Promotes Cell Death Mechanisms and Triggers G0/G1 Cell Cycle Arrest in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tamarix articulata Inhibits Cell Proliferation, Promotes Cell Death Mechanisms and Triggers G0/G1 Cell Cycle Arrest in Hepatocellular Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Tamarixin vs. Quercetin: A Comparative Guide to Biological Activity
In the landscape of flavonoid research, quercetin (B1663063) has long been a benchmark compound, extensively studied for its antioxidant, anti-inflammatory, and anticancer properties. Its derivative, tamarixin (B1643344) (4'-O-methylquercetin), is emerging as a potent modulator of biological processes, in some cases exhibiting superior activity to its parent compound. This guide provides a detailed comparison of the biological activities of this compound and quercetin, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Comparative Biological Activity: Quantitative Data
The following tables summarize the available quantitative data from head-to-head comparative studies of this compound and quercetin. It is important to note that IC50 values can vary between studies due to different experimental conditions.
Antioxidant Activity
The antioxidant capacity of flavonoids is a cornerstone of their therapeutic potential. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method to evaluate this activity.
| Compound | DPPH Radical Scavenging IC50 (µM) | Reference |
| Quercetin | 4.60 ± 0.3 | [1] |
| This compound | Not directly available in head-to-head studies |
A lower IC50 value indicates greater antioxidant potency.
Anti-inflammatory Activity
The anti-inflammatory effects of this compound and quercetin have been evaluated by measuring their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation.
| Compound | COX-1 Inhibition IC50 (µM) | Reference |
| Quercetin | >100 | |
| This compound | 38.0 |
A lower IC50 value indicates greater anti-inflammatory potency.
Anticancer Activity
The cytotoxic effects of this compound and quercetin have been assessed against various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric of efficacy. The following data pertains to the MCF-7 human breast cancer cell line.
| Compound | Cytotoxicity (MCF-7 cells) IC50 (µM) | Reference |
| Quercetin | 37 | [2] |
| This compound | Not directly available in head-to-head studies with Quercetin |
A lower IC50 value indicates greater cytotoxic potency.
Key Signaling Pathways
Both this compound and quercetin exert their biological effects by modulating a variety of intracellular signaling pathways. Quercetin is known to interact with a broad spectrum of pathways, while research on this compound is uncovering its distinct regulatory profile.
Quercetin Signaling Pathway Interactions
Caption: Quercetin's multifaceted interactions with key signaling pathways.
This compound Signaling Pathway Interactions
Caption: this compound's targeted modulation of inflammatory and antioxidant pathways.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
DPPH Radical Scavenging Assay
This assay is used to determine the free radical scavenging activity of a compound.
Workflow Diagram:
Caption: Workflow for the DPPH radical scavenging assay.
Methodology:
-
Reagent Preparation: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol. Test compounds (this compound and quercetin) are dissolved in a suitable solvent to prepare stock solutions, from which serial dilutions are made.
-
Reaction Mixture: In a 96-well plate or cuvettes, a fixed volume of the DPPH solution is added to varying concentrations of the test compounds. A control containing the solvent and DPPH solution is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer or microplate reader. The decrease in absorbance indicates the scavenging of DPPH radicals.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the compound concentration.
Cyclooxygenase (COX-1) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the COX-1 enzyme.
Methodology:
-
Enzyme and Substrate Preparation: Purified COX-1 enzyme and its substrate, arachidonic acid, are prepared in a suitable buffer.
-
Inhibition Reaction: The test compounds (this compound and quercetin) at various concentrations are pre-incubated with the COX-1 enzyme.
-
Initiation of Reaction: The reaction is initiated by the addition of arachidonic acid.
-
Measurement of Product Formation: The activity of COX-1 is determined by measuring the production of prostaglandin (B15479496) E2 (PGE2) or other prostanoids using methods such as enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).
-
Calculation: The percentage of COX-1 inhibition is calculated by comparing the amount of product formed in the presence of the test compound to that of a control without the inhibitor. The IC50 value is then determined.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to measure the cytotoxicity of a compound.
Workflow Diagram:
Caption: Workflow for the MTT cell viability assay.
Methodology:
-
Cell Culture: Cancer cells (e.g., MCF-7) are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound or quercetin and incubated for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plate is then incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are solubilized by adding a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Calculation: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value, representing the concentration of the compound that reduces cell viability by 50%, is calculated from the dose-response curve.[3]
References
- 1. Quercetin Hybrids—Synthesis, Spectral Characterization and Radical Scavenging Potential [mdpi.com]
- 2. Quercetin Suppresses Twist to Induce Apoptosis in MCF-7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of Quercetin-Loaded Nanoparticles on MCF-7 Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Tamarixin and its Analogs from Natural Sources
For researchers, scientists, and drug development professionals, understanding the nuances of bioactive compounds from different natural origins is paramount. This guide provides a comparative analysis of Tamarixin, a notable phytochemical associated with the Tamarix genus, and its related compounds. Due to the limited specific data on isolated this compound, this guide also draws comparisons with the better-characterized compound, Tamarixinin A, and the bioactivities of extracts from various Tamarix species.
Introduction to this compound and its Sources
This compound is a phytochemical reported as a major constituent of Tamarix gallica, a plant traditionally used for its medicinal properties.[1][2] The Tamarix genus, comprising 50-60 species of shrubs and trees, is a rich source of polyphenolic compounds, including flavonoids and tannins, which contribute to their diverse biological activities.[3] While Tamarix gallica is a primary source of this compound, other species such as Tamarix aphylla and Tamarix ramosissima are also subjects of phytochemical investigation for their therapeutic potential.[4][5]
A closely related and well-studied compound is Tamarixinin A , a tannin isolated from the galls of Tamarix aphylla and the plant Myricaria bracteata. The clear structural and mechanistic data available for Tamarixinin A provide a valuable reference for understanding the potential of this compound.
Comparative Analysis of Bioactive Properties
Direct comparative studies on the yield, purity, and biological activity of isolated this compound from different Tamarix species are scarce in the current literature. However, a comparison of the bioactivities of crude extracts from different species provides valuable insights into their relative therapeutic potential.
Table 1: Comparison of Biological Activities of Extracts from Different Tamarix Species
| Natural Source | Biological Activity | Key Findings | IC50 / Inhibition (%) |
| Tamarix gallica | Antioxidant | Strong free radical scavenging activity against DPPH. | IC50 = 5.70 ± 0.18 µg/ml |
| Anti-inflammatory | Dose-dependent inhibition of carrageenan-induced paw edema in rats. | 58.82% inhibition at 300 mg/kg | |
| Antidiabetic | Inhibition of α-amylase and α-glucosidase activities. | α-amylase IC50 = 1.116 ± 0.051 mg/mL; α-glucosidase IC50 = 0.402 ± 0.2 mg/mL (Ethanolic extract) | |
| Tamarix aphylla | Anti-inflammatory | Inhibition of ROS, NO, and TNF-α production in vitro. | DCM extract TNF-α IC50 = 3.7 ± 0.3 µg/mL; n-BuOH extract TNF-α IC50 = 44.9 ± 8.9 µg/mL |
| Antioxidant | Strong antioxidant and reducing power demonstrated by tannin extract. | 80.1% antioxidant activity | |
| Tamarix ramosissima | Antioxidant | Significant antioxidant activity in ethyl acetate (B1210297) and water-acetone extracts. | Ethyl acetate extract DPPH IC50 = 117.05 µg/mL |
| Antimicrobial | Associated with the presence of polyphenolic substances. | - |
Experimental Protocols
Detailed protocols for the specific isolation of this compound are not extensively published. However, a general methodology for the extraction and analysis of bioactive compounds from Tamarix species can be outlined based on existing literature.
General Extraction and Fractionation Protocol
-
Plant Material Preparation : Aerial parts (leaves, flowers, stems) of the desired Tamarix species are collected, air-dried in the shade, and ground into a fine powder.
-
Extraction : The powdered plant material is subjected to maceration or Soxhlet extraction with a suitable solvent, typically 70% ethanol (B145695) or methanol, for 48-72 hours at room temperature.
-
Filtration and Concentration : The extract is filtered, and the solvent is evaporated under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Liquid-Liquid Fractionation : The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, dichloromethane (B109758) (DCM), ethyl acetate (EtOAc), and n-butanol (n-BuOH), to separate compounds based on their polarity.
-
Purification : The bioactive fractions (as determined by preliminary screening) are subjected to further purification using chromatographic techniques like column chromatography on silica (B1680970) gel or Sephadex LH-20, followed by preparative High-Performance Liquid Chromatography (HPLC) to isolate the pure compound.
HPLC Analysis for Quantification
-
System : A standard HPLC system equipped with a UV-Vis detector.
-
Column : C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase : A gradient of acetonitrile (B52724) and water (containing 0.1% formic acid) is commonly used.
-
Detection : UV detection at a wavelength determined by the absorption maximum of this compound.
-
Quantification : A calibration curve is generated using a purified standard of the compound to quantify its concentration in the extracts.
Signaling Pathways and Experimental Workflows
Anti-inflammatory Signaling Pathway of Tamarixinin A
Tamarixinin A has been shown to exert its anti-inflammatory effects by inhibiting the MAPK and NF-κB signaling pathways, which are crucial in the production of pro-inflammatory mediators.
Caption: Anti-inflammatory mechanism of Tamarixinin A via MAPK and NF-κB pathways.
General Experimental Workflow for Isolation and Bioactivity Screening
The following diagram illustrates a typical workflow for the isolation and evaluation of bioactive compounds like this compound from Tamarix species.
Caption: Workflow for isolating and characterizing this compound from natural sources.
Conclusion and Future Directions
While "this compound" is cited as a key component of Tamarix gallica, a comprehensive comparative analysis is currently limited by the lack of detailed structural and quantitative data across different natural sources. In contrast, Tamarixinin A from Tamarix aphylla galls is a well-characterized compound with demonstrated anti-inflammatory properties. The significant bioactivities observed in the crude extracts of various Tamarix species underscore the therapeutic potential of this genus.
Future research should focus on the definitive structural elucidation of "this compound" from Tamarix gallica to enable a direct and meaningful comparison with Tamarixinin A and other related compounds. Furthermore, quantitative analyses of this compound content in different Tamarix species and head-to-head comparisons of the biological activities of the purified compound are crucial for identifying the most promising natural sources for drug development. The experimental protocols and workflows outlined in this guide provide a solid foundation for pursuing these research endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. TANNINS AND POLYPHENOLICS OF THE GALLS OF TAMARIX APHYLLA – Part I | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Anti-Inflammatory Principles from Tamarix aphylla L.: A Bioassay-Guided Fractionation Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Tamarixin's Hepatoprotective Efficacy: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – In the ongoing search for effective hepatoprotective agents, the flavonoid Tamarixin has demonstrated significant therapeutic potential. This guide provides a comparative analysis of this compound's hepatoprotective effects, with a focus on its performance against toxin-induced liver injury, benchmarked against the well-established hepatoprotective agent, Silymarin. The data presented is compiled from preclinical studies, offering researchers, scientists, and drug development professionals a comprehensive overview of this compound's efficacy and mechanisms of action.
Executive Summary
This compound, a natural flavonoid, exhibits potent hepatoprotective properties, primarily through its antioxidant and anti-inflammatory mechanisms. In a well-established animal model of acetaminophen (B1664979) (APAP)-induced hepatotoxicity, this compound treatment demonstrated a remarkable ability to mitigate liver damage. This is evidenced by the significant reduction in serum liver enzyme levels, decreased oxidative stress markers, and restoration of endogenous antioxidants. When compared to Silymarin, a widely used natural compound for liver ailments, this compound shows promise, although direct comparative clinical trials are yet to be conducted. This guide synthesizes the available preclinical data to facilitate an objective comparison.
Performance Data in Acetaminophen-Induced Hepatotoxicity
The following tables summarize the quantitative data from a key preclinical study evaluating the efficacy of Tamarixetin (a derivative of this compound) in an acetaminophen-induced liver injury model in rats. For comparative context, data on Silymarin from similar preclinical models is also presented.
Table 1: Effect on Liver Function Markers
| Treatment Group | Alanine Aminotransferase (ALT) (U/L) | Aspartate Aminotransferase (AST) (U/L) |
| Control | 41.4 ± 2.6 | - |
| Acetaminophen (APAP) + Saline | 201.2 ± 6.7 | - |
| APAP + Tamarixetin (3 mg/kg) | 105.1 ± 4.5 [1] | - |
| APAP + Silymarin (representative data) | Markedly decreased compared to APAP group[2] | Significantly reduced compared to APAP group[3] |
Note: Specific AST values for the Tamarixetin study were not provided in the primary source. Silymarin data is qualitative due to variations in experimental setups across different studies.
Table 2: Effect on Oxidative Stress Markers
| Treatment Group | Malondialdehyde (MDA) (nmol/mg protein) | Glutathione (GSH) (units/mg protein) |
| Control | 1.16 ± 0.1 | 6.09 ± 0.3 |
| Acetaminophen (APAP) + Saline | 5.5 ± 0.2 | 1.8 ± 0.1 |
| APAP + Tamarixetin (3 mg/kg) | 3.4 ± 0.1 [1] | 5.3 ± 0.2 [1] |
| APAP + Silymarin (representative data) | Significantly reduced | Significantly restored |
Table 3: Histopathological Findings
| Treatment Group | Percentage of Damaged Hepatocytes |
| Control | 4.2 ± 0.1% |
| Acetaminophen (APAP) + Saline | 58.5 ± 2.6% |
| APAP + Tamarixetin (3 mg/kg) | 9.5 ± 0.8% |
| APAP + Silymarin (representative data) | Significant reduction in necrosis |
Experimental Protocols
The following is a detailed methodology for the key experiments cited in this guide, focusing on the acetaminophen-induced hepatotoxicity model.
Tamarixetin Hepatoprotective Study Protocol
-
Animal Model: Male Wistar rats were utilized for the study.
-
Experimental Groups:
-
Control Group: Received no treatment.
-
APAP + Saline Group: Received a single intraperitoneal injection of acetaminophen (300 mg/kg) to induce hepatotoxicity, followed by saline administration.
-
APAP + Tamarixetin Group: Received a single intraperitoneal injection of acetaminophen (300 mg/kg), followed by intraperitoneal administration of Tamarixetin (3 mg/kg/day) for three days.
-
-
Biochemical Analysis: Blood samples were collected to measure serum levels of Alanine Aminotransferase (ALT). Liver tissues were homogenized to determine the levels of Malondialdehyde (MDA) and Glutathione (GSH).
-
Histopathological Examination: Liver sections were stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess the extent of hepatocellular damage.
Representative Silymarin Hepatoprotective Study Protocol
-
Animal Model: Male Balb/c mice were used.
-
Experimental Groups:
-
Control Group: Received the vehicle.
-
APAP Group: Received a single intraperitoneal injection of acetaminophen (300 mg/kg).
-
APAP + Silymarin Group: Pretreated with Silymarin (100 mg/kg, orally) once daily for three days, followed by an intraperitoneal injection of acetaminophen (300 mg/kg) two hours after the last Silymarin dose.
-
-
Biochemical Analysis: Serum levels of ALT and AST were measured. Liver homogenates were used to assess markers of oxidative stress.
-
Histopathological Examination: Liver tissues were processed for histological analysis to evaluate necrosis.
Mechanistic Insights: Signaling Pathways
This compound and Silymarin exert their hepatoprotective effects through the modulation of distinct yet overlapping signaling pathways.
This compound's Mechanism of Action
This compound's protective effects are largely attributed to its potent antioxidant and anti-inflammatory properties. It is proposed to enhance the cellular antioxidant defense system through the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) and SIRT1 (Sirtuin 1) pathways . Nrf2 is a key transcription factor that regulates the expression of numerous antioxidant and detoxification genes. SIRT1 is a protein that plays a crucial role in cellular stress resistance and metabolism.
References
Unlocking Synergistic Potential: A Comparative Guide to Tamoxifen Combination Therapies
For researchers and drug development professionals, identifying and leveraging synergistic interactions between therapeutic compounds is a cornerstone of advancing cancer treatment. This guide provides a comprehensive comparison of the synergistic effects observed when Tamoxifen, a widely used selective estrogen receptor modulator (SERM), is combined with other compounds. The following sections present quantitative data from key studies, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows to offer a clear and objective overview of these promising therapeutic strategies.
Quantitative Analysis of Synergistic Combinations
The efficacy of combining Tamoxifen with other therapeutic agents has been quantified in numerous studies. The tables below summarize the synergistic effects, often expressed as a Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. The Dose Reduction Index (DRI) highlights the extent to which the dose of one drug can be reduced when used in combination to achieve the same effect.
Table 1: Synergistic Effects of Tamoxifen with Dexamethasone in Tamoxifen-Resistant Breast Cancer Cells (TAMR-1) [1][2]
| Compound Combination | Concentration | IC50 of Tamoxifen (µg/ml) | Combination Index (CI) | Dose Reduction Index (DRI) of Tamoxifen |
| Tamoxifen (TAM) alone | - | 18 | - | - |
| Dexamethasone (DEX) + TAM | 39.25 µg/ml DEX + 12.38 µg/ml TAM | 8 | 0.44 | 4.47 |
Table 2: Synergistic Effects of Tamoxifen with α-Mangostin in ER+ Breast Cancer Cell Lines [3]
| Cell Line | Combination Scheme (IC50 ratios) | Combination Index (CI) |
| MCF-7 | IC50:IC50 | < 1 (Synergism) |
| T47D | IC50:IC50 | < 1 (Synergism) |
Table 3: Synergistic Growth Inhibition of Tamoxifen with Trastuzumab (Herceptin) in HER2-overexpressing Breast Cancer Cells [4]
| Tamoxifen Concentration (µmol/L) | Herceptin Concentration (µg/mL) | Combination Index (CI) |
| 0.5 - 8 | 0.375 - 10 | < 0.3 (Strong Synergy) |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of synergistic effects.
MTT Assay for Cell Viability and Synergy Assessment
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[5]
Objective: To determine the viability of cancer cells after treatment with Tamoxifen alone, a second compound alone, and the combination of both to calculate the synergistic effect.
Materials:
-
Cancer cell lines (e.g., MCF-7, TAMR-1)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Tamoxifen and other compounds of interest
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells, then seed them in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well). Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of Tamoxifen and the second compound. Treat the cells with each drug individually and in combination at various concentrations. Include untreated control wells. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, remove the drug-containing medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C, protected from light. During this time, mitochondrial dehydrogenases in viable cells will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the MTT solution and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. The synergistic effect can then be quantified by calculating the Combination Index (CI) using software like CompuSyn, based on the Chou-Talalay method.
Sulforhodamine B (SRB) Assay
The SRB assay is a cell-based assay used to determine cell density, based on the measurement of cellular protein content.
Objective: To assess the inhibitory effect of drug combinations on cancer cell proliferation.
Procedure:
-
Cell Plating and Treatment: Seed cells in 96-well plates and treat with the desired concentrations of single agents and combinations, as described for the MTT assay.
-
Cell Fixation: After the treatment period (e.g., 48 hours), gently add cold trichloroacetic acid (TCA) to fix the cells and incubate for 1 hour at 4°C.
-
Staining: Wash the plates with water and air dry. Add SRB solution to each well and incubate for 15-30 minutes at room temperature.
-
Washing: Remove the SRB solution and wash the plates with 1% acetic acid to remove unbound dye. Air dry the plates.
-
Solubilization and Measurement: Add a Tris-base solution to dissolve the protein-bound dye. Measure the optical density (OD) at a suitable wavelength (e.g., 510 nm).
-
Analysis: Calculate the percentage of inhibition using the formula: Percentage Inhibition = 100 - (100 × OD_treated / OD_untreated).
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions and processes involved in synergistic drug action can provide valuable insights. The following diagrams, created using the DOT language, illustrate key signaling pathways and a typical experimental workflow.
Caption: Experimental workflow for identifying and validating synergistic drug combinations.
Caption: Tamoxifen and Cepharanthine synergistically enhance Doxorubicin's efficacy by inhibiting P-glycoprotein-mediated drug efflux.
References
- 1. Dexamethasone–tamoxifen combination exerts synergistic therapeutic effects in tamoxifen-resistance breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. mdpi.com [mdpi.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Novel Strategies for Cancer Combat: Drug Combination Using Repurposed Drugs Induces Synergistic Growth Inhibition of MCF-7 Breast and HT-29 Colon Cancer Cells [mdpi.com]
A Comparative Analysis of Tamarixin and its Glycosides for Researchers
For Immediate Release: This guide offers a detailed comparative analysis of Tamarixin (also known as Tamarixetin) and its glycoside derivatives, tailored for researchers, scientists, and professionals in drug development. This document synthesizes available data to provide a comprehensive overview of their comparative bioactivities, supported by experimental data and detailed methodologies.
Executive Summary
This compound, a naturally occurring O-methylated flavonol derived from quercetin, and its glycosides are subjects of growing interest due to their diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1][2][3] As a derivative of quercetin, this compound shares a foundational structure with one of the most studied flavonoids.[4][5] This guide provides a comparative perspective on the bioactivity of this compound in its aglycone form versus its glycosidic derivatives.
A general principle in flavonoid pharmacology is that the aglycone form often exhibits greater potency in in vitro assays compared to its corresponding glycosides. This is largely attributed to the presence of free hydroxyl groups, which are crucial for molecular interactions, including radical scavenging and enzyme inhibition. The attachment of sugar moieties in glycosides can mask these active sites, potentially reducing their immediate biological activity in cellular and enzymatic assays. While direct head-to-head quantitative comparisons for this compound and its specific glycosides are limited in published literature, data from its close structural analogue, quercetin, strongly supports this structure-activity relationship.
Comparative Bioactivity Data
The following tables summarize the comparative antioxidant and anti-inflammatory activities. Due to the scarcity of direct comparative studies on this compound and its specific glycosides, data for the closely related flavonoid, quercetin, and its glycosides are presented to illustrate the expected differences in potency.
Table 1: Comparative Antioxidant Activity of Quercetin and its Glycosides
| Compound | Assay | IC50 (µM) | Reference |
| Quercetin (Aglycone) | DPPH Radical Scavenging | ~4.1 | |
| Quercetin-3-O-glucoside | DPPH Radical Scavenging | > Quercetin | |
| Quercetin-4'-O-glucoside | DPPH Radical Scavenging | > Quercetin | |
| Quercetin-3,4'-diglucoside | DPPH Radical Scavenging | >> Quercetin |
Table 2: Comparative Anti-inflammatory Activity of Quercetin and its Derivatives
| Compound | Assay | Effect | Reference |
| Tamarixetin | Inhibition of COX-1 and 12-LOX | Superior to Quercetin | |
| Quercetin (Aglycone) | Inhibition of COX-1 and 12-LOX | Potent Inhibitor | |
| Quercetin Glycosides | Inhibition of COX-1 and 12-LOX | Less Potent than Aglycone |
Table 3: Comparative Cytotoxicity of Tamarixetin and Quercetin in Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| Tamarixetin | A549 (Lung Cancer) | 19.6 | |
| Quercetin | A549 (Lung Cancer) | ~72.5 | |
| Tamarixetin | HCC44 (Lung Cancer) | 20.3 | |
| Quercetin | HCC44 (Lung Cancer) | ~107.6 | |
| Tamarixetin | U937 (Leukemia) | 5.5 | |
| Tamarixetin | HL-60 (Leukemia) | 7.5 | |
| Tamarixetin | Molt-3 (Leukemia) | 7.5 | |
| Tamarixetin | Caco-2 (Colon Cancer) | 82 | |
| Quercetin | Caco-2 (Colon Cancer) | 85 |
Signaling Pathway Modulation
This compound has been shown to exert its biological effects through the modulation of key cellular signaling pathways, primarily the NF-κB and MAPK pathways, which are central to inflammatory and cancer processes.
NF-κB Signaling Pathway: this compound has been demonstrated to inhibit the activation of Nuclear Factor-kappa B (NF-κB). It achieves this by preventing the nuclear translocation of NF-κB, a critical step in its activation of pro-inflammatory and pro-survival genes. This inhibitory action on the NF-κB pathway is a cornerstone of this compound's anti-inflammatory and anti-cancer properties.
MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) cascade, including ERK, JNK, and p38, is another significant target of this compound. Studies have shown that this compound can suppress the phosphorylation of these kinases, thereby inhibiting downstream signaling that contributes to inflammation and cell proliferation.
While the effects of this compound's glycosides on these pathways have not been extensively studied in a comparative manner, it is hypothesized that the aglycone's direct interaction with cellular kinases is more potent. Glycosides may require enzymatic hydrolysis to their aglycone form to exert significant intracellular signaling effects.
Experimental Protocols
Detailed methodologies for key assays cited in the comparative analysis are provided below.
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to act as a free radical scavenger.
-
Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) (typically 0.1 mM). Prepare serial dilutions of this compound and its glycosides in methanol.
-
Assay Procedure: In a 96-well plate, add 100 µL of each sample dilution to respective wells. Add 100 µL of the DPPH solution to each well. A blank containing only methanol and DPPH is also prepared.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Data Analysis: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value, the concentration required to scavenge 50% of DPPH radicals, is then determined.
Anti-inflammatory Activity: NF-κB Luciferase Reporter Assay
This cell-based assay quantifies the activity of the NF-κB transcription factor.
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293) and transiently transfect with a luciferase reporter plasmid containing NF-κB response elements.
-
Treatment: Seed the transfected cells in a 96-well plate. Pre-treat the cells with various concentrations of this compound or its glycosides for 1 hour.
-
Stimulation: Induce NF-κB activation by adding a stimulant such as Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS).
-
Incubation: Incubate the cells for a defined period (e.g., 6-8 hours).
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) to account for transfection efficiency and cell viability. The percentage of NF-κB inhibition is calculated relative to the stimulated control.
Cytotoxicity/Cell Viability: MTT Assay
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound or its glycosides and incubate for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control.
Conclusion
The available evidence, largely extrapolated from studies on the closely related flavonoid quercetin, suggests that this compound in its aglycone form is likely to exhibit more potent antioxidant and anti-inflammatory activities in in vitro settings compared to its glycosides. This is primarily due to the direct availability of its free hydroxyl groups for molecular interactions. However, it is important to note that glycosylation can improve a compound's solubility and bioavailability in vivo, potentially leading to significant biological effects after metabolic conversion to the aglycone. Further direct comparative studies on this compound and its specific glycosides are warranted to fully elucidate their structure-activity relationships and therapeutic potential. This guide provides a foundational framework for researchers to design and interpret such comparative investigations.
References
- 1. Research Progress of Tamarixetin and its Glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benthamdirect.com [benthamdirect.com]
- 4. mdpi.com [mdpi.com]
- 5. A Review on Structure, Modifications and Structure-Activity Relation of Quercetin and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to In Vitro Reproducibility: Tamarixin and Alternatives
This guide provides a comparative analysis of in vitro experiments involving Tamarixin, a flavonoid found in plants of the Tamarix genus. It is intended for researchers, scientists, and drug development professionals interested in the reproducibility and efficacy of this compound compared to other alternatives in anticancer and antidiabetic research. We will delve into the experimental data, detailed protocols, and the signaling pathways involved, with a focus on providing a framework for reproducible in vitro studies.
Section 1: Performance Comparison of this compound and Alternatives
This compound and its aglycone form, Tamarixetin, have demonstrated notable bioactivity in various in vitro models. However, the reproducibility of these findings is a critical consideration for any further research or drug development. This section compares the quantitative data from studies on this compound-containing extracts with relevant alternatives.
1.1 Antidiabetic Activity
In vitro assays for antidiabetic properties often focus on the inhibition of key enzymes like α-amylase and α-glucosidase. The following table summarizes the inhibitory concentration (IC50) values of Tamarix gallica extracts, which contain this compound, compared to Acarbose, a standard antidiabetic drug.[1][2] The data shows a concentration-dependent inhibitory activity.[1] While the ethanolic extract (EthTg) shows the highest potency among the extracts, Acarbose remains the more potent inhibitor.[1][2]
Table 1: In Vitro Antidiabetic Activity of Tamarix gallica Extracts vs. Acarbose
| Compound/Extract | α-Amylase IC50 (mg/mL) | α-Glucosidase IC50 (mg/mL) |
|---|---|---|
| Ethanolic Extract (EthTg) | 1.116 ± 0.051 | 0.402 ± 0.2 |
| Methanolic Extract (MthTg) | 1.67 ± 0.09 | 0.574 ± 0.03 |
| Aqueous Extract (AqTg) | 2.002 ± 0.26 | 1.807 ± 0.51 |
| Acarbose (Standard) | 0.35 ± 0.03 | 0.375 ± 0.012 |
Data sourced from in vitro comparative evaluations of Tamarix gallica extracts.[1][2]
1.2 Anticancer and Cytotoxic Activity
The anticancer potential of Tamarixetin and related extracts has been evaluated against several cancer cell lines. The primary mechanism involves inhibiting cell proliferation, inducing apoptosis, and arresting the cell cycle.[3][4] The table below presents the cytotoxic activity of a methanolic extract of Tamarix tetragyna leaves against the A-549 lung cancer cell line, compared with the standard chemotherapeutic agent Doxorubicin.
Table 2: In Vitro Cytotoxic Activity against A-549 Lung Cancer Cells
| Compound/Extract | IC50 (µg/mL) |
|---|---|
| Tamarix tetragyna Methanolic Leaf Extract | 11.21 ± 0.9 |
| Doxorubicin (Standard) | 0.43 ± 0.07 |
Data sourced from a study on the phytochemical composition and in vitro cytotoxicity of Tamarix tetragyna L.[4]
1.3 Considerations for Reproducibility
The reproducibility of in vitro experiments is a significant concern in biomedical research.[5][6] Studies have shown that factors such as cell line authentication, passage number, reagent quality, and subtle variations in protocol execution can significantly impact outcomes.[7] For natural product extracts like those from Tamarix, the phytochemical composition can vary based on geographical source, harvest time, and extraction method, adding another layer of complexity to reproducibility.[8] Therefore, detailed reporting of experimental protocols and material sources is paramount for enabling other researchers to replicate and build upon these findings.[9]
Section 2: Experimental Protocols
To ensure the reproducibility of the cited experiments, this section provides detailed methodologies for the key in vitro assays.
2.1 α-Glucosidase Inhibition Assay
This assay is used to evaluate the potential of a compound to inhibit the α-glucosidase enzyme, which is involved in carbohydrate digestion.
-
Preparation of Solutions:
-
Prepare a phosphate (B84403) buffer (pH 6.8).
-
Dissolve α-glucosidase enzyme in the phosphate buffer.
-
Prepare various concentrations of the test extract and the standard drug (Acarbose) in the buffer.
-
Prepare a solution of p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate.
-
-
Assay Procedure:
-
In a 96-well plate, add the test extract or standard to the wells.
-
Add the α-glucosidase enzyme solution to each well and incubate.
-
Initiate the reaction by adding the pNPG substrate solution.
-
Incubate the plate at a controlled temperature (e.g., 37°C).
-
Stop the reaction by adding a sodium carbonate solution.
-
-
Data Analysis:
-
Measure the absorbance of the resulting p-nitrophenol at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition using the formula: [(Abs_control - Abs_sample) / Abs_control] * 100.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the concentration.
-
2.2 Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.
-
Cell Culture:
-
Seed cancer cells (e.g., A-549) in a 96-well plate at a specific density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight in a suitable culture medium.
-
-
Treatment:
-
Treat the cells with various concentrations of the Tamarix extract or a standard drug like Doxorubicin for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
-
MTT Incubation:
-
After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 value, which is the concentration of the agent that causes a 50% reduction in cell viability.
-
Section 3: Signaling Pathways and Visualizations
Understanding the molecular mechanisms of a compound is crucial for its development. In silico and in vitro studies suggest that Tamarixetin exerts its anticancer effects by modulating key signaling pathways.
3.1 Proposed Anticancer Signaling Pathway of Tamarixetin
In breast cancer cells, Tamarixetin is believed to target several key proteins, including AKT1, ESR1, and HSP90AA1.[3] Its action leads to the inhibition of proliferation, cell cycle arrest at the G2/M phase, and induction of apoptosis through the generation of reactive oxygen species (ROS) and reduction of mitochondrial membrane potential.[3]
Caption: Proposed mechanism of Tamarixetin in breast cancer cells.
3.2 General Workflow for In Vitro Drug Screening
The reproducibility of in vitro experiments heavily relies on a standardized and well-documented workflow. The following diagram illustrates a typical workflow for screening and validating the bioactivity of a compound like this compound.
Caption: Standardized workflow for in vitro compound screening.
References
- 1. In vitro comparative evaluation of Tamarix gallica extracts for antioxidant and antidiabetic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Biomedical researchers' perspectives on the reproducibility of research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reproducibility and replicability of rodent phenotyping in preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Multi-center Study on the Reproducibility of Drug-Response Assays in Mammalian Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of Tamoxifen's Efficacy Against Standard Chemotherapeutics in Breast Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Tamoxifen, a selective estrogen receptor modulator (SERM), against standard chemotherapeutic agents—doxorubicin (B1662922), cisplatin, and paclitaxel (B517696)—in the context of breast cancer treatment. The information is supported by preclinical and clinical experimental data to aid in research and development.
Quantitative Performance Analysis
The following tables summarize the in vitro cytotoxicity of Tamoxifen and standard chemotherapeutics across various breast cancer cell lines, represented by their half-maximal inhibitory concentration (IC50) values. Lower IC50 values indicate higher potency.
Table 1: IC50 Values (µM) of Tamoxifen and Doxorubicin in Breast Cancer Cell Lines
| Cell Line | Tamoxifen (µM) | Doxorubicin (µM) | Reference |
| MCF-7 (ER+) | 17.26 | 1.65 | [1] |
| BT-474 (ER+) | 16.65 | 1.57 | [1] |
| MCF-7/ADR (Doxorubicin-Resistant) | 10.6 | 1.9 | [2] |
| MDA-MB-231 (ER-) | 21.8 | - | [3] |
Table 2: IC50 Values of Various Chemotherapeutics in Breast Cancer Cell Lines
| Cell Line | Paclitaxel (nM) | Doxorubicin (nM) | Carboplatin (nM) | Reference |
| MDA-MB-231 | - | - | - | |
| ZR75-1 | - | - | - | |
| Note: | Specific values require further targeted search for a single comprehensive study. |
It is important to note that IC50 values can vary between studies due to different experimental conditions such as cell density and incubation time.
Signaling Pathway Modulation
Tamoxifen and standard chemotherapeutics exert their effects through various signaling pathways. Understanding these mechanisms is crucial for developing targeted therapies and overcoming drug resistance.
Tamoxifen's Mechanism of Action
Tamoxifen acts as a SERM, competitively binding to the estrogen receptor (ER) in ER-positive breast cancer cells. This blocks estrogen from binding to the receptor, thereby inhibiting the transcription of estrogen-responsive genes that promote cell proliferation.[4] However, resistance to Tamoxifen can develop through the activation of alternative signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways.
Impact on PI3K/Akt and MAPK/ERK Pathways
The PI3K/Akt and MAPK/ERK pathways are crucial for cell survival and proliferation. Aberrant activation of these pathways is a common mechanism of resistance to anticancer therapies.
-
Tamoxifen: While Tamoxifen's primary action is on the ER pathway, resistance is often associated with the upregulation of the PI3K/Akt and MAPK/ERK pathways.
-
Doxorubicin: This topoisomerase II inhibitor can induce the phosphorylation and activation of Akt, which may be a cellular defense mechanism against its cytotoxic effects.
-
Cisplatin: This DNA-damaging agent can activate the MAPK/ERK signaling pathway, which can either promote or inhibit apoptosis depending on the cellular context.
-
Paclitaxel: This mitotic inhibitor has been shown to inhibit the PI3K/Akt signaling pathway, contributing to its pro-apoptotic effects.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings.
In Vitro Cell Viability (MTT) Assay
This protocol is used to determine the cytotoxic effects of therapeutic agents on cancer cell lines.
-
Cell Seeding: Plate breast cancer cells (e.g., MCF-7, MDA-MB-231) in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of Tamoxifen, doxorubicin, cisplatin, or paclitaxel for 24, 48, or 72 hours. Include a vehicle-treated control group.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value for each compound.
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the in vivo efficacy of anticancer agents in a mouse model.
-
Animal Model: Use female immunodeficient mice (e.g., athymic nude mice), 5-6 weeks old.
-
Tumor Cell Implantation: Subcutaneously inject a suspension of breast cancer cells (e.g., 1-5 x 10⁶ MCF-7 cells in Matrigel) into the flank of each mouse. For ER+ cells like MCF-7, a 17β-estradiol pellet may be implanted to support initial tumor growth.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, Tamoxifen, doxorubicin).
-
Drug Administration: Administer the drugs according to the specified dosage and schedule. For example, Tamoxifen can be administered via intraperitoneal injection (e.g., 75 mg/kg body weight) once daily for a set period.
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days.
-
Endpoint: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Data Analysis: Compare tumor growth inhibition between the treatment and control groups.
Conclusion
This guide provides a comparative overview of Tamoxifen and standard chemotherapeutics, highlighting their efficacy and mechanisms of action. The choice of therapy in breast cancer is complex and depends on various factors, including the tumor's molecular subtype (e.g., ER status) and the development of drug resistance. The provided data and protocols serve as a resource for researchers to design and interpret studies aimed at improving breast cancer treatment strategies. Further head-to-head preclinical and clinical studies are warranted to fully elucidate the comparative efficacy and optimal use of these agents in different clinical scenarios.
References
- 1. Journal of the Institute of Science and Technology » Submission » In Vitro Evaluation of Cytotoxic and Antitumor Activities of The Tamoxifen and Doxorubicin Combination on MCF-7 and BT-474 Breast Cancer Cell Lines [dergipark.org.tr]
- 2. Nuclear phospho-Akt increase predicts synergy of PI3K inhibition and doxorubicin in breast and ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of Different Clinical Chemotherapeutical Agents’ Toxicity and Cell Response on Mesenchymal Stem Cells and Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Guide to the Proper Disposal of Tamarixin
This document provides comprehensive guidance on the proper disposal procedures for Tamarixin, a natural product utilized in life sciences research. The protocols outlined below are based on established best practices for laboratory chemical waste management and are intended to ensure the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should always consult their institution's Environmental Health and Safety (EHS) department for specific guidelines and requirements.
Chemical and Safety Data
While a specific Safety Data Sheet (SDS) for this compound (CAS No. 27542-39-8) was not located, data for the related compound Tamarixetin (CAS No. 603-61-2) indicates that it is not classified as a hazardous substance.[1] However, it is crucial to handle all laboratory chemicals with care and to follow standard safety protocols.
| Property | Data | Source |
| Chemical Name | This compound | [2][] |
| CAS Number | 27542-39-8 | [2] |
| Molecular Formula | C22H22O12 | [2] |
| Synonyms | Tamarixetin 3-O-glucoside | |
| Storage Temperature | -20°C | |
| Hazard Classification | Not classified as hazardous (based on related compound Tamarixetin) |
Experimental Protocol for Disposal of this compound Waste
The following protocol details the recommended steps for the safe disposal of solid and liquid waste containing this compound.
1. Personal Protective Equipment (PPE):
-
Wear standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect unused or expired solid this compound powder, contaminated personal protective equipment (e.g., gloves, weighing paper), and other solid materials in a designated, clearly labeled hazardous waste container.
-
The container should be made of a compatible material (e.g., polyethylene) and have a secure lid.
-
Label the container with "Hazardous Waste," the full chemical name ("this compound"), and the approximate quantity.
-
-
Liquid Waste:
-
Collect solutions containing this compound in a separate, leak-proof, and shatter-resistant hazardous waste container.
-
Do not mix with other incompatible waste streams.
-
Label the container with "Hazardous Waste," the full chemical name ("this compound"), the solvent(s) used, and the estimated concentration.
-
Do not fill liquid waste containers beyond 90% capacity to allow for vapor expansion.
-
3. Waste Storage:
-
Store waste containers in a designated Satellite Accumulation Area (SAA) or your laboratory's designated waste collection area.
-
Ensure the storage area is well-ventilated and away from heat sources or direct sunlight.
-
Segregate the this compound waste from incompatible chemicals, such as strong oxidizing agents.
4. Waste Disposal Request:
-
Once the waste container is full or ready for disposal, follow your institution's procedures to request a hazardous waste pickup.
-
This typically involves contacting the EHS department or using an online waste pickup request system.
-
Provide accurate information about the waste contents as per the container label.
5. Decontamination:
-
After the waste has been collected, decontaminate the work area and any equipment that came into contact with this compound.
-
Use an appropriate solvent (e.g., 70% ethanol) or a detergent solution, followed by a water rinse.
-
Dispose of any contaminated cleaning materials as solid hazardous waste.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
Disclaimer: The information provided is for guidance purposes only. Always adhere to the specific regulations and procedures established by your institution and local authorities for hazardous waste disposal. If you are unsure about any aspect of the disposal process, contact your Environmental Health and Safety (EHS) department for assistance.
References
Navigating the Safe Handling of Tamarixin: A Guide for Laboratory Professionals
Immediate Safety and Personal Protective Equipment (PPE)
Although a Safety Data Sheet (SDS) for the related compound Tamarixetin indicates it does not meet the criteria for classification as a hazardous substance, and studies on Tamarix species extracts have not shown toxicity in animal studies, it is best practice to treat all research chemicals with a degree of caution.[1][2][3] The following PPE is recommended when handling Tamarixin, particularly in its powdered form, to minimize exposure.
Recommended Personal Protective Equipment (PPE) for Handling this compound:
| PPE Category | Item | Rationale |
| Hand Protection | Nitrile gloves | Prevents direct skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from dust particles. |
| Respiratory Protection | N95 or P1 dust mask | Recommended when handling powders to prevent inhalation. Not generally required for solutions.[4] |
| Body Protection | Laboratory coat | Prevents contamination of personal clothing. |
Operational Plans: From Receipt to Disposal
A systematic approach to handling this compound ensures safety and maintains the integrity of the research.
Receiving and Storage
Upon receiving this compound, inspect the container for any damage. The product should be stored at -20°C in a tightly sealed container to maintain its stability.[5]
Handling and Experimental Protocols
When preparing solutions or weighing the powdered compound, work in a well-ventilated area. A chemical fume hood is recommended if there is a potential for aerosolization or if handling large quantities.
General Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the workspace by covering the bench with absorbent paper.
-
Weighing: When weighing the powder, use a balance inside a fume hood or in a designated area with minimal air currents to prevent dispersal.
-
Solution Preparation: When dissolving this compound, add the solvent to the powder slowly to avoid splashing.
-
Post-Handling: After handling, wipe down the work area with a suitable cleaning agent. Wash hands thoroughly with soap and water.
Disposal Plan
Dispose of this compound waste in accordance with local, state, and federal regulations.
-
Solid Waste: Uncontaminated packaging can be recycled. Contaminated materials, such as used gloves and absorbent paper, should be placed in a sealed bag and disposed of as chemical waste.
-
Liquid Waste: Unused solutions of this compound should be collected in a designated, labeled waste container. Do not pour chemical waste down the drain.
Emergency Procedures
In the event of accidental exposure, follow these procedures:
-
Skin Contact: Wash the affected area thoroughly with soap and water.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention if irritation persists.
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical attention.
Signaling Pathways and Experimental Workflows
To visually represent the safe handling procedures for this compound, the following workflow diagram has been created.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
